molecular formula C10H17N6O12P3 B156828 AMP-PNP CAS No. 128811-31-4

AMP-PNP

カタログ番号: B156828
CAS番号: 128811-31-4
分子量: 506.2 g/mol
InChIキー: PVKSNHVPLWYQGJ-KQYNXXCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMP-PNP is an adenosine 5'-phosphate.
5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.

特性

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKSNHVPLWYQGJ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180289
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25612-73-1, 114661-04-0
Record name 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25612-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenylyl imidodiphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formycin A 5'-(betagamma-imido)triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AMP-PNP: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) as a Non-Hydrolyzable ATP Analog for Researchers, Scientists, and Drug Development Professionals.

Introduction

Adenosine 5'-(β,γ-imido)triphosphate (this compound) is a widely utilized non-hydrolyzable analog of adenosine triphosphate (ATP) in biochemical and biophysical research.[1][2] Its unique structural feature, the substitution of the bridging oxygen atom between the β and γ phosphates with an imido (-NH-) group, renders it resistant to cleavage by most ATPases.[3][4] This property allows researchers to trap and study ATP-dependent enzymes and molecular motors in a pre-hydrolysis, ATP-bound state.[1][3] This guide provides a detailed overview of this compound, including its biochemical properties, experimental applications, and relevant protocols.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor for the majority of ATP-dependent enzymes.[5][6] It binds to the ATP binding pocket but cannot be hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), effectively locking the enzyme in a specific conformational state.[3] This "frozen" state is invaluable for a variety of experimental techniques aimed at elucidating enzyme mechanisms and structures. While highly resistant to cleavage, it is important to note that some ATPases have been shown to slowly hydrolyze this compound.[7]

Data Presentation: Quantitative Analysis of this compound Interactions

The binding affinity and inhibitory potency of this compound are highly dependent on the specific protein and the experimental conditions. The following tables summarize key quantitative data for the interaction of this compound with various proteins.

ProteinOrganism/SourceLigandK_d / K_i ValueAssay MethodReference
(Na+ + K+)-dependent ATPaseCanine KidneyThis compound4.2 µM (K_d without MgCl2), 2.2 µM (K_d with 50 µM MgCl2)Centrifugation[6]
Cardiac MyosinBovineThis compound6.0 x 10^6 M-1 (Binding Constant)Equilibrium Dialysis[2]
Non-phosphorylated MEK1 (npMEK1)HumanThis compound~2 µM (K_d)Isothermal Titration Calorimetry
Phosphorylated MEK1 (pMEK1)HumanThis compound~2 µM (K_d)Isothermal Titration Calorimetry
Glucokinase (hGK)HumanThis compound0.27 ± 0.02 mM ([L]0.5)Fluorescence Titration
GST-Glucokinase (GST-hGK)HumanThis compound0.16 ± 0.04 mM ([L]0.5)Fluorescence Titration

Note: Binding affinities and inhibition constants are context-dependent and can vary with buffer conditions, temperature, and the presence of cofactors.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows where this compound is a critical tool.

ATP_Hydrolysis_Cycle E Enzyme (E) E_ATP E-ATP (Pre-hydrolysis state) E->E_ATP + ATP AMP_PNP This compound E->AMP_PNP Binds competitively E_ADP_Pi E-ADP-Pi (Post-hydrolysis state) E_ATP->E_ADP_Pi ATP Hydrolysis E_ADP E-ADP E_ADP_Pi->E_ADP - Pi E_ADP->E - ADP AMP_PNP->E_ATP Mimics

Figure 1: ATP Hydrolysis Cycle and the Role of this compound.

Kinesin_Cycle state1 Leading Head Trailing Head Both heads bound (ATP waiting state) state2 Leading Head (ATP) Trailing Head (ADP) ATP binding to leading head state1->state2 ATP Binding state3 Leading Head (ADP-Pi) Trailing Head (detaches) ATP hydrolysis & Neck-linker docking state2->state3 ATP Hydrolysis AMP_PNP_block This compound Bound State (Cycle Arrested) state2->AMP_PNP_block This compound Binding state4 New Leading Head New Trailing Head (ADP) Trailing head swings forward state3->state4 Pi Release & Power Stroke state4->state1 ADP Release

Figure 2: Simplified Kinesin Motor Protein ATPase Cycle with this compound Inhibition.

Structural_Biology_Workflow cluster_prep Sample Preparation cluster_cryst X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy Protein_Purification Protein Purification Complex_Formation Complex Formation (Protein + this compound + Mg²⁺) Protein_Purification->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization Grid_Preparation Grid Preparation (Vitrification) Complex_Formation->Grid_Preparation Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution EM_Data_Collection Cryo-EM Data Collection Grid_Preparation->EM_Data_Collection Image_Processing Image Processing & 3D Reconstruction EM_Data_Collection->Image_Processing

Figure 3: General Experimental Workflow for Structural Biology using this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Determination of this compound K_i for a Purified ATPase (Colorimetric Assay)

Objective: To determine the inhibition constant (K_i) of this compound for a purified ATPase enzyme using a malachite green-based phosphate detection assay.

Materials:

  • Purified ATPase enzyme

  • This compound (≥99% purity)

  • ATP (≥99% purity)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of this compound dilutions in Assay Buffer.

    • Prepare a series of ATP dilutions in Assay Buffer. The concentrations should span a range around the known or estimated K_m of the ATPase for ATP.

    • Prepare a working solution of the ATPase enzyme in Assay Buffer. The final concentration should be optimized to ensure the reaction remains in the linear range during the incubation period.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing a fixed concentration of ATPase and varying concentrations of both ATP and this compound. Include controls with no enzyme and no this compound.

    • A typical reaction volume is 50 µL.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the ATPase enzyme to the wells containing the ATP and this compound mixtures.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 20-30 minutes).

  • Reaction Termination and Phosphate Detection:

    • Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis.

    • Allow the color to develop for the recommended time.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.

    • Generate a phosphate standard curve to convert absorbance values to the concentration of Pi produced.

    • Calculate the initial reaction velocities (V₀) for each condition.

    • Determine the mode of inhibition and calculate the K_i value using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis of the velocity data.

Protocol 2: Complex Formation for X-ray Crystallography or Cryo-EM

Objective: To prepare a stable complex of a target protein with this compound for structural determination.

Materials:

  • Highly purified target protein (>95% purity)

  • This compound stock solution (e.g., 100 mM)

  • MgCl₂ stock solution (e.g., 1 M)

  • Buffer appropriate for the target protein (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Size-exclusion chromatography (SEC) column (optional)

Procedure:

  • Protein Preparation:

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL) or cryo-EM (typically 1-5 mg/mL).

  • Complex Formation:

    • On ice, add this compound to the protein solution to a final concentration that is in molar excess (typically 5-10 fold) over the protein concentration. A common starting concentration is 1-2 mM.

    • Add MgCl₂ to a final concentration that is equal to or slightly higher than the this compound concentration.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Verification of Complex Formation (Optional but Recommended):

    • To confirm complex formation and remove any unbound nucleotide, the mixture can be subjected to size-exclusion chromatography (SEC) using a column pre-equilibrated with the protein buffer containing a lower concentration of this compound and MgCl₂ (e.g., 100 µM each) to maintain the complex during the run.

    • Analyze the fractions containing the protein for the presence of the bound nucleotide, if a suitable method is available.

  • Final Concentration and Use:

    • Pool and concentrate the fractions containing the stable protein-AMP-PNP complex.

    • The complex is now ready for crystallization screening or cryo-EM grid preparation.

Conclusion

This compound remains an indispensable tool for researchers in molecular biology, biochemistry, and drug development. Its ability to mimic the pre-hydrolysis ATP-bound state provides a unique window into the mechanisms of a vast array of ATP-dependent enzymes. By understanding its properties and employing the appropriate experimental protocols, scientists can continue to unravel the intricate workings of these essential cellular machines.

References

An In-depth Technical Guide to AMP-PNP for Investigating Protein-Nucleotide Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Hydrolyzable ATP Analogs in Elucidating Biological Processes

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes from muscle contraction and intracellular transport to signal transduction and DNA replication. The transient nature of ATP binding and hydrolysis, while essential for its function, presents a significant challenge for researchers seeking to study the structural and mechanistic details of ATP-dependent proteins. To overcome this, non-hydrolyzable ATP analogs have become indispensable tools in biochemistry and drug discovery.[1][2]

Among the most widely used of these analogs is Adenosine 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP. This synthetic molecule mimics the structure of ATP but is resistant to enzymatic cleavage, effectively "freezing" ATP-binding proteins in their ATP-bound state.[2][3] This allows for detailed investigation of protein conformation, enzyme kinetics, and protein-substrate interactions that are otherwise fleeting. This technical guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in studying protein-nucleotide interactions.

The Core of Inhibition: Mechanism of Action

This compound's utility lies in a subtle but critical structural modification. The bridging oxygen atom between the β and γ phosphates of ATP is replaced by an imido (-NH-) group.[1] This P-N-P linkage is highly resistant to the nucleophilic attack that is required for enzymatic hydrolysis, making this compound a potent competitive inhibitor for most ATP-dependent enzymes.[1][4] By binding to the ATP pocket without being consumed, this compound locks the protein in a pre-hydrolysis, substrate-bound conformation, enabling detailed structural and functional analysis.[1]

It is important to note that while highly resistant, this compound is not entirely immune to hydrolysis by all ATPases under all conditions. Some enzymes have been shown to slowly hydrolyze this compound, a factor that researchers should consider in the design and interpretation of their experiments.[5][6]

Applications in Research and Drug Development

The ability of this compound to stabilize the ATP-bound state has made it a cornerstone in the study of numerous protein families.

  • Motor Proteins: this compound has been instrumental in dissecting the mechanochemical cycles of motor proteins like myosin and kinesin. By trapping these motors in a specific nucleotide-bound state on their respective cytoskeletal tracks (actin and microtubules), researchers can investigate the structural changes that drive force generation and movement.[7][8][9]

  • Kinases: In the study of protein kinases, this compound serves as a valuable tool to capture the kinase-substrate complex prior to phosphoryl transfer. This is particularly useful for structural biology techniques like X-ray crystallography, aimed at understanding the molecular basis of kinase activity and for the design of specific inhibitors.[10]

  • ATPases and ABC Transporters: For ATPases and ATP-Binding Cassette (ABC) transporters, this compound allows for the study of the conformational changes associated with ATP binding that are essential for their function, such as ion transport and drug efflux.[5][11][12]

  • Helicases: this compound is used to study the ATP-binding and pre-hydrolysis states of DNA and RNA helicases, providing insights into the mechanisms of nucleic acid unwinding.[13][14]

Quantitative Data: Binding Affinities and Inhibition Constants

The affinity of this compound for a target protein is a critical parameter in experimental design. The following tables summarize a selection of dissociation constants (Kd) and inhibition constants (Ki) for this compound with various proteins. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and the presence of divalent cations like Mg²⁺.

Protein Family Protein Organism Kd (µM) Ki (µM) Experimental Conditions Reference
Motor Proteins Kinesin-1 (dimeric)Bos taurus0.08-Microtubule cosedimentation with this compound[15]
Kinesin-3 (KIF1A)Homo sapiens0.35-Microtubule cosedimentation with this compound[15]
Myosin Subfragment-1 (S1)Skeletal Muscle--Vmax and KATPase unchanged with F-actin-AMPPNP[16]
ATPases P4 hexameric ATPaseBacteriophage φ12--Non-competitive inhibition observed[11]
ABC Transporters Human ABCB7Homo sapiens--Bound in cryo-EM structure[12]
Kinases Vaccinia-related kinase 1 (VRK1)Homo sapiens--Binding confirmed by NMR[10]
Helicases CMG helicaseSaccharomyces cerevisiae--Supports preloading onto forked DNA[14]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

X-ray Crystallography: Co-crystallization with this compound

This protocol outlines a general approach for obtaining protein-AMP-PNP complex crystals.

Materials:

  • Highly purified protein of interest (>95% purity, 5-10 mg/mL)

  • This compound sodium or lithium salt

  • MgCl₂ (1 M stock solution)

  • Crystallization screens

  • Vapor diffusion crystallization plates (sitting or hanging drop)

Procedure:

  • Protein Preparation: Ensure the protein is in a stable buffer at a suitable concentration for crystallization.

  • Complex Formation:

    • On ice, add MgCl₂ to the protein solution to a final concentration of 5-10 mM.

    • Slowly add this compound to a final molar ratio of 1:10 to 1:20 (protein:this compound).

    • Incubate on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method.

    • Mix the protein-AMP-PNP complex with the reservoir solution from various crystallization screens in different ratios (e.g., 1:1, 1:2, 2:1).

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Optimization and Data Collection: Once initial crystals are obtained, optimize the conditions to improve crystal size and quality. Harvest crystals, cryo-protect them, and collect X-ray diffraction data.

Troubleshooting:

  • Protein Precipitation: If the protein precipitates upon addition of this compound and MgCl₂, try adding the components at a lower protein concentration and then re-concentrating the complex.

  • No Crystals: Screen a wider range of crystallization conditions. Consider using different protein constructs or alternative non-hydrolyzable ATP analogs.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified protein in a well-dialyzed buffer.

  • This compound dissolved in the same dialysis buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen experimental buffer.

    • Dissolve this compound in the final dialysis buffer to ensure a perfect match. Degas both solutions.

    • Accurately determine the concentrations of both the protein and this compound.

  • ITC Experiment Setup:

    • Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat changes.

    • Include a control titration of this compound into buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat peaks from the titration.

    • Subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events.

Materials:

  • Purified protein (ligand) to be immobilized on the sensor chip.

  • This compound (analyte) in a suitable running buffer.

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

    • Inject the purified protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the this compound solutions sequentially over the immobilized protein surface, from lowest to highest concentration.

    • Include a buffer-only injection as a control.

  • Regeneration (if necessary): If the binding is reversible, a regeneration solution can be injected to remove the bound this compound. For very tight binders, a single-cycle kinetics approach may be necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Filter Binding Assay

This is a classic technique to measure the binding of a radiolabeled ligand to a protein.

Materials:

  • Purified protein.

  • Radiolabeled ATP (e.g., [γ-³²P]ATP or [α-³²P]ATP).

  • Unlabeled this compound.

  • Nitrocellulose and charged nylon membranes.

  • Vacuum filtration apparatus.

  • Scintillation counter.

Procedure:

  • Competition Assay Setup:

    • Prepare a series of reaction mixtures containing a fixed concentration of the purified protein and a fixed concentration of radiolabeled ATP.

    • Add increasing concentrations of unlabeled this compound to these mixtures.

    • Include controls with no protein and no competitor.

  • Incubation: Incubate the reactions at a specific temperature to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter each reaction mixture through a nitrocellulose membrane stacked on top of a charged nylon membrane. The protein and any bound radiolabeled ligand will be retained on the nitrocellulose membrane, while unbound radiolabeled ligand will pass through and be captured by the nylon membrane.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

  • Quantification:

    • Measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.

  • Data Analysis:

    • Calculate the fraction of bound radiolabeled ligand at each concentration of this compound.

    • Plot the fraction of bound ligand as a function of the competitor concentration and fit the data to a competition binding equation to determine the IC50, from which the Ki for this compound can be calculated.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the role of ATP and its analog this compound in the mechanochemical cycles of kinesin and myosin.

Kinesin_Cycle Kinesin Mechanochemical Cycle MT_Bound Microtubule-Bound (Leading Head: Empty Trailing Head: ADP) ATP_Binding ATP Binding (Leading Head: ATP Trailing Head: ADP) MT_Bound->ATP_Binding ATP Power_Stroke Power Stroke (Neck Linker Zippering) ATP_Binding->Power_Stroke Conformational Change AMP_PNP_Trap This compound Bound (Stalled State) ATP_Binding->AMP_PNP_Trap This compound ADP_Release ADP Release (Trailing Head) Power_Stroke->ADP_Release Trailing_Head_Swing Trailing Head Swings Forward ADP_Release->Trailing_Head_Swing Trailing_Head_Swing->MT_Bound New Leading Head Binds Microtubule

Caption: The mechanochemical cycle of kinesin, illustrating how this compound can trap the motor in an ATP-bound state.

Myosin_Cycle Myosin-Actin Cross-Bridge Cycle Rigor Rigor State (Myosin bound to Actin) ATP_Bound ATP Binding (Myosin detaches from Actin) Rigor->ATP_Bound ATP AMP_PNP_State This compound Bound State (Detached or Weakly Bound) Rigor->AMP_PNP_State This compound Hydrolysis ATP Hydrolysis (Myosin head cocks) ATP_Bound->Hydrolysis Weak_Binding Weak Binding to Actin (Myosin-ADP-Pi) Hydrolysis->Weak_Binding Pi_Release Pi Release & Power Stroke Weak_Binding->Pi_Release ADP_Release ADP Release Pi_Release->ADP_Release ADP_Release->Rigor

Caption: The myosin-actin cross-bridge cycle, showing how this compound can stabilize a state analogous to the ATP-bound state.

Experimental and Logical Workflows

The following diagram outlines a general workflow for investigating protein-nucleotide interactions using this compound.

Experimental_Workflow General Workflow for this compound Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation Protein_Prep Purify Target Protein Binding_Assay Binding Assay (e.g., ITC, SPR, Filter Binding) Protein_Prep->Binding_Assay Structural_Analysis Structural Analysis (e.g., X-ray, Cryo-EM) Protein_Prep->Structural_Analysis Functional_Assay Functional Assay (e.g., ATPase activity, Motility) Protein_Prep->Functional_Assay Ligand_Prep Prepare this compound Stock Ligand_Prep->Binding_Assay Ligand_Prep->Structural_Analysis Ligand_Prep->Functional_Assay Data_Processing Process Raw Data Binding_Assay->Data_Processing Structural_Analysis->Data_Processing Functional_Assay->Data_Processing Model_Fitting Fit to Binding/Kinetic Model Data_Processing->Model_Fitting Interpretation Interpret Results in Biological Context Model_Fitting->Interpretation

Caption: A generalized experimental workflow for studying protein-nucleotide interactions using this compound.

Conclusion

This compound remains a cornerstone in the toolkit of researchers studying ATP-dependent processes. Its ability to act as a stable mimic of ATP provides an invaluable window into the transient states that govern the function of a vast array of essential proteins. By providing a stable, pre-hydrolysis state for analysis, this compound has enabled groundbreaking discoveries in the fields of molecular motors, signal transduction, and structural biology. The detailed protocols and compiled data in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of this compound in their own investigations, ultimately leading to a deeper understanding of fundamental biological mechanisms and the development of novel therapeutics.

References

The Unwavering Anchor: A Technical Guide to Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP), a synthetic analog of adenosine triphosphate (ATP), has been an indispensable tool in the fields of biochemistry, molecular biology, and drug discovery for over half a century. Its defining feature, a non-hydrolyzable P-N-P linkage in place of the terminal pyrophosphate bond of ATP, renders it resistant to enzymatic cleavage by most ATPases. This unique property allows researchers to "freeze" ATP-dependent processes, enabling the detailed study of enzyme mechanisms, protein-nucleotide interactions, and the conformational states of molecular machines. This in-depth technical guide provides a comprehensive overview of the discovery, development, and multifaceted applications of this compound. It includes a compilation of quantitative data on its interactions with various proteins, detailed experimental protocols for its use in key biochemical and structural biology techniques, and visualizations of its mechanism of action and experimental workflows.

Discovery and Development

This compound, chemically known as adenylyl-imidodiphosphate, was first synthesized and characterized by Yount and his colleagues in 1971. Recognizing the need for a stable ATP analog to probe the mechanisms of ATP-dependent enzymes, they replaced the oxygen atom bridging the β and γ phosphates of ATP with an imido group (-NH-).[1] This substitution created a molecule that could bind to the active sites of many ATP-utilizing enzymes but was resistant to the nucleophilic attack that leads to hydrolysis.[1] This pioneering work provided the scientific community with a powerful tool to dissect the intricate steps of ATP-driven reactions.

Chemical Synthesis

The original synthesis of this compound, as described by Yount et al., involves the reaction of adenosine 5'-monophosphate (AMP) with N,N'-dicyclohexylcarbodiimide (DCC) and imidodiphosphate in a suitable solvent. While various modifications to the synthesis have been developed over the years to improve yield and purity, the fundamental principle of forming the stable P-N-P bond remains the same. A generalized modern laboratory-scale synthesis protocol is outlined below.

Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

Materials:

  • Adenosine 5'-monophosphate (AMP)

  • Imidodiphosphoric acid tetralithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent

  • Anion exchange chromatography resin (e.g., DEAE-cellulose)

  • Buffers for chromatography (e.g., triethylammonium (B8662869) bicarbonate)

Protocol:

  • Activation of AMP: AMP is first activated to form a reactive intermediate. This is typically achieved by reacting AMP with a condensing agent like DCC in an anhydrous solvent.

  • Coupling with Imidodiphosphate: The activated AMP is then reacted with imidodiphosphoric acid. The imidodiphosphate displaces the activating group to form the P-N-P linkage of this compound.

  • Purification: The reaction mixture is purified using anion exchange chromatography to separate this compound from unreacted starting materials and byproducts. The product is typically eluted with a gradient of a volatile buffer, such as triethylammonium bicarbonate.

  • Lyophilization: The fractions containing pure this compound are pooled and lyophilized to obtain the final product as a stable salt.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₇N₆O₁₂P₃[2]
Molecular Weight 506.20 g/mol (free acid)[2]
Appearance White to off-white powder[2]
Solubility Soluble in water (up to 50 mg/mL)
Storage Store at -20°C as a solid or in solution
Stability Stable in neutral and basic solutions; hydrolyzes in acidic conditions
λmax 259 nm
Molar Extinction Coefficient (ε) 15.4 x 10³ M⁻¹cm⁻¹ at 259 nm in 0.1 M phosphate (B84403) buffer, pH 7.0

Handling and Storage: this compound is a stable compound when stored correctly. For long-term storage, it should be kept as a lyophilized powder at -20°C. Stock solutions can be prepared in a suitable buffer (e.g., Tris or HEPES at pH 7.0-8.0) and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is important to note that this compound is susceptible to hydrolysis under acidic conditions.

Mechanism of Action

The utility of this compound lies in its ability to act as a competitive inhibitor for most ATP-dependent enzymes.[2] It binds to the ATP binding site, mimicking the pre-hydrolysis state of the enzyme-substrate complex. The imido linkage between the β and γ phosphates is sterically and electronically different from the phosphoanhydride bond in ATP, making it resistant to enzymatic hydrolysis. This "trapping" of the enzyme in its ATP-bound conformation allows for the detailed investigation of this transient state.

cluster_ATP ATP Hydrolysis cluster_AMPPNP This compound Inhibition ATP ATP Enzyme_ATP Enzyme-ATP Complex ATP->Enzyme_ATP Binding Enzyme_ADP_Pi Enzyme-ADP-Pi Complex Enzyme_ATP->Enzyme_ADP_Pi Hydrolysis ADP_Pi ADP + Pi Enzyme_ADP_Pi->ADP_Pi Product Release AMPPNP This compound Enzyme_AMPPNP Enzyme-AMP-PNP Complex (Stable) AMPPNP->Enzyme_AMPPNP Binding No_Hydrolysis No Hydrolysis Enzyme_AMPPNP->No_Hydrolysis Start Start Prepare_Reagents Prepare Reagents: - Enzyme Stock - ATP Stock - this compound Stock - Assay Buffer Start->Prepare_Reagents Determine_Km Determine Km of ATP (Vary [ATP]) Prepare_Reagents->Determine_Km Enzyme_Assay Perform Enzyme Assays (Vary [this compound] at fixed [ATP]) Determine_Km->Enzyme_Assay Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometry) Enzyme_Assay->Measure_Activity Data_Analysis Data Analysis: - Lineweaver-Burk or Dixon Plot - Non-linear Regression Measure_Activity->Data_Analysis Calculate_Ki Calculate Ki Data_Analysis->Calculate_Ki Start Start Purify_Protein Purify Protein Start->Purify_Protein Prepare_Complex Prepare Protein-AMP-PNP Complex: - Incubate protein with excess  this compound and MgCl₂ Purify_Protein->Prepare_Complex Crystallization_Screening Set up Crystallization Screens (e.g., vapor diffusion) Prepare_Complex->Crystallization_Screening Optimize_Crystals Optimize Crystal Growth Crystallization_Screening->Optimize_Crystals Harvest_Cryoprotect Harvest and Cryo-protect Crystals Optimize_Crystals->Harvest_Cryoprotect Xray_Diffraction X-ray Diffraction Data Collection Harvest_Cryoprotect->Xray_Diffraction Structure_Determination Structure Determination Xray_Diffraction->Structure_Determination Kinesin_MT Kinesin binds to Microtubule ATP_Binding ATP binds to leading head Kinesin_MT->ATP_Binding Conformational_Change Conformational change in neck linker ATP_Binding->Conformational_Change AMPPNP_Block This compound Binds and Blocks Cycle ATP_Binding->AMPPNP_Block Trailing_Head_Swing Trailing head swings forward Conformational_Change->Trailing_Head_Swing Trailing_Head_Bind Trailing head binds to microtubule Trailing_Head_Swing->Trailing_Head_Bind ATP_Hydrolysis ATP hydrolysis in trailing head Trailing_Head_Bind->ATP_Hydrolysis Pi_Release Pi release ATP_Hydrolysis->Pi_Release ADP_Release ADP release from leading head Pi_Release->ADP_Release ADP_Release->Kinesin_MT

References

Adenylyl-imidodiphosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (AMP-PNP), a synthetic analogue of adenosine (B11128) triphosphate (ATP), serves as an invaluable tool in the study of ATP-dependent processes.[1][2] Its defining characteristic is the substitution of the oxygen atom bridging the β and γ phosphates with an imido group (-NH-), rendering the terminal phosphate (B84403) bond resistant to cleavage by most ATPases.[3] This non-hydrolyzable nature allows researchers to "freeze" ATP-dependent enzymes and molecular motors in their ATP-bound conformational state, providing a window into the mechanics of these crucial cellular players. This guide offers an in-depth exploration of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Core Chemical Properties

This compound shares a similar structure with ATP, enabling it to bind to the ATP-binding sites of many enzymes.[1] However, the P-N-P linkage is significantly more stable to enzymatic hydrolysis than the P-O-P bond in ATP.[2] While largely considered non-hydrolyzable, it is important to note that some enzymes, under specific conditions, can exhibit very slow hydrolysis of this compound.[4]

Structural Information:

PropertyValueReference
Full Name Adenosine 5′-(β,γ-imido)triphosphate[2]
Synonyms This compound, adenylyl-imidodiphosphate[1]
Molecular Formula C10H17N6O12P3[1]
Molecular Weight 506.20 g/mol (free acid basis)[1]

Stability and Storage:

This compound is stable for extended periods when stored correctly. Lyophilized powder should be stored at -20°C.[2] Aqueous stock solutions can be prepared and are stable for up to 3 months when stored at -20°C. It is crucial to avoid acidic conditions, as this compound is unstable at low pH and will hydrolyze.

Interaction with ATP-Dependent Proteins

The primary utility of this compound lies in its ability to act as a competitive inhibitor of many ATP-dependent enzymes.[3] By binding to the active site without being hydrolyzed, it allows for the study of the ATP-bound state and its influence on protein conformation and function.

Data Presentation: Quantitative Binding and Kinetic Data

The following tables summarize key quantitative data for the interaction of this compound with various proteins. Kd represents the dissociation constant, a measure of binding affinity (a lower Kd indicates higher affinity). Ki is the inhibition constant, reflecting the concentration of inhibitor required to produce half-maximum inhibition.

Table 1: Binding Affinity (Kd) of this compound to Various Proteins

ProteinOrganism/TissueKd (µM)MethodReference
Uncoating ATPase (Hsc70)Bovine Brain~100-1000Not Specified[5]
Glucokinase (GST-hGK)Human160 ± 40Fluorescence Quenching[6]
Glucokinase (WT hGK)Human270 ± 20Fluorescence Quenching[6]

Table 2: Inhibition Constants (Ki) and Michaelis Constants (Km) for this compound

EnzymeOrganism/TissueKi (mM)Km (µM)NotesReference
Na+, K+-ATPaseNot Specified--ADP and this compound accelerate activity at low ATP concentrations[7]
Heavy Meromyosin ATPaseNot SpecifiedPotent competitive inhibitor-

Table 3: Hydrolysis Rates of this compound by Specific Enzymes

EnzymeOrganism/TissueHydrolysis Rate (s-1)% of ATP Turnover RateReference
ncd motor domainDrosophila~0.000041%[4]
Kinesin motor domainNot SpecifiedSlightly lower than ncd[4]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

ATPase Activity Assay (Competitive Inhibition)

This protocol is designed to determine the inhibitory effect of this compound on the ATPase activity of a given enzyme.

Materials:

  • Purified ATPase enzyme of interest

  • ATP stock solution (e.g., 100 mM)

  • This compound stock solution (e.g., 100 mM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer to achieve a range of final concentrations in the assay.

  • Prepare a fixed concentration of the ATPase enzyme in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different dilutions of this compound to the respective wells. Include a control well with no this compound.

  • Pre-incubate the plate for a short period (e.g., 5-10 minutes) at the desired reaction temperature to allow this compound to bind to the enzyme.

  • Initiate the reaction by adding a fixed concentration of ATP to all wells. The final ATP concentration should ideally be close to the Km of the enzyme for ATP.

  • Incubate the reaction for a specific time period during which the reaction rate is linear.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength for the chosen phosphate detection reagent.

  • Calculate the rate of ATP hydrolysis for each this compound concentration and determine the IC50 and subsequently the Ki value.

Kinesin Motility Assay (In Vitro Gliding Assay)

This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors and can be used to study the inhibitory effect of this compound.

Materials:

  • Purified kinesin motor proteins

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)

  • ATP and this compound stock solutions

  • Casein solution (for blocking the surface)

  • Microscope slides and coverslips

  • Fluorescence microscope with a camera for time-lapse imaging

Procedure:

  • Prepare a flow cell by attaching a coverslip to a microscope slide.

  • Introduce a solution of kinesin motors into the flow cell and allow them to adsorb to the glass surface for a few minutes.

  • Wash the flow cell with motility buffer containing casein to block any remaining non-specific binding sites on the surface.

  • Introduce the fluorescently labeled microtubules suspended in motility buffer containing ATP. Observe and record the gliding movement of the microtubules.

  • To study the effect of this compound, introduce a solution containing a mixture of ATP and a specific concentration of this compound. Observe the change in microtubule motility (e.g., pausing, reduced velocity, or complete arrest).

  • Alternatively, to study the this compound-bound state, introduce microtubules with this compound but no ATP. The microtubules should bind to the kinesin motors but not move. Then, introduce ATP to observe the initiation of movement.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins by a G-protein coupled receptor (GPCR) and can be used to study the effect of this compound on this process. This compound can be used to investigate the nucleotide binding properties of the G-protein in the absence of hydrolysis.

Materials:

  • Cell membranes expressing the GPCR and G-protein of interest

  • Agonist for the GPCR

  • [³⁵S]GTPγS (radioactive GTP analog)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • GDP

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare reaction tubes containing the cell membranes in the assay buffer.

  • Add a fixed concentration of [³⁵S]GTPγS to each tube.

  • To study the effect of this compound, add varying concentrations of this compound to the tubes.

  • Add GDP to all tubes to ensure that the G-proteins are in their inactive, GDP-bound state at the start of the experiment.

  • Initiate the reaction by adding the GPCR agonist to stimulate GTPγS binding. Include a basal control without agonist.

  • Incubate the reaction at a specific temperature for a defined time.

  • Terminate the reaction by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPγS will pass through the filter, while membrane-bound [³⁵S]GTPγS will be retained.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.

Signaling Pathways and Experimental Workflows

This compound has been instrumental in elucidating the mechanisms of various signaling pathways and enzymatic cycles. The following diagrams, generated using the DOT language, illustrate some of these key processes.

G-Protein Activation Cycle

This diagram illustrates the role of guanine (B1146940) nucleotide exchange in the activation of G-proteins, a process that can be studied using non-hydrolyzable analogs like this compound (in the context of ATP-binding proteins that may regulate G-protein signaling) or more directly with GTP analogs.

G_Protein_Cycle cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR GPCR_active Agonist-GPCR GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Gαβγ-GDP G_protein_active Gα-GTP G_protein_inactive->G_protein_active GDP/GTP Exchange GTP GTP GPCR_active->G_protein_inactive Interaction G_protein_active->G_protein_inactive GTP Hydrolysis (GAP assisted) G_beta_gamma Gβγ G_protein_active->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Activation GDP GDP G_beta_gamma->Effector Modulation Pi Pi Effector->Pi Signal Transduction Ligand Agonist Ligand->GPCR_inactive Binding GDP->G_protein_inactive GTP->G_protein_inactive

Caption: The G-protein activation and inactivation cycle.

Kinesin Mechanochemical Cycle (Hand-over-Hand Model)

This diagram shows the stepping mechanism of a kinesin dimer along a microtubule, a process that has been extensively studied using this compound to trap the motor in an ATP-bound state.[8][9]

Kinesin_Cycle cluster_steps Kinesin Stepping on Microtubule cluster_visual Step 1 1. ATP binds to leading head Step 2 2. Neck linker zippers, swinging trailing head forward Step 1->Step 2 Conformational Change Step 3 3. New leading head binds to microtubule Step 2->Step 3 Diffusional Search Step 4 4. ADP is released from new leading head Step 3->Step 4 Strong Binding Step 5 5. ATP is hydrolyzed on trailing head (now ADP+Pi) Step 4->Step 5 Primed for next step Step 6 6. Pi is released, weakening trailing head binding Step 5->Step 6 Hydrolysis Step 6->Step 1 Cycle Repeats MT Microtubule Head1_S1 ADP Head2_S2 ADP Head2_S1 Empty Head1_S2 ATP Head2_S3 ADP Head1_S3 ATP Head2_S4 ATP Head1_S4 ADP

Caption: The hand-over-hand walking mechanism of kinesin.

Experimental Workflow for Protein-Ligand Binding Analysis using Fluorescence Polarization

This diagram outlines the general workflow for a competitive fluorescence polarization assay to determine the binding affinity of this compound for a target protein.

FP_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Protein, Fluorescent Ligand, and this compound solutions Plate Pipette reagents into a microplate Reagents->Plate Incubate Incubate to reach equilibrium Plate->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Plot Plot FP vs. log[this compound] Read_FP->Plot Fit Fit data to a sigmoidal curve Plot->Fit Determine_IC50 Determine IC50 Fit->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive fluorescence polarization assay.

Conclusion

Adenylyl-imidodiphosphate remains an indispensable molecule in the toolkit of biochemists, molecular biologists, and drug discovery scientists. Its ability to mimic the ATP-bound state without undergoing hydrolysis provides a unique and powerful method for dissecting the intricate mechanisms of ATP-dependent cellular machinery. This guide provides a comprehensive overview of its chemical properties, quantitative interaction data, and detailed experimental protocols to aid researchers in leveraging the full potential of this versatile ATP analogue. As our understanding of the molecular basis of cellular processes deepens, the application of tools like this compound will continue to be crucial in advancing scientific knowledge and developing novel therapeutic interventions.

References

Unlocking Motor Protein Dynamics: An In-depth Technical Guide to AMP-PNP Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-[β,γ-imido]triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of motor proteins such as myosin, kinesin, and dynein. By competitively inhibiting ATP-dependent processes, this compound effectively traps motor proteins in an ATP-bound-like state, allowing for detailed investigation of the structural and functional intermediates within their mechanochemical cycles.[1] This technical guide provides a comprehensive overview of the binding affinity of this compound for various motor proteins, details key experimental protocols for its characterization, and visualizes the associated molecular and experimental workflows.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for motor proteins is a critical parameter for designing and interpreting experiments. The following tables summarize the available quantitative data for myosin, kinesin, and dynein.

Table 1: this compound Binding Affinity for Myosin Motor Proteins

Myosin TypePreparationMethodReported Affinity (Kd, Ki, etc.)Reference
Myosin Subfragment-1 (S1)Skeletal MuscleATPase Activity AssayNo significant change in actin affinity (1/KATPase) in the presence of ATP.[2]
Myosin S1Ske.etal MuscleX-ray Diffraction & Mechanical StudiesInduces a state distinct from rigor, suggesting binding, but quantitative affinity not determined.[3]

Table 2: this compound Binding Affinity for Kinesin Motor Proteins

Kinesin TypeOrganism/PreparationMethodReported Affinity/EffectReference
Kinesin-1 (Conventional)Not specifiedGeneral ObservationStabilizes a tightly bound kinesin-microtubule complex.[4][4]
Kinesin-1DrosophilaATPase Assay / Motility AssayActs as an inhibitor; detailed kinetics are complex with multiple inhibited states.[4][4]
ncd (kinesin-related)Drosophila31P NMR / Phosphate (B84403) AssaySlow hydrolysis observed (0.00004 s-1), suggesting binding precedes this slow catalysis.[5][5]
Kinesin Motor DomainNot specifiedSingle-Molecule AssaysInduces a two-heads-bound state on microtubules.[6][6]
KIF5C (monomer)Not specifiedSingle-Molecule AssayInduces a state that returns microtubules to a low-affinity state for other kinesins.[7][7]

Table 3: this compound Binding Affinity for Dynein Motor Proteins

Dynein TypeOrganism/PreparationMethodReported Affinity (Kd, Ki, etc.)Reference
21S Dynein ATPaseTetrahymena ciliaMicrotubule Binding/DissociationHalf-maximal sensitivity for dissociation: 4.7 x 10-4 M.[8][8]
Cytoplasmic DyneinMouseSingle-Molecule TIRF1 mM this compound can increase the velocity of dynein-dynactin complexes in the presence of 100 µM ATP.[9][9]
Dynein Motor DomainNot specifiedCosedimentation AssayWeakens microtubule affinity in certain mutants, but induces tight binding in wild-type, similar to the apo state.[10][10]
Dynein-DynactinS. cerevisiaeCryo-EMThis compound at the AAA3 site can lock AAA1 in an ADP state, suggesting complex allosteric regulation.[11][11]

Key Experimental Protocols

The determination of this compound binding affinity for motor proteins relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for commonly employed assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12]

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (motor protein) at constant temperature. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein.[13]

Detailed Protocol:

  • Sample Preparation:

    • Prepare the motor protein (e.g., 10-50 µM) and this compound (e.g., 100-500 µM) in identical, thoroughly degassed buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 2 mM MgCl2, 1 mM TCEP).[12] The use of identical buffer is crucial to minimize heats of dilution.[12]

    • Accurately determine the concentrations of both the motor protein and this compound. Errors in concentration will directly impact the calculated affinity and stoichiometry.[12]

    • Filter or centrifuge samples to remove any aggregates.[12]

  • Instrument Setup (e.g., MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).

    • Load the motor protein solution into the sample cell (typically ~200-300 µL) and the this compound solution into the injection syringe (~40-100 µL).[12]

    • Set the injection parameters: typically a series of 1-2 µL injections with a spacing of 120-180 seconds to allow for thermal equilibration.

  • Data Acquisition and Analysis:

    • Perform an initial injection of a smaller volume (e.g., 0.4 µL) to be discarded during analysis.

    • Record the heat changes for each injection.

    • Integrate the peaks in the raw data to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to motor protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, ΔH, and n.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[14][15]

Principle: One binding partner (ligand, e.g., motor protein) is immobilized on a sensor chip. The other partner (analyte, e.g., this compound) flows over the surface. Binding changes the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light.[16]

Detailed Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the motor protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Interaction Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., the same buffer used for ITC, supplemented with 0.005% P20 surfactant).

    • Inject the different concentrations of this compound over the immobilized motor protein surface, followed by a dissociation phase where only running buffer flows over the chip.

    • A reference flow cell (either blank or with an immobilized control protein) should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of kd to ka.

Fluorescence-Based Assays

Fluorescence-based assays offer high sensitivity and can be adapted for high-throughput screening.

Principle: This can be a direct binding assay using a fluorescent analog of this compound or a competition assay where the displacement of a fluorescently labeled nucleotide by this compound is monitored.[17][18]

Detailed Protocol (Competition Assay):

  • Reagent Preparation:

    • Use a fluorescent ATP analog such as MANT-ATP or TNP-ATP.[17][18]

    • Prepare the motor protein, fluorescent analog, and a range of concentrations of this compound in a suitable assay buffer.

  • Assay Procedure:

    • In a microplate, add the motor protein and the fluorescent ATP analog at concentrations optimized for a robust signal.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Measurement and Analysis:

    • Measure the fluorescence intensity or fluorescence polarization/anisotropy. Binding of the small fluorescent analog to the larger protein will typically increase its polarization.

    • As this compound competes for the binding site, the fluorescent analog will be displaced, leading to a decrease in fluorescence polarization.

    • Plot the change in fluorescence signal against the concentration of this compound.

    • Fit the data to a competitive binding equation to determine the IC50, from which the Ki for this compound can be calculated.

Signaling Pathways and Experimental Workflows

The study of this compound binding is integral to understanding the mechanochemical cycle of motor proteins. The following diagrams illustrate these concepts and experimental workflows.

Motor Protein Mechanochemical Cycle

The diagram below illustrates a simplified mechanochemical cycle for a generic motor protein, highlighting the state that is mimicked by this compound binding.

Mechanochemical_Cycle Motor Motor Motor_ATP Motor-ATP (Weakly Bound) Motor->Motor_ATP ATP Binding Motor_ADP_Pi Motor-ADP-Pi (Post-Hydrolysis) Motor_ATP->Motor_ADP_Pi ATP Hydrolysis Motor_ADP Motor-ADP (Strongly Bound) Motor_ADP_Pi->Motor_ADP Pi Release (Power Stroke) Motor_ADP->Motor ADP Release AMPPNP This compound AMPPNP->Motor_ATP Mimics ATP-Bound State

Caption: Simplified motor protein mechanochemical cycle with this compound.

Experimental Workflow for ITC

The following diagram outlines the typical workflow for determining binding affinity using Isothermal Titration Calorimetry.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Motor Protein (e.g., 20 µM) Load_Sample Load Protein into Cell, This compound into Syringe Protein_Prep->Load_Sample Ligand_Prep Prepare this compound (e.g., 200 µM) Ligand_Prep->Load_Sample Buffer_Prep Use Identical, Degassed Buffer Buffer_Prep->Protein_Prep Buffer_Prep->Ligand_Prep Titration Titrate this compound into Protein Load_Sample->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Plot_Isotherm Plot Heat vs. Molar Ratio Measure_Heat->Plot_Isotherm Fit_Data Fit to Binding Model Plot_Isotherm->Fit_Data Determine_Params Determine Kd, ΔH, n Fit_Data->Determine_Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Logical Relationship in SPR Experiments

This diagram illustrates the logical flow and key components of a Surface Plasmon Resonance experiment.

SPR_Logic cluster_setup Setup cluster_run Measurement cluster_output Analysis Immobilize Immobilize Motor Protein (Ligand) on Sensor Chip Association Inject this compound (Association Phase) Immobilize->Association Prepare_Analyte Prepare Serial Dilutions of this compound (Analyte) Prepare_Analyte->Association Dissociation Inject Running Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Surface (if necessary) Dissociation->Regeneration Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Regeneration->Association Next Concentration Kinetic_Fit Fit Data to Kinetic Model Sensorgram->Kinetic_Fit Derive_Constants Derive ka, kd, and Kd Kinetic_Fit->Derive_Constants

Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment.

Conclusion

This compound remains a cornerstone for elucidating the mechanisms of motor proteins. A thorough understanding of its binding affinity and the methodologies used to measure it is crucial for researchers in both basic science and drug development. The data and protocols presented in this guide offer a comprehensive resource for designing and executing robust experiments aimed at dissecting the intricate workings of these essential molecular machines. While this compound is generally considered non-hydrolyzable, some motor proteins, like ncd, have been shown to slowly hydrolyze it, a factor that should be considered in the interpretation of experimental results.[5] Future studies will undoubtedly continue to refine our understanding of how this compound and other ATP analogs modulate the function of the diverse superfamily of motor proteins.

References

The Role of AMP-PNP in Structural Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in structural biology. Its resistance to cleavage by ATPases allows researchers to trap and visualize the transient pre-hydrolysis states of ATP-binding proteins. This guide provides an in-depth overview of the core principles of this compound, its applications in various structural biology techniques, and detailed experimental protocols for its use. By stabilizing protein conformations that are often fleeting, this compound provides critical snapshots that illuminate the mechanisms of molecular motors, enzymes, and transporters, thereby accelerating our understanding of fundamental biological processes and aiding in structure-based drug design.

Mechanism of Action: A Molecular Clamp

The key to this compound's utility lies in the substitution of the oxygen atom bridging the β and γ phosphates of ATP with an imido (-NH-) group.[1] This subtle alteration renders the terminal phosphate (B84403) bond resistant to enzymatic hydrolysis, effectively locking the protein in an ATP-bound-like state.[2][3] While structurally similar to ATP, the imido linkage can influence the electronic properties and geometry of the nucleotide-binding pocket, sometimes leading to slightly different protein conformations compared to the native ATP-bound state.[4][5] The imido group's ability to act as a hydrogen bond donor, however, often makes this compound a closer mimic of ATP than other non-hydrolyzable analogs like AMP-PCP, which has a methylene (B1212753) bridge.[1]

It is crucial to note that while highly resistant, this compound is not entirely immune to hydrolysis by all ATPases. Some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to slowly hydrolyze this compound.[6][7] Therefore, validation of the nucleotide state within the final structure is a critical step in data interpretation.

Applications in Structural Biology

This compound is widely employed to stabilize ATP-binding proteins for structural determination by X-ray crystallography and cryo-electron microscopy (cryo-EM).[1] It has been instrumental in elucidating the mechanisms of a diverse range of protein families.

Motor Proteins

In the study of motor proteins like kinesin and dynein, this compound has been pivotal in visualizing the conformational changes that drive their movement along the cytoskeleton.[8][9] For instance, in the presence of this compound, cryo-EM reconstructions of kinesin bound to microtubules have revealed a well-ordered, docked neck linker, a conformational state crucial for force generation.[5]

ABC Transporters

ATP-binding cassette (ABC) transporters utilize the energy of ATP hydrolysis to move substrates across cellular membranes. This compound has been used to trap these transporters in specific conformations, providing insights into the coupling of ATP binding to substrate translocation.[10][11][12] Structural studies of the maltose (B56501) transporter (MalFGK2) in complex with this compound have helped to define the ground-state, enzyme-substrate complex.[10][11]

DNA Helicases

DNA helicases are essential enzymes that unwind DNA for replication, repair, and recombination. This compound is used to stabilize the helicase-DNA complex in a pre-hydrolytic state, allowing for detailed structural analysis of the unwinding mechanism.[13][14][15]

Chaperonins

Chaperonins, such as GroEL, are molecular machines that assist in the proper folding of other proteins, a process fueled by ATP hydrolysis. While ATP is essential for the full functional cycle, this compound has been used to study intermediate states and the binding of co-chaperones like GroES.[5][16][17] However, it's noteworthy that for some chaperonins, this compound may not fully mimic the ATP-bound state in promoting all functional interactions.[16]

Quantitative Data Summary

The binding affinity (Kd) of this compound to various proteins and its rate of hydrolysis are critical parameters for designing and interpreting experiments. The following tables summarize key quantitative data from the literature.

Protein/SystemMethodKd of this compoundConditionsReference
(Na+ + K+)-dependent ATPaseCentrifugation4.2 µMAbsence of MgCl2[10]
(Na+ + K+)-dependent ATPaseCentrifugation2.2 µM50 µM MgCl2[10]
(Na+ + K+)-dependent ATPaseCentrifugation6 µM2 mM MgCl2[10]
recA proteinCross-linking InhibitionWeaker binding than ATP-[18]
Uncoating ATPase (Hsc70)Not Specified~1-10 µM (estimated)-[15]
Chaperonin GroEL (cpn60)Pyrene Fluorescence290 µMNo cpn10[3]
Chaperonin GroEL (cpn60)Pyrene Fluorescence100 µMWith cpn10[3]
ProteinHydrolysis Rate of this compoundComparison to ATP Hydrolysis RateReference
ncd motor domain~0.00004 s⁻¹1% of ATP turnover rate[6][7]
Kinesin motor domainSlower than ncd motor domain-[7]
DnaB helicaseHydrolyzed in the presence of DNA-[4]
BmrA (ABC transporter)Rapidly hydrolyzed-[4]

Experimental Protocols

X-ray Crystallography

The use of this compound in X-ray crystallography allows for the determination of high-resolution structures of proteins in an ATP-bound-like state.

1. Protein Preparation and Complex Formation:

  • Purify the target protein to homogeneity (>99% purity as assessed by SDS-PAGE and size-exclusion chromatography).[19]

  • Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

  • Incubate the protein with a molar excess of this compound (e.g., 1-5 mM final concentration) and MgCl2 (e.g., 2-10 mM) on ice for at least 30 minutes to ensure complex formation.[20]

2. Crystallization:

  • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.[20][21][22]

  • Mix the protein-AMP-PNP complex with the reservoir solution from a crystallization screen in various ratios (e.g., 1:1, 1:2, 2:1).

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

3. Crystal Soaking (Alternative to Co-crystallization):

  • Grow crystals of the apo-protein.

  • Prepare a soaking solution containing the reservoir solution supplemented with this compound and MgCl2.

  • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.[21]

4. Cryo-protection and Data Collection:

  • Transfer the crystal to a cryo-protectant solution, which should also contain this compound and MgCl2 to maintain the bound state.

  • Flash-cool the crystal in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.[20]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structures of large protein complexes and those that are difficult to crystallize.

1. Sample and Grid Preparation:

  • Purify the protein complex to homogeneity.[19][23]

  • Incubate the sample with this compound and MgCl2 as described for X-ray crystallography.

  • Apply a small volume (typically 3-4 µL) of the complex to a glow-discharged cryo-EM grid (e.g., holey carbon grids).[24]

2. Vitrification:

  • Blot the grid to remove excess liquid, creating a thin film of the sample.

  • Rapidly plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).[24][25] This process traps the protein complexes in a thin layer of vitreous (non-crystalline) ice.

3. Data Collection:

  • Transfer the vitrified grid to a cryo-electron microscope.

  • Collect a large dataset of images (micrographs) of the randomly oriented particles.

4. Image Processing and 3D Reconstruction:

  • Use specialized software to pick individual particle images from the micrographs.

  • Classify the particle images to remove noise and heterogeneous particles.

  • Align and average the classified particle images to generate a high-resolution 3D reconstruction of the protein-AMP-PNP complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-resolution information on ligand binding and protein dynamics in solution.

1. Sample Preparation:

  • Express and purify the protein with uniform ¹⁵N (and optionally ¹³C) labeling.

  • Prepare the NMR sample in a suitable buffer containing 5-10% D₂O for the lock signal. The buffer should contain an excess of MgCl₂ over the final this compound concentration.[26]

2. Chemical Shift Perturbation (CSP) Titration:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.[26]

  • Prepare a concentrated stock solution of this compound in the same buffer.

  • Titrate small aliquots of the this compound stock solution into the protein sample, acquiring an ¹H-¹⁵N HSQC spectrum after each addition.[26]

3. Data Analysis:

  • Overlay the spectra and monitor the chemical shift changes of the amide peaks.

  • Residues with significant chemical shift perturbations are likely located in or near the this compound binding site.

  • The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of the ligand concentration.

Mandatory Visualizations

ATP_Hydrolysis_Cycle E Enzyme (E) E_ATP E-ATP (Pre-hydrolysis state) E->E_ATP ATP binding E_ADP_Pi E-ADP-Pi (Transition state) E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP (Post-hydrolysis state) E_ADP_Pi->E_ADP Pi release E_ADP->E ADP release AMP_PNP This compound AMP_PNP->E_ATP Traps state

Caption: ATP hydrolysis cycle and the trapping mechanism of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_structure Structural Analysis Protein Purification Protein Purification Complex Formation Complex Formation Protein Purification->Complex Formation Incubate with This compound + Mg2+ Crystallization Crystallization Complex Formation->Crystallization Vitrification Vitrification Complex Formation->Vitrification X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination Cryo-EM Data Collection Cryo-EM Data Collection Vitrification->Cryo-EM Data Collection 3D Reconstruction 3D Reconstruction Cryo-EM Data Collection->3D Reconstruction

Caption: General workflow for structural studies using this compound.

Conclusion

This compound is a cornerstone of modern structural biology, providing an invaluable means to stabilize and visualize the pre-hydrolysis state of ATP-binding proteins. Its application in X-ray crystallography, cryo-EM, and NMR spectroscopy has been instrumental in deciphering the mechanisms of a vast array of molecular machines. While researchers must be mindful of its potential for slow hydrolysis in certain systems and the subtle conformational differences it may induce compared to ATP, careful experimental design and data interpretation will continue to make this compound a critical tool for advancing our understanding of protein structure and function. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to leverage the power of this compound in their structural and mechanistic studies.

References

Methodological & Application

Application Notes and Protocols for AMP-PNP in Kinesin Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin motor proteins are essential for intracellular transport, moving along microtubule tracks powered by ATP hydrolysis.[1] Understanding the mechanochemical cycle of kinesin is crucial for elucidating its physiological roles and for developing therapeutic agents that target its function. Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, is an invaluable tool in the study of kinesin motility.[2][3] this compound binds to the nucleotide-binding site of kinesin and locks the motor domain in a state that is tightly bound to the microtubule, effectively pausing the motor's stepping cycle.[2][4] This property allows researchers to investigate specific intermediate states of the kinesin cycle, to probe the kinetics of nucleotide binding and release, and to perform controlled motility assays. These application notes provide detailed protocols for utilizing this compound in both single-molecule and ensemble kinesin motility assays.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP in the kinesin mechanochemical cycle.[4] Kinesin's processive movement along a microtubule is driven by a coordinated cycle of ATP binding, hydrolysis, and subsequent product release (ADP and inorganic phosphate (B84403), Pi) in its two motor domains.[1] When a kinesin head is bound to the microtubule, the binding of ATP induces a conformational change that results in the "power stroke," driving the forward movement of the trailing head. This compound can bind to the nucleotide-free, microtubule-bound kinesin head in a similar manner to ATP. However, because the terminal phosphate bond in this compound is non-hydrolyzable, the motor becomes trapped in a pre-hydrolysis, strongly microtubule-bound state.[2][5] This effectively stalls the motor and allows for the detailed study of this specific intermediate state.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound on kinesin motor function, compiled from various studies. These values can vary depending on the specific kinesin construct, experimental conditions (temperature, buffer composition), and the type of assay performed.

Table 1: Effect of this compound on Kinesin Motility Parameters

ParameterConditionValueReference
Microtubule Gliding Velocity Half-maximal inhibition (IC50)~400 µM[4][6]
Linear decrease with increasing this compound-0.861 ± 0.0057 nm s⁻¹ µM⁻¹[4]
Single-Molecule Run Length (Long Runs) 0.2 mM this compound, 0.5 mM ATP558 ± 39 nm[2]
3.0 mM this compound, 0.5 mM ATP62 ± 7 nm[2]
Single-Molecule Run Length (Short Runs) Independent of this compound concentration~constant[2]

Table 2: Kinetic and Binding Parameters of Kinesin in the Presence of this compound

ParameterKinesin TypeValueReference
Detachment Rate (One-headed kinesin) Monomeric Kinesin0.009 s⁻¹[3]
ADP Release Rate (from second head) Dimeric Kinesin~30 s⁻¹[3]
2D Association Rate Constant (kon2D) Membrane-bound Kinesin-10.0041 ± 0.0009 (motor/μm²)⁻¹⋅s⁻¹[7]
Dissociation Constant (Kd) for Microtubule Binding pKinINo significant change compared to nucleotide-free state[8]

Experimental Protocols

Protocol 1: Single-Molecule Motility Assay (Optical Trapping or TIRF Microscopy)

This protocol is designed to observe the movement of individual kinesin motors along a microtubule in the presence of this compound.

Materials:

  • Purified, active kinesin-1 motor protein (e.g., K560 construct)

  • Taxol-stabilized, fluorescently labeled microtubules

  • BRB80 buffer (80 mM PIPES/KOH, pH 6.8, 1 mM EGTA, 1 mM MgCl₂)

  • ATP stock solution (100 mM)

  • This compound stock solution (100 mM)

  • Casein solution (0.5 mg/mL in BRB80) for surface passivation

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and D-glucose)

  • Microscope slides and coverslips

  • Flow cell chamber

Procedure:

  • Flow Cell Preparation: Assemble a flow cell using a microscope slide and coverslip.

  • Surface Passivation: Introduce the casein solution into the flow cell and incubate for 5 minutes to prevent non-specific binding of proteins.

  • Microtubule Immobilization: Wash the chamber with BRB80 buffer. Introduce a dilute solution of fluorescently labeled microtubules in BRB80 and incubate for 5-10 minutes to allow them to adhere to the surface.

  • Motor Introduction: Wash out unbound microtubules with BRB80. Introduce a solution containing a low concentration of kinesin motors (in the pM to nM range) in motility buffer (BRB80, casein, oxygen scavenger system, and the desired concentrations of ATP and this compound). For processivity assays where initial binding is desired, a pre-incubation step with this compound (1-10 µM) can be performed before washing in the ATP-containing solution.[5]

  • Data Acquisition: Immediately begin imaging using Total Internal Reflection Fluorescence (TIRF) microscopy or commence measurements with an optical trap. Record the movement of individual kinesin motors along the microtubules.

  • Data Analysis: Analyze the recorded data to determine run lengths, velocities, and pause durations as a function of this compound concentration.

Protocol 2: Ensemble Motility Assay (Microtubule Gliding Assay)

This protocol observes the collective movement of microtubules propelled by a surface of immobilized kinesin motors.

Materials:

  • Purified, active kinesin-1 motor protein

  • Taxol-stabilized, fluorescently labeled microtubules

  • BRB80 buffer

  • ATP stock solution (100 mM)

  • This compound stock solution (100 mM)

  • Casein solution (0.5 mg/mL in BRB80)

  • Microscope slides and coverslips

  • Flow cell chamber

Procedure:

  • Flow Cell Preparation: Assemble a flow cell.

  • Motor Immobilization: Introduce a solution of kinesin motors (e.g., 0.004 mg/mL in BRB80 supplemented with 0.2 mg/mL casein and 0.01 mM ATP) into the flow cell and incubate for 3-5 minutes to allow the motors to adsorb to the glass surface.[4]

  • Washing: Wash the chamber twice with casein solution to remove unbound motors and further block the surface.[4]

  • Microtubule and Nucleotide Introduction: Introduce a solution containing fluorescently labeled microtubules and the desired final concentrations of ATP and this compound in BRB80 with an oxygen scavenger system.

  • Data Acquisition: Observe the gliding movement of microtubules over the kinesin-coated surface using fluorescence microscopy. Record time-lapse image sequences.

  • Data Analysis: Track the movement of individual microtubules to determine their average gliding velocity. Plot the velocity as a function of this compound concentration to determine the inhibitory effect.

Diagrams

Kinesin_AMPPNP_Mechanism K_MT_free Kinesin-MT (Nucleotide-Free) K_MT_ATP Kinesin-MT-ATP K_MT_free->K_MT_ATP ATP Binding K_MT_AMPPNP Kinesin-MT-AMP-PNP (Strongly Bound, Stalled) K_MT_free->K_MT_AMPPNP This compound Binding (Competitive) K_MT_ADP_Pi Kinesin-MT-ADP-Pi (Post-Power Stroke) K_MT_ATP->K_MT_ADP_Pi ATP Hydrolysis & Power Stroke K_MT_ADP Kinesin-MT-ADP (Weakly Bound) K_MT_ADP_Pi->K_MT_ADP Pi Release K_detached Detached Kinesin-ADP K_MT_ADP->K_detached Detachment K_detached->K_MT_free Re-attachment & ADP Release K_MT_AMPPNP->K_MT_AMPPNP No Hydrolysis

Caption: Kinesin mechanochemical cycle with this compound inhibition.

Gliding_Assay_Workflow start Start: Assemble Flow Cell step1 1. Immobilize Kinesin Motors on Surface start->step1 step2 2. Wash to Remove Unbound Motors step1->step2 step3 3. Introduce Fluorescent Microtubules + ATP/AMP-PNP Mixture step2->step3 step4 4. Image Microtubule Gliding (Fluorescence Microscopy) step3->step4 step5 5. Analyze Velocity vs. [this compound] step4->step5 end End: Determine IC50 step5->end

Caption: Workflow for a microtubule gliding motility assay.

References

Application Notes and Protocols for Utilizing AMP-PNP in Microtubule Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of microtubule-based motor proteins such as kinesins and dyneins. In the presence of this compound, these motor proteins bind tightly to microtubules but cannot complete their mechanochemical cycle, which involves ATP hydrolysis for detachment and movement. This "rigor" state is crucial for a variety of in vitro microtubule binding assays, allowing for the stable association of motors with their tracks. These assays are fundamental for identifying and characterizing novel microtubule-associated proteins (MAPs), investigating the mechanisms of motor protein function, and screening for compounds that modulate these interactions.

This document provides detailed protocols for common microtubule binding assays that employ this compound, presents quantitative data from relevant studies in a clear, tabular format, and includes diagrams to illustrate the underlying principles and workflows.

Mechanism of Action: this compound in Motor Protein-Microtubule Interaction

Motor proteins like kinesin utilize the energy from ATP hydrolysis to move along microtubules. This process involves a cycle of binding, conformational change, and release. This compound, by mimicking the ATP-bound state without allowing for hydrolysis, effectively traps the motor protein in a strongly microtubule-bound conformation. This stable interaction is the cornerstone of its utility in binding assays.[1][2][3]

cluster_0 Kinesin Mechanochemical Cycle (Simplified) cluster_1 Effect of this compound K_ADP Kinesin-ADP (Weakly Bound) K_empty Kinesin (Nucleotide-free) K_ADP->K_empty ADP release K_ATP Kinesin-ATP (Strongly Bound) K_ADP_Pi Kinesin-ADP-Pi (Post-hydrolysis) K_ATP->K_ADP_Pi ATP hydrolysis K_ADP_Pi->K_ADP Pi release K_empty->K_ATP ATP binding K_AMPPNP Kinesin-AMP-PNP (Rigor State - Strongly Bound) K_empty->K_AMPPNP This compound binding K_AMPPNP->No_Hydrolysis Hydrolysis Blocked

Caption: Mechanism of this compound induced rigor binding in kinesin.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various microtubule binding studies utilizing this compound.

Table 1: Concentrations of Key Reagents

ReagentConcentration RangeTypical ConcentrationSource
Tubulin (for polymerization)5 - 50 µM10 µM[4][5][6]
Test Protein (e.g., Kinesin)200 nM - 5 µMVaries by experiment[7][8]
This compound100 µM - 5 mM1 - 2 mM[5][7][9]
ATP (for comparison/elution)1 - 10 mM2 mM[5][7][9]
Taxol (Paclitaxel)5 - 20 µM10 µM[5][9][10]

Table 2: Experimental Conditions for Co-sedimentation Assays

ParameterValueSource
Incubation Time10 - 60 min[4][5][9]
Incubation Temperature20 - 37 °C (Room Temp to Physiological)[5][9][11]
Centrifugation Speed83,000 - 200,000 x g[5][11]
Centrifugation Time10 - 90 min[4][5]
Cushion40% Glycerol or 1.2 M Sucrose[5][9]

Table 3: Reported Kinetic and Affinity Data

Motor ProteinConditionParameterValueSource
One-headed Kinesin1 mM this compoundDetachment Rate (k_off)0.009 s⁻¹[12]
One-headed KinesinNo NucleotideDetachment Rate (k_off)0.019 s⁻¹[12]
One-headed Kinesin1 mM ADPDetachment Rate (k_off)3.7 s⁻¹[12]
Membrane-bound Kinesin-12 mM this compoundk_on²D0.0041 (motor/µm²)⁻¹·s⁻¹[7]
Membrane-bound Kinesin-12 mM this compoundk_off~0 s⁻¹[7]

Experimental Protocols

Protocol 1: Microtubule Co-sedimentation Assay

This assay is a robust method to determine if a protein of interest binds to microtubules. The principle relies on the fact that microtubules, being large polymers, will pellet upon high-speed centrifugation, carrying any associated proteins with them.

cluster_workflow Co-sedimentation Assay Workflow Start Start Polymerize_MT 1. Polymerize & Stabilize Microtubules (MTs) with Taxol Start->Polymerize_MT Incubate 2. Incubate Test Protein with MTs and this compound Polymerize_MT->Incubate Layer 3. Layer mixture over a dense cushion (e.g., glycerol) Incubate->Layer Centrifuge 4. Ultracentrifugation (~100,000 x g) Layer->Centrifuge Separate 5. Separate Supernatant (S) and Pellet (P) Centrifuge->Separate Analyze 6. Analyze S and P by SDS-PAGE Separate->Analyze End End Analyze->End

References

Application Notes and Protocols for AMP-PNP in ATPase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool for studying the function and dynamics of ATP-dependent enzymes, particularly ATPases.[1] By binding to the ATP pocket without being broken down, this compound effectively traps the enzyme in an ATP-bound-like state, allowing researchers to investigate specific conformational states and inhibit ATPase activity.[1] This document provides detailed application notes and protocols for utilizing this compound to inhibit the activity of various ATPases, including motor proteins like kinesin and myosin, as well as membrane transporters such as ABC transporters.

Mechanism of Action

This compound is a competitive inhibitor for most ATP-dependent enzymes. It mimics the structure of ATP, with a key modification: the oxygen atom linking the β and γ phosphates is replaced by an imino group (-NH-). This P-N-P linkage is resistant to cleavage by the catalytic machinery of ATPases. Consequently, this compound can bind to the nucleotide-binding domain of an ATPase, but the subsequent hydrolysis step that drives conformational changes and enzymatic activity is stalled. This leads to the inhibition of the ATPase cycle.

cluster_ATPase_Cycle Normal ATPase Cycle cluster_Inhibition Inhibition by this compound ATPase ATPase ATPase_ATP ATPase-ATP Complex ATPase->ATPase_ATP ATP Binding ATPase_ADP_Pi ATPase-ADP-Pi Complex ATPase_ATP->ATPase_ADP_Pi ATP Hydrolysis ATPase_ADP_Pi->ATPase Product Release ADP_Pi ADP + Pi ATPase_ADP_Pi->ADP_Pi ATPase_Inhibited ATPase ATPase_AMPPNP ATPase-AMP-PNP Complex (Inhibited) ATPase_Inhibited->ATPase_AMPPNP This compound Binding

Caption: Mechanism of ATPase inhibition by this compound.

Quantitative Data: Effective Concentrations of this compound

The effective concentration of this compound required to inhibit ATPase activity can vary significantly depending on the specific ATPase, the concentration of ATP, and the experimental conditions. The following table summarizes reported concentrations and their effects on different ATPases.

ATPase TargetOrganism/SystemThis compound ConcentrationObserved EffectReference(s)
KinesinSingle-molecule experiments0.05 mM - 3.0 mMDecreased mean run length of long runs from 558 nm to 62 nm as this compound increased in the presence of 0.5 mM ATP.[2]
Kinesin-1In vitro motility assay2 mMPrevents kinesin-1 dissociation from microtubules.[3]
Kinesin-1High-throughput analysis400 µMHalf-maximal velocity of microtubule gliding.[4]
One-headed KinesinIn vitro study1 mMVery low detachment rate from microtubules (0.009 s⁻¹).[5]
ncd (kinesin-related protein)DrosophilaNot specified for inhibition, but hydrolysis observedThis compound was slowly hydrolyzed at a rate of approximately 0.00004 s⁻¹, which is 1% of the ATP turnover rate.[6]
MyosinFrog sartorius muscleSaturating concentrationsProduced a ~50% decrease in rigor isometric tension.[7]
ABC Transporter (Sav1866)Staphylococcus aureusNot specified (used for structural studies)Bound to the nucleotide-binding domains for crystal structure determination.[8]
ABC Transporter (hABCB7)Human mitochondriaNot specified (used for structural studies)One this compound molecule identified in each nucleotide-binding domain for cryo-EM structure.[9]
Ca²⁺-ATPase (SERCA1a)Sarcoplasmic reticulumNot specified (used for structural studies)Used to study the binding of ATP analogs with time-resolved infrared spectroscopy.[10]

Experimental Protocols

General Protocol for ATPase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified ATPase. Specific parameters such as buffer composition, temperature, and incubation times should be optimized for the particular enzyme being studied.

Materials:

  • Purified ATPase

  • ATP stock solution (e.g., 100 mM)[11]

  • This compound stock solution (e.g., 100 mM, store at -20°C)[1]

  • Assay buffer (e.g., Tris-HCl with MgCl₂)[12]

  • Method for detecting inorganic phosphate (B84403) (Pi) release (e.g., Malachite Green assay, radioactive [γ-³²P]-ATP assay, or a coupled enzyme assay)[11][12][13]

  • 96-well microplate[14]

  • Microplate reader[13]

cluster_Workflow ATPase Inhibition Assay Workflow A Prepare Reagents (ATPase, this compound, ATP, Buffer) B Set up Reactions (Varying [this compound]) A->B C Initiate Reaction (Add ATP) B->C D Incubate (Optimal Temperature and Time) C->D E Stop Reaction (e.g., add quenching solution) D->E F Detect Phosphate (Pi) Release E->F G Data Analysis (e.g., IC50 determination) F->G

Caption: General workflow for an ATPase inhibition assay using this compound.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 100 mM in 50 mM HEPES, pH 7.4).[1] Aliquot and store at -20°C or -70°C to avoid repeated freeze-thaw cycles.[1]

    • Prepare a fresh ATP stock solution.[13]

    • Prepare the assay buffer appropriate for your ATPase.

  • Enzyme Inhibition Assay:

    • Set up a series of reactions in a 96-well plate. Each reaction should contain the purified ATPase in the assay buffer.

    • Add varying concentrations of this compound to the wells. Include a control reaction without any this compound.

    • Pre-incubate the enzyme with this compound for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding a fixed concentration of ATP to all wells. The concentration of ATP should ideally be close to the Km of the enzyme for ATP.

    • Incubate the reactions at the optimal temperature for the enzyme for a specific period (e.g., 15-60 minutes).[13] The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction:

    • Stop the reaction by adding a quenching solution (e.g., SDS) or by placing the plate on ice.[12]

  • Phosphate Detection:

    • Measure the amount of inorganic phosphate (Pi) released in each reaction using a sensitive method such as the Malachite Green assay.[12][14] This assay is based on the color change of malachite green when it forms a complex with molybdate (B1676688) and free orthophosphate.[12] Alternatively, a radioactive assay using [γ-³²P]-ATP can be employed for higher sensitivity.[11] A coupled enzyme assay that links ADP production to the oxidation of NADH can also be used.[15]

  • Data Analysis:

    • Plot the percentage of ATPase activity (relative to the uninhibited control) against the concentration of this compound.

    • From this plot, determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the ATPase activity.[16][17]

Specific Protocol Example: Inhibition of Kinesin Motor Protein ATPase Activity

This protocol is adapted from studies on kinesin motor proteins and can be used to investigate the effect of this compound on their microtubule-stimulated ATPase activity.

Materials:

  • Purified kinesin motor protein

  • Polymerized, taxol-stabilized microtubules

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP stock solution (containing [γ-³²P]-ATP for radioactive detection)

  • This compound stock solution

  • Quenching solution (e.g., perchloric acid)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microtubules, and varying concentrations of this compound.

  • Pre-incubation: Add the kinesin motor protein to the mixture and pre-incubate at room temperature for 5 minutes.

  • Initiation: Start the reaction by adding the ATP/[γ-³²P]-ATP mix. The final ATP concentration should be in the millimolar range (e.g., 2 mM).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a time course (e.g., 0, 5, 10, 15 minutes).

  • Quenching and Phosphate Separation: At each time point, take an aliquot of the reaction and add it to the quenching solution. Separate the released ³²Pi from the unhydrolyzed [γ-³²P]-ATP, for example, by a charcoal-based method.

  • Quantification: Measure the amount of released ³²Pi using a scintillation counter.

  • Data Analysis: Plot the amount of Pi released over time for each this compound concentration. The slope of the linear portion of the curve represents the ATPase rate. Plot the ATPase rates against the this compound concentration to determine the IC50.

Signaling Pathways and Logical Relationships

ATPases play crucial roles in numerous cellular signaling pathways and processes. The ability to inhibit their activity with this compound is instrumental in dissecting these pathways.

cluster_Signaling Role of Motor Protein ATPase in Vesicle Transport ATP ATP MotorProtein Kinesin/Myosin ATP->MotorProtein provides energy Cytoskeleton Microtubule/Actin Filament MotorProtein->Cytoskeleton walks along Transport Vesicle Transport MotorProtein->Transport drives MotorProtein->Transport Vesicle Vesicle/Cargo Vesicle->MotorProtein binds to AMPPNP This compound AMPPNP->MotorProtein inhibits ATPase activity

Caption: Inhibition of motor protein ATPase by this compound disrupts vesicular transport.

Conclusion

This compound is an indispensable tool for researchers studying ATPase-dependent processes. By understanding its mechanism of action and employing appropriate experimental protocols, scientists can effectively inhibit ATPase activity to investigate enzyme kinetics, elucidate reaction mechanisms, and probe the roles of these enzymes in complex biological systems. The data and protocols presented here provide a comprehensive guide for the successful application of this compound in ATPase research.

References

Application Notes and Protocols for the Preparation and Use of AMP-PNP Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2][3] In this compound, a nitrogen atom (imido group) replaces the oxygen atom that bridges the β and γ phosphates. This substitution makes the terminal phosphate (B84403) bond resistant to cleavage by ATPases and kinases.[1][4] Consequently, this compound can bind to the active sites of these enzymes, effectively locking them in an ATP-bound conformational state without initiating the catalytic cycle.

This property makes this compound an invaluable tool in biochemistry and molecular biology for:

  • Studying the dynamics of ATP-dependent processes.[1]

  • Acting as a competitive inhibitor in enzyme kinetic studies to determine binding affinities.[3][5][6]

  • Investigating the function of molecular motors like kinesin and myosin.[1][7]

  • Elucidating signal transduction pathways and kinase regulation.[1][2][8]

  • Stabilizing proteins in a specific state for structural biology studies, such as X-ray crystallography or cryo-electron microscopy.

These application notes provide a comprehensive guide to the preparation of this compound stock solutions and their use in common experimental protocols.

Quantitative Data Summary

The properties of this compound can vary depending on its salt form and degree of hydration. It is crucial to use the batch-specific molecular weight provided on the product vial for accurate stock solution preparation.

PropertyDescriptionReference
Chemical Name Adenosine 5'-(β,γ-imido)triphosphate; Adenylyl-imidodiphosphate[1][3]
Molecular Formula Free Acid: C₁₀H₁₇N₆O₁₂P₃ Tetralithium Salt: C₁₀H₁₃Li₄N₆O₁₂P₃[1]
Molecular Weight Free Acid: ~506.20 g/mol Tetralithium Salt (anhydrous): ~529.93 g/mol [1][3][5]
Appearance White to off-white solid powder[2]
Purity (HPLC) Typically ≥90% to ≥99%[1]
Solubility in Water 26.5 - 50 mg/mL. Warming or sonication may be required.[2][5]
pH Stability Highly unstable in acidic conditions; solutions should be maintained near neutral pH (e.g., 7.4).[1][5]
Storage (Powder) Store desiccated at -20°C. Stable for at least one year.[1][5]
Storage (Stock Solution) Aliquot and store at -70°C or -80°C for 3-6 months. Avoid repeated freeze-thaw cycles.[1][2][5]

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution from powdered this compound tetralithium salt (MW: ~529.93 g/mol ).

Materials:

  • This compound, tetralithium salt (or other form)

  • Nuclease-free ultrapure water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • Calibrated balance, pH meter

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the mass of this compound powder required. For 1 mL of a 100 mM (0.1 M) solution using the tetralithium salt (MW ~529.93 g/mol ):

    • Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.001 L x 529.93 g/mol = 0.05299 g = 53.0 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add a volume of buffer (e.g., 20 mM HEPES, pH 7.4) slightly less than the final desired volume (e.g., 800 µL for a 1 mL final volume). Vortex thoroughly to dissolve. Gentle warming or brief sonication may be necessary.[2]

  • pH Adjustment: Check the pH of the solution. This compound is unstable in acidic conditions.[5] Adjust the pH to ~7.4 using small additions of dilute NaOH or HCl if necessary.

  • Volume Adjustment: Bring the solution to the final desired volume with buffer.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[2] This is particularly important for assays involving enzymes sensitive to microbial contamination.

  • Aliquoting and Storage: Distribute the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -70°C or -80°C for up to 6 months.[2] Thawed aliquots should be kept on ice and used within a week.[1]

G cluster_workflow Workflow: this compound Stock Solution Preparation start Start calc Calculate required mass of this compound powder start->calc weigh Weigh powder into a sterile tube calc->weigh dissolve Dissolve in buffer (e.g., HEPES pH 7.4) weigh->dissolve ph_check Check and adjust pH to ~7.4 dissolve->ph_check adjust_vol Bring to final volume with buffer ph_check->adjust_vol pH OK filter Sterile filter (0.22 µm) adjust_vol->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Experimental workflow for preparing a sterile this compound stock solution.

This protocol uses this compound as a competitor to determine the binding affinity of a test compound to a kinase using fluorescence polarization (FP).[9]

Principle: A fluorescently labeled ATP tracer binds to the kinase, resulting in a high FP signal. Unlabeled ligands (like this compound or a test inhibitor) compete for the ATP binding site, displacing the tracer and causing a decrease in the FP signal.

Materials:

  • Purified kinase

  • Fluorescent ATP tracer

  • This compound stock solution (for positive control)

  • Test compound serial dilutions

  • Kinase assay buffer

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 4X fluorescent ATP tracer solution in assay buffer.

    • Prepare serial dilutions of the test compound and a range of this compound concentrations (e.g., 0-1 mM) in assay buffer.

  • Plate Setup:

    • Add 5 µL of assay buffer to control wells (no inhibitor).

    • Add 5 µL of each test compound dilution or this compound dilution to respective wells.

  • Add Kinase: Add 10 µL of the 2X kinase solution to all wells. Mix gently and incubate for 60 minutes at room temperature to allow for binding equilibration.[9]

  • Initiate Reaction: Add 5 µL of the 4X fluorescent ATP tracer to all wells.

  • Data Acquisition: Incubate the plate for 60 minutes at room temperature, protected from light. Measure the fluorescence polarization.

  • Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

G cluster_binding Competitive Inhibition by this compound K Kinase Product Phosphorylated Substrate + ADP K->Product Binds & Hydrolyzes Inactive Inactive Kinase-AMP-PNP Complex K->Inactive ATP ATP (Substrate) ATP->K AMPPNP This compound (Competitor) AMPPNP->K Binds & Blocks

Caption: this compound competitively inhibits kinase activity by blocking ATP binding.

This protocol measures the ATPase activity of a motor protein (e.g., kinesin) and determines the inhibitory constant (Ki) of this compound using a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay.[4]

Principle: The ADP produced by the motor protein's ATPase activity is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the ATPase rate.

Materials:

  • Purified motor protein (e.g., kinesin) and its filament partner (e.g., microtubules)

  • This compound stock solution

  • ATP stock solution

  • Coupled enzyme mix: Phosphoenolpyruvate (PEP), NADH, PK, and LDH in assay buffer

  • UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reaction Mixture: Prepare a master mix containing assay buffer, microtubules, and the PK/LDH coupled enzyme mix. Final concentrations should be approximately 1-2 mM PEP and 0.2-0.4 mM NADH.[4]

  • Set up Conditions: In the wells of the microplate, set up a matrix of varying ATP concentrations (e.g., spanning the Km of the motor protein) and several fixed concentrations of this compound.[4]

  • Initiate Reaction: Add the motor protein to the wells to start the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each condition.

    • Convert the rate of NADH oxidation to the rate of ATP hydrolysis using the extinction coefficient of NADH.

    • Plot the ATPase rate versus ATP concentration for each this compound concentration.

    • Analyze the data using Michaelis-Menten kinetics and a Lineweaver-Burk or Dixon plot to determine the Vmax, Km, and the Ki for this compound.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Experimental Intervention Receptor Receptor Kinase1 Kinase A (ATP-Dependent) Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response AMPPNP This compound AMPPNP->Kinase1 Inhibits ATP Binding

Caption: Use of this compound to inhibit an ATP-dependent kinase in a signaling pathway.

References

The Stabilizing Hand: AMP-PNP's Crucial Role in Unraveling Single-Molecule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular motors is paramount. Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, has emerged as an indispensable tool in single-molecule biophysics. By binding to ATP-dependent enzymes and locking them in a pre-hydrolysis state, this compound provides a stable window into the transient conformational changes and mechanical steps that underpin cellular function. These application notes and protocols detail the use of this compound in elucidating the mechanisms of motor proteins and helicases at the single-molecule level.

This compound acts as a molecular clamp, mimicking the ATP-bound state without allowing the progression of the catalytic cycle that involves ATP hydrolysis.[1][2] This property is invaluable for techniques such as optical tweezers, single-molecule fluorescence resonance energy transfer (smFRET), and cryo-electron microscopy (cryo-EM), which require stable complexes for detailed investigation.[3][4][5]

Key Applications in Single-Molecule Biophysics

The versatility of this compound has enabled groundbreaking discoveries in several key areas of molecular biology:

  • Motor Proteins (Kinesin and Myosin): this compound has been instrumental in dissecting the "hand-over-hand" walking mechanism of kinesin along microtubules and the force-generating cycle of myosin on actin filaments.[6][7] In the presence of this compound, kinesin enters a tightly bound state, allowing for the precise measurement of binding forces and the characterization of intermediate states in its stepping cycle.[8][9] Single-molecule experiments have shown that this compound can induce long pauses in kinesin's movement, providing insights into the gating mechanisms that coordinate the activity of its two heads.[9][10]

  • Rotary Motors (F1-ATPase): The F1-ATPase is a remarkable molecular motor that synthesizes ATP through rotation. Single-molecule rotation assays have utilized this compound to pause the motor at specific angles, revealing the discrete 80° and 40° sub-steps driven by ATP binding and hydrolysis, respectively.[11][12] This has been crucial in understanding the mechanochemical coupling of this intricate nanomachine.

  • DNA Helicases: In the study of DNA replication and repair, this compound is used to preload helicase enzymes onto DNA substrates without initiating unwinding.[13] This allows for synchronized experiments where the unwinding process can be triggered by the subsequent addition of ATP, enabling precise kinetic measurements of helicase activity at the single-molecule level.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from single-molecule studies utilizing this compound.

Motor ProteinParameterValueExperimental ConditionReference
Kinesin-1Unbinding Force (Single-headed)Bimodal distributionThis compound state[7]
Kinesin-1Unbinding Force (Double-headed)Bimodal distributionThis compound state[7]
Kinesin-1Forward/Backward Transition Rate (Nucleotide-free)70 s⁻¹ / 7 s⁻¹Single- to double-headed binding[7]
Kinesin-1Forward/Backward Transition Rate (this compound)2 s⁻¹ / 0.2 s⁻¹Single- to double-headed binding[7]
HelicaseParameterObservationNucleotide AnalogReference
CMG HelicaseDNA UnwindingNo unwindingThis compound[13]
CMG HelicaseDNA PreloadingEfficient preloading onto forked DNAThis compound[13]
Pif1 HelicaseDNA UnwindingNo unwindingThis compound[14]

Experimental Protocols

Protocol 1: Single-Molecule Kinesin Motility Assay with Optical Tweezers

This protocol describes how to observe the effect of this compound on the stepping of a single kinesin motor using optical tweezers.

Materials:

  • Kinesin-1 motor proteins

  • Taxol-stabilized microtubules

  • Polystyrene beads coated with anti-kinesin antibody

  • Motility Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 10 µM taxol, 1 mg/mL casein

  • ATP solution (10 mM)

  • This compound solution (10 mM)

  • Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)

  • Optical tweezers setup with a force-clamp mode[15][16]

Procedure:

  • Prepare the Flow Cell: Construct a flow cell and immobilize microtubules on the glass surface.

  • Introduce Kinesin-Coated Beads: Incubate polystyrene beads with kinesin motors. Introduce the kinesin-coated beads into the flow cell in motility buffer.

  • Trap a Bead: Using the optical trap, capture a single kinesin-coated bead.

  • Initiate Motility: Position the trapped bead near a microtubule. Introduce motility buffer containing ATP (e.g., 1 mM) to initiate kinesin stepping.

  • Introduce this compound: To observe the inhibitory effect, exchange the buffer with a solution containing a mixture of ATP and this compound (e.g., 0.5 mM ATP and varying concentrations of this compound).[10]

  • Data Acquisition: Record the position of the bead with high temporal and spatial resolution. In force-clamp mode, maintain a constant load on the motor.

  • Analysis: Analyze the recorded traces to identify stepping events, pauses, and backsteps induced by this compound.[9] Determine the duration of pauses and the conditions under which backsteps occur.

Kinesin_Optical_Tweezers_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Immobilize Microtubules B Coat Beads with Kinesin C Trap Kinesin-Bead Complex D Introduce ATP (Initiate Motility) C->D E Introduce ATP + this compound (Induce Pauses) D->E F Record Bead Position (Force Clamp) E->F G Analyze Traces for Steps, Pauses, and Backsteps F->G Helicase_smFRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Immobilize Labeled DNA B Introduce Helicase + this compound (Preloading) C TIRF Imaging (High FRET) B->C D Introduce ATP (Initiate Unwinding) C->D E Record FRET Signal (Observe Unwinding) D->E F Analyze FRET Trajectories for Loading and Unwinding Kinetics E->F Kinesin_AMPPNP_Inhibition Kinesin_MT Kinesin on Microtubule Start->Kinesin_MT ATP_Binding ATP Binding (Leading Head) Kinesin_MT->ATP_Binding Normal Cycle AMPPNP_Binding This compound Binding Kinesin_MT->AMPPNP_Binding Inhibition Neck_Linker_Docking Neck Linker Docking ATP_Binding->Neck_Linker_Docking Trailing_Head_Swing Trailing Head Swings Forward Neck_Linker_Docking->Trailing_Head_Swing ADP_Release ADP Release (New Leading Head) Trailing_Head_Swing->ADP_Release Forward_Step 8 nm Forward Step ADP_Release->Forward_Step Forward_Step->Kinesin_MT Paused_State Paused State (Tightly Bound) AMPPNP_Binding->Paused_State Backstep Occasional Backstep Paused_State->Backstep AMPPNP_Release Slow this compound Release Paused_State->AMPPNP_Release Backstep->AMPPNP_Release AMPPNP_Release->Kinesin_MT Resumes Stepping

References

Application Notes and Protocols for Cryo-EM Sample Preparation with AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cryo-electron microscopy (cryo-EM) samples using the non-hydrolyzable ATP analog, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP). The inclusion of this compound is critical for trapping ATP-binding proteins in a pre-hydrolysis conformational state, enabling high-resolution structural analysis. This document outlines the procedures for three model systems: the pattern recognition receptor MDA5, the cytoskeletal protein actin, and ATP-binding cassette (ABC) transporters.

Introduction to this compound in Cryo-EM

This compound is a vital tool in structural biology for the study of ATPases. By replacing the oxygen bridge between the β and γ phosphates of ATP with an imido group, this compound resists hydrolysis by most ATPases. This allows researchers to stabilize and capture the transient pre-hydrolysis state of an enzyme, which is often crucial for understanding its mechanism of action.[1] This stabilization is essential for cryo-EM, as it ensures a homogeneous population of protein conformations, a prerequisite for high-resolution 3D reconstruction.

Core Principles of Cryo-EM Sample Preparation

The success of a cryo-EM experiment is critically dependent on the quality of the vitrified sample. The overall goal is to embed the target protein-ligand complex in a thin layer of amorphous (vitreous) ice, which preserves the native structure of the biomolecules.[2][3] The process generally involves sample purification, complex formation, grid preparation, and vitrification by plunge-freezing.[2]

Key considerations for optimal cryo-EM sample preparation include:

  • Sample Purity and Homogeneity: The protein of interest should be of high purity (>99%) and exist in a monodisperse state to avoid aggregation and heterogeneity in the final image analysis.[4]

  • Optimal Buffer Conditions: Buffer composition, including pH (typically 6.5-8.0) and salt concentration (usually 50-300 mM), must be optimized to maintain protein stability.[5]

  • Appropriate Protein Concentration: The final protein concentration needs to be carefully adjusted (typically 0.1-5 mg/mL) to achieve an ideal particle distribution on the cryo-EM grids.

General Experimental Workflow

The general workflow for preparing cryo-EM samples with this compound involves several key steps, from biochemical preparation to the final vitrification.

Cryo-EM Sample Preparation Workflow with this compound cluster_preparation Biochemical Preparation cluster_complex_formation Complex Formation cluster_grid_preparation Grid Preparation & Vitrification protein_purification Protein Purification buffer_exchange Buffer Exchange protein_purification->buffer_exchange add_amppnp Addition of this compound & MgCl2 buffer_exchange->add_amppnp incubation Incubation add_amppnp->incubation grid_application Apply Sample to Grid incubation->grid_application blotting Blotting grid_application->blotting plunge_freezing Plunge Freezing in Liquid Ethane blotting->plunge_freezing cryo_em_imaging Cryo-EM Imaging plunge_freezing->cryo_em_imaging Store in Liquid Nitrogen MDA5 Signaling Pathway cluster_recognition Viral Recognition cluster_activation Activation cluster_signaling Downstream Signaling dsRNA Viral dsRNA MDA5_filament MDA5-dsRNA Filament (this compound Trapped State) dsRNA->MDA5_filament MDA5_inactive Inactive MDA5 MDA5_inactive->MDA5_filament MAVS_recruitment MAVS Recruitment MDA5_filament->MAVS_recruitment MAVS_aggregation MAVS Aggregation MAVS_recruitment->MAVS_aggregation IFN_production Type I Interferon Production MAVS_aggregation->IFN_production Actin Polymerization cluster_monomer Monomeric State cluster_nucleation Nucleation (Rate-Limiting) cluster_elongation Elongation G_actin_ATP G-Actin (ATP-bound) Dimer Dimer G_actin_ATP->Dimer Trimer Trimer (Nucleus) Dimer->Trimer F_actin F-Actin Filament Trimer->F_actin Addition of G-Actin F_actin->F_actin ABCB7 Function cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_FeS_synthesis Fe-S Cluster Intermediate Synthesis ABCB7 ABCB7 Transporter (this compound Trapped) Mito_FeS_synthesis->ABCB7 Sulfur_compound Sulfur-Containing Molecule ABCB7->Sulfur_compound Transport Cyto_FeS_assembly Cytosolic Fe-S Cluster Assembly Sulfur_compound->Cyto_FeS_assembly

References

Application Notes and Protocols for AMP-PNP Treatment of Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool in cell biology and biochemistry. By competitively binding to the ATP-binding sites of various enzymes without being hydrolyzed between the β and γ phosphates, this compound effectively locks these proteins in an ATP-bound conformational state. This unique property allows researchers to investigate the roles of ATP-dependent processes in a controlled manner.

These application notes provide detailed protocols for the treatment of cells with this compound, focusing on methods to introduce this impermeant molecule into the cellular environment to study its effects on key cellular functions, including motor protein-driven transport and proteasomal degradation.

Mechanism of Action

This compound competitively inhibits ATP-dependent enzymes by binding to their ATP pocket. The substitution of an imido group (-NH-) for the oxygen atom between the β and γ phosphates renders the molecule resistant to cleavage by ATPases. This leads to the stable, non-covalent trapping of the target protein in a state that mimics the pre-hydrolysis step of the ATPase cycle. This "rigor" state is particularly useful for studying the mechanical and enzymatic cycles of motor proteins, the assembly of protein complexes, and the function of other ATP-dependent enzymes.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on key cellular processes, primarily from in vitro and permeabilized cell studies.

Table 1: Effect of this compound on Kinesin-1 Motor Activity (In Vitro Gliding Assay)

This compound Concentration (µM)Microtubule Gliding Velocity (nm/s)% Inhibition
0 (Control)8220
100~735~10.6
200~650~20.9
400~41150
800~165~80
1000~80~90.2

Data adapted from in vitro motility assays with purified kinesin-1. The velocity decreases as this compound competitively inhibits ATP binding, causing the motor protein to remain strongly bound to the microtubule.[1][2]

Table 2: Effect of this compound on 26S Proteasome Activity (In Vitro)

Nucleotide (20 µM)Proteasome Assembly/Activation (% of ATP control)
ATP100
This compound~22
ATPγS~51
ADP~5

Data derived from in vitro assays measuring the assembly and activation of purified 26S proteasome. This compound can support the assembly and basal activity of the proteasome, but to a lesser extent than ATP, and it inhibits the degradation of ubiquitinated proteins which requires ATP hydrolysis.[3]

Experimental Protocols

Due to the charged nature of this compound, it cannot readily cross the intact plasma membrane of living cells. Therefore, cell permeabilization is required to introduce this compound into the cytoplasm to study its effects on intracellular processes. Below are detailed protocols for two common permeabilization methods, Streptolysin O (SLO) and Digitonin (B1670571), followed by a general protocol for assessing the effects of this compound on intracellular transport.

Protocol 1: Reversible Cell Permeabilization with Streptolysin O (SLO)

This protocol is suitable for introducing this compound into a high percentage of cells while maintaining the potential for membrane resealing and cell viability.

Materials:

  • Adherent or suspension cells

  • Streptolysin O (SLO)

  • HEPES-buffered saline (HBS): 20 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM MgCl2, pH 7.4

  • Wash Buffer: HBS with 1 mM EGTA

  • Treatment Buffer: HBS with desired concentration of this compound (e.g., 1-5 mM) and an ATP-regenerating system (e.g., 1 mM ATP, 10 mM creatine (B1669601) phosphate, 8 U/mL creatine phosphokinase) for control experiments.

  • Resealing Buffer: Complete cell culture medium supplemented with 2 mM CaCl2.

  • Trypan Blue solution (0.4%)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 70-80% confluency in a suitable culture vessel.

    • For suspension cells, harvest and wash once with HBS.

  • SLO Titration (Recommended for each new cell type or SLO batch):

    • Prepare a series of SLO dilutions in HBS.

    • Incubate a small number of cells with different SLO concentrations for 10 minutes at 37°C.

    • Add Trypan Blue and determine the minimal SLO concentration that permeabilizes >90% of cells (cells will stain blue).

  • Permeabilization and this compound Treatment:

    • Wash cells twice with Wash Buffer.

    • Aspirate the final wash and add the Treatment Buffer containing the optimized SLO concentration and the desired concentration of this compound (or ATP for control).

    • Incubate for 10-15 minutes at 37°C to allow for pore formation and entry of this compound.

  • Resealing (Optional, for longer-term studies):

    • Remove the Treatment Buffer.

    • Wash the cells once with HBS.

    • Add pre-warmed Resealing Buffer and incubate for 30-60 minutes at 37°C to allow the cell membrane to reseal.

  • Downstream Analysis:

    • Proceed immediately to the experimental assay (e.g., live-cell imaging of organelle transport, immunofluorescence staining of cytoskeletal components, or preparation of cell lysates for biochemical assays).

Protocol 2: Selective Plasma Membrane Permeabilization with Digitonin

This method is useful for studies where maintaining the integrity of intracellular membranes (e.g., mitochondria, ER) is crucial. The optimal digitonin concentration is critical and must be determined empirically.

Materials:

  • Adherent cells

  • Digitonin

  • Permeabilization Buffer: 20 mM HEPES, 110 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.2

  • Wash Buffer: Permeabilization Buffer without digitonin.

  • Treatment Buffer: Permeabilization Buffer containing the desired concentration of this compound (e.g., 1-5 mM) and an ATP-regenerating system for controls.

  • Trypan Blue solution (0.4%) or a fluorescent viability indicator.

Procedure:

  • Digitonin Titration:

    • Prepare a stock solution of digitonin (e.g., 1 mg/mL in DMSO).

    • Prepare a range of digitonin concentrations (e.g., 10-100 µg/mL) in the Permeabilization Buffer.

    • Treat cells with the different digitonin concentrations for 5-10 minutes at room temperature.

    • Assess permeabilization using Trypan Blue (for plasma membrane integrity) and a marker for mitochondrial integrity (e.g., Mitotracker Red CMXRos, which requires an intact mitochondrial membrane potential). The optimal concentration will permeabilize the plasma membrane without significantly disrupting mitochondrial potential.

  • Permeabilization and this compound Treatment:

    • Wash cells once with Wash Buffer.

    • Incubate cells with the optimal concentration of digitonin in Permeabilization Buffer for 5-10 minutes at room temperature.

    • Remove the digitonin-containing buffer and wash once with Wash Buffer.

    • Add the Treatment Buffer containing this compound (or ATP for control).

    • Incubate for the desired period to allow this compound to exert its effects.

  • Downstream Analysis:

    • Proceed with the intended assay, such as analyzing protein degradation by Western blotting of cell lysates or immunofluorescence microscopy.

Protocol 3: Assay for Inhibition of Intracellular Vesicle Transport

This protocol can be adapted for use with either SLO or digitonin-permeabilized cells to quantitatively assess the impact of this compound on motor protein-driven transport of organelles like mitochondria or lysosomes.

Materials:

  • Permeabilized cells treated with this compound or ATP (control) as described in Protocol 1 or 2.

  • Fluorescent dye for labeling the organelle of interest (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Live-cell imaging setup with environmental control (37°C, 5% CO2).

  • Image analysis software capable of particle tracking.

Procedure:

  • Labeling:

    • Prior to permeabilization, label the cells with the appropriate fluorescent organelle tracker (B12436777) according to the manufacturer's instructions.

  • Permeabilization and Treatment:

    • Perform cell permeabilization and treatment with this compound or ATP as described in Protocol 1 or 2.

  • Live-Cell Imaging:

    • Immediately after adding the Treatment Buffer, transfer the cells to the live-cell imaging system.

    • Acquire time-lapse images of the fluorescently labeled organelles at a high frame rate (e.g., 1 frame per second) for a duration of 1-5 minutes.

  • Data Analysis:

    • Use particle tracking software to analyze the time-lapse movies.

    • Quantify the following parameters for a significant number of organelles in both control and this compound treated cells:

      • Velocity: The speed of organelle movement.

      • Processivity: The distance an organelle travels without pausing or changing direction.

      • Displacement: The net change in position of an organelle over time.

    • Compare the quantitative data between the ATP-treated (control) and this compound-treated groups to determine the extent of inhibition of transport.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AMP_PNP_Mechanism cluster_0 Cellular Environment cluster_1 This compound Intervention ATP ATP ATPase_Enzyme ATP-dependent Enzyme (e.g., Kinesin, Proteasome) ATP->ATPase_Enzyme Binds Hydrolysis ATP Hydrolysis (ADP + Pi) ATPase_Enzyme->Hydrolysis Catalyzes Inhibited_Complex Enzyme-AMP-PNP Complex (Rigor State) ATPase_Enzyme->Inhibited_Complex Function Cellular Function (e.g., Transport, Degradation) Hydrolysis->Function Drives AMP_PNP This compound AMP_PNP->ATPase_Enzyme Competitively Binds Inhibition Inhibition of Function Inhibited_Complex->Inhibition Leads to

Caption: Mechanism of this compound action as a competitive inhibitor of ATP-dependent enzymes.

Permeabilization_Workflow Start Intact Cultured Cells Permeabilization Permeabilization (SLO or Digitonin) Start->Permeabilization Treatment Incubation with This compound or ATP (Control) Permeabilization->Treatment Assay Downstream Cellular Assay (e.g., Live Imaging, Lysis) Treatment->Assay Analysis Quantitative Analysis Assay->Analysis

Caption: General experimental workflow for this compound treatment of permeabilized cells.

Downstream_Effects cluster_motor Motor Protein Inhibition cluster_proteasome Proteasome Inhibition AMP_PNP This compound Motor_Proteins Kinesin/Dynein AMP_PNP->Motor_Proteins Inhibits Proteasome 26S Proteasome AMP_PNP->Proteasome Inhibits ATP Hydrolysis Step Vesicle_Transport Vesicle Transport Arrest Motor_Proteins->Vesicle_Transport Organelle_Distribution Altered Organelle Distribution Vesicle_Transport->Organelle_Distribution Protein_Degradation Inhibition of Ub-Protein Degradation Proteasome->Protein_Degradation AMPK_Activation AMPK Activation Protein_Degradation->AMPK_Activation Leads to Cellular_Stress Cellular Stress Response AMPK_Activation->Cellular_Stress

Caption: Downstream cellular signaling consequences of this compound treatment.

References

Application Notes and Protocols for Utilizing AMP-PNP in Cytoskeletal Dynamics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool for dissecting the intricate mechanisms of cytoskeletal dynamics. By binding to the nucleotide-binding sites of motor proteins and cytoskeletal monomers without being broken down, this compound effectively "freezes" these proteins in an ATP-bound-like state. This unique property allows researchers to trap and study transient intermediates in the mechanochemical cycles of motor proteins like kinesin and myosin, as well as to investigate the nucleotide-dependent steps of actin and microtubule polymerization. These application notes provide a comprehensive overview of the uses of this compound in cytoskeletal research, complete with detailed experimental protocols and quantitative data to guide your experimental design.

Mechanism of Action

This compound mimics the binding of ATP to ATPases, but the substitution of the β-γ bridging oxygen atom with an imido group (-NH-) renders the terminal phosphate (B84403) bond resistant to enzymatic cleavage.[1] This seemingly simple modification has profound effects on the function of cytoskeletal proteins:

  • Motor Proteins (Kinesin and Myosin): For motor proteins, ATP binding and hydrolysis are tightly coupled to conformational changes that drive movement along cytoskeletal filaments. This compound binding locks the motor protein in a state that typically exhibits strong affinity for its track (microtubules for kinesin, actin filaments for myosin).[2][3][4] This "rigor-like" state is crucial for structural studies and for elucidating the steps in the force-generation cycle.[5]

  • Actin and Tubulin: The polymerization of actin and tubulin into filaments is also influenced by the nucleotide state of the monomers. While ATP hydrolysis is not strictly required for the polymerization of actin, it plays a key role in the dynamics and stability of the resulting filaments.[6][7] this compound can substitute for ATP in promoting polymerization, allowing for the study of filament structures and properties in a state that mimics the initial ATP-bound polymer.[6][7]

Applications in Cytoskeletal Dynamics Research

The unique properties of this compound have led to its widespread use in a variety of experimental applications:

  • Elucidating Motor Protein Mechanochemistry: By trapping motor proteins in an ATP-bound state, this compound has been instrumental in defining the sequence of conformational changes that constitute the motor's power stroke.[5] It allows for the study of processivity, directionality, and the coordination between the motor domains of dimeric motors like kinesin.[2]

  • Structural Biology (Cryo-EM and X-ray Crystallography): The ability of this compound to stabilize motor protein-filament complexes has been a boon for structural biologists.[8][9] By locking the complex in a specific conformation, high-resolution structures can be obtained, providing invaluable snapshots of the molecular interactions at different stages of the mechanochemical cycle.

  • In Vitro Motility Assays: this compound is frequently used as a competitive inhibitor in motility assays to probe the role of ATP hydrolysis in movement. By observing the effect of varying this compound concentrations on motor velocity and processivity, researchers can extract kinetic parameters of the motor's cycle.[10][11]

  • Studying Filament Dynamics: In studies of actin and microtubule polymerization, this compound allows for the separation of the effects of nucleotide binding from those of hydrolysis. This has been crucial in understanding how the nucleotide state of subunits influences polymerization kinetics, critical concentration, and filament stability.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound to investigate the dynamics of kinesin, myosin, and actin.

Kinesin Motor Proteins
ParameterKinesin TypeOrganism/SourceThis compound ConcentrationATP ConcentrationObserved EffectCitation
Microtubule Gliding Velocity Kinesin-10 - 1000 µM1 mMVelocity decreased with increasing this compound. Half-maximal velocity at ~400 µM.[10][11]
Mean Run Length (Long Runs) Kinesin-10.2 mM0.5 mM558 ± 39 nm[2]
3.0 mM0.5 mM62 ± 7 nm[2]
Detachment Rate (One-headed kinesin) Kinesin1 mM-0.009 s⁻¹[3]
2D On-Rate (kon2D) Kinesin-12 mM-0.0041 ± 0.0009 (motor/μm²)⁻¹⋅s⁻¹[12]
2D Off-Rate (koff) Kinesin-12 mM-~0 s⁻¹[12]
Myosin Motor Proteins
ParameterMyosin TypeOrganism/SourceThis compound ConcentrationATP ConcentrationObserved EffectCitation
Actin-activated S1-ATPase activity Myosin Subfragment-1 (S1)Rabbit Skeletal Muscle--F-actin-AMPPNP activated S1-ATPase as efficiently as F-actin-ADP.[4]
Isometric Tension (Skinned Muscle Fibers) Frog Sartorius MuscleSaturating-~50% decrease in rigor tension.[13]
Working Stroke Myosin1 mM-No significant working stroke observed upon binding to actin.[14]
Dissociation Rate Constant from Acto-S1 Myosin S1Variable-Second-order rate constant of 5.2 mM⁻¹·s⁻¹.[14]
Actin Polymerization
ParameterNucleotide Bound to G-actinConditionValueCitation
Rate of Polymerization This compound100 mM KCl3 to 5 times faster than ADP-actin, similar to ATP-actin.[6]
Critical Concentration (Gc) This compound100 mM KCl0.8 µM[6]
ATP100 mM KCl0.7 µM[6]
ADP100 mM KCl3.4 µM[6]

Experimental Protocols

Protocol 1: In Vitro Microtubule Gliding Assay to Study Kinesin Inhibition by this compound

This protocol describes how to perform a microtubule gliding assay to observe the inhibitory effect of this compound on kinesin-1 motility.

Materials:

  • Purified, active kinesin-1 motor protein

  • Rhodamine-labeled, taxol-stabilized microtubules

  • Microscope slides and coverslips

  • Casein solution (e.g., 1 mg/mL in BRB80 buffer)

  • BRB80 buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • ATP stock solution (e.g., 100 mM)

  • This compound stock solution (e.g., 100 mM)

  • Motility buffer: BRB80 supplemented with 1 mM ATP, an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose), and varying concentrations of this compound.

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera.

Procedure:

  • Prepare Flow Cell: Construct a flow cell by affixing a coverslip to a microscope slide with double-sided tape, creating a small channel.

  • Coat with Kinesin:

    • Introduce a solution of kinesin-1 (e.g., 5-10 µg/mL in BRB80 with 0.2 mg/mL casein and 10 µM ATP) into the flow cell and incubate for 5 minutes at room temperature. This allows the kinesin motors to adsorb to the glass surface.

    • Wash the flow cell with BRB80 containing 1 mg/mL casein to block non-specific binding sites.

  • Introduce Microtubules:

    • Introduce a solution of rhodamine-labeled, taxol-stabilized microtubules diluted in motility buffer (without this compound initially) into the flow cell.

    • Allow the microtubules to bind to the kinesin-coated surface for a few minutes.

  • Initiate and Observe Motility:

    • Place the slide on the microscope stage and locate the microtubules.

    • To initiate motility, perfuse the flow cell with motility buffer containing 1 mM ATP.

    • Record time-lapse image sequences of the gliding microtubules.

  • Introduce this compound:

    • Prepare a series of motility buffers with a constant ATP concentration (e.g., 1 mM) and increasing concentrations of this compound (e.g., 0, 50, 100, 200, 500, 1000 µM).

    • Sequentially perfuse the flow cell with these solutions, allowing the system to equilibrate for a few minutes after each change.

    • Record time-lapse image sequences for each this compound concentration.

  • Data Analysis:

    • Use tracking software to measure the velocity of individual microtubules at each this compound concentration.

    • Plot the average microtubule velocity as a function of this compound concentration to determine the inhibitory effect.

G cluster_prep Flow Cell Preparation cluster_exp Motility Observation cluster_analysis Data Analysis A Construct Flow Cell B Add Kinesin Solution A->B C Incubate (5 min) B->C D Wash with Casein C->D E Add Microtubules D->E F Initiate Motility (ATP) E->F G Record Baseline F->G H Perfuse with this compound G->H I Record Inhibition H->I J Track Microtubules I->J K Calculate Velocity J->K L Plot Velocity vs. [this compound] K->L

Caption: Workflow for a microtubule gliding assay with this compound.

Protocol 2: Cryo-Electron Microscopy (Cryo-EM) Sample Preparation of Kinesin-Microtubule Complexes with this compound

This protocol outlines the steps for preparing kinesin-decorated microtubules in the presence of this compound for structural analysis by cryo-EM.

Materials:

  • Purified kinesin motor domain

  • Taxol-stabilized microtubules

  • This compound

  • Apyrase (to remove any contaminating ATP/ADP)

  • Cryo-EM grids (e.g., glow-discharged holey carbon grids)

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Prepare Nucleotide-free Kinesin: Incubate the purified kinesin motor domain with apyrase (e.g., 10 U/mL) for 15-30 minutes at 4°C to remove any bound nucleotides.

  • Form the Kinesin-Microtubule Complex:

    • In a microcentrifuge tube, mix the taxol-stabilized microtubules with the nucleotide-free kinesin. The molar ratio of kinesin to tubulin dimer should be optimized to achieve desired decoration density.

    • Add this compound to a final concentration that ensures saturation of the nucleotide-binding sites (e.g., 2-5 mM).

    • Incubate the mixture at room temperature for 15-30 minutes to allow complex formation.

  • Prepare Cryo-EM Grids:

    • Set the vitrification device to the desired temperature and humidity (e.g., 23°C and 100% humidity).

    • Apply a small volume (e.g., 3-4 µL) of the kinesin-microtubule complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid to remove excess liquid, leaving a thin film of the solution. The blotting time needs to be optimized.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Grid Storage and Imaging:

    • Store the vitrified grids in liquid nitrogen until ready for imaging.

    • Image the grids using a cryo-transmission electron microscope.

G cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_grid_prep Grid Preparation A Purified Kinesin B Apyrase Treatment A->B C Nucleotide-free Kinesin B->C E Mix Kinesin and MTs C->E D Taxol-stabilized MTs D->E F Add this compound E->F G Incubate F->G H Apply to Grid G->H I Blot H->I J Plunge-freeze I->J K Store in Liquid N2 J->K

Caption: Cryo-EM sample preparation workflow for kinesin-MT complexes.

Protocol 3: Investigating the Effect of this compound on Actin Polymerization by Pyrene (B120774) Fluorescence Assay

This protocol uses the fluorescence of pyrene-labeled actin to monitor the kinetics of actin polymerization in the presence of this compound.

Materials:

  • Monomeric (G-) actin, with a fraction labeled with pyrene

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • This compound stock solution

  • Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0)

  • Fluorometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare G-actin: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay should be above the critical concentration.

  • Nucleotide Exchange (Optional but Recommended): To ensure that the actin is primarily bound to this compound, you can perform a nucleotide exchange.

    • Treat the G-actin with a resin (e.g., Dowex) to remove bound ATP.

    • Incubate the nucleotide-free actin with an excess of this compound.

  • Set up the Assay:

    • In a fluorometer cuvette, add G-buffer and the desired final concentration of this compound.

    • Add the G-actin solution to the cuvette.

    • Place the cuvette in the fluorometer and allow the temperature to equilibrate.

  • Initiate Polymerization:

    • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

    • Immediately start recording the pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.

  • Data Analysis:

    • The fluorescence intensity will increase as G-actin incorporates into F-actin filaments.

    • The polymerization curve will have a lag phase (nucleation), an elongation phase (rapid increase in fluorescence), and a steady-state phase (plateau).

    • The maximum slope of the curve is proportional to the rate of polymerization.

    • Compare the polymerization kinetics of this compound-actin with that of ATP-actin and ADP-actin.

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Pyrene G-actin B Add to Cuvette with this compound A->B C Equilibrate Temperature B->C D Initiate Polymerization C->D E Record Fluorescence D->E F Plot Fluorescence vs. Time E->F G Determine Polymerization Rate F->G G cluster_kinesin Kinesin Mechanochemical Cycle cluster_amp_pnp This compound Inhibition K_MT Kinesin-MT K_MT_ATP Kinesin-MT-ATP K_MT->K_MT_ATP ATP Binding K_MT_AMPPNP Kinesin-MT-AMP-PNP (Rigor-like State) K_MT->K_MT_AMPPNP This compound Binding K_MT_ADP_Pi Kinesin-MT-ADP-Pi K_MT_ATP->K_MT_ADP_Pi ATP Hydrolysis K_ADP_MT Kinesin-ADP + MT K_MT_ADP_Pi->K_ADP_MT Pi Release & Power Stroke K_ADP_MT->K_MT ADP Release G cluster_actin Actin Polymerization Dynamics cluster_amp_pnp_actin Effect of this compound G_ATP G-actin-ATP F_ATP F-actin-ATP G_ATP->F_ATP Polymerization F_ADP_Pi F-actin-ADP-Pi F_ATP->F_ADP_Pi ATP Hydrolysis F_ADP F-actin-ADP F_ADP_Pi->F_ADP Pi Release G_ADP G-actin-ADP F_ADP->G_ADP Depolymerization G_ADP->G_ATP Nucleotide Exchange G_AMPPNP G-actin-AMP-PNP F_AMPPNP F-actin-AMP-PNP (Stable Filament) G_AMPPNP->F_AMPPNP Polymerization

References

Determining Enzyme Kinetics with AMP-PNP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool in the study of ATP-dependent enzymes. In this compound, an imido group (-NH-) replaces the cleavable β-γ phosphoanhydride oxygen, rendering the terminal phosphate (B84403) bond resistant to enzymatic hydrolysis. This property allows researchers to investigate the kinetics and mechanics of enzymes such as kinases, ATPases, motor proteins, and DNA helicases by trapping them in an ATP-bound state. As a competitive inhibitor of ATP, this compound binds to the enzyme's active site, enabling the determination of key kinetic parameters and the elucidation of enzymatic mechanisms.[1] These application notes provide detailed protocols for utilizing this compound in enzyme kinetic studies, with a focus on ATPases and kinases.

Principle of Action

This compound competitively inhibits ATP-dependent enzymes by binding to the ATP binding pocket. Because it cannot be hydrolyzed, the enzyme remains "frozen" in a pre-hydrolysis or substrate-bound conformation. This allows for the study of substrate binding and the conformational changes that precede catalysis without the complication of product formation. The inhibitory effect of this compound can be quantified by determining its inhibition constant (Kᵢ), which provides a measure of its binding affinity for the enzyme.

Applications in Enzyme Kinetics

The use of this compound is widespread in various biochemical and biophysical applications:

  • Enzyme Inhibition Studies: To determine the inhibition constant (Kᵢ) and understand the competitive binding dynamics against the natural substrate, ATP.

  • Binding Affinity Assays: To measure the dissociation constant (KᏧ) and quantify the affinity of an enzyme for the ATP-bound state.

  • Structural Biology: To stabilize and trap ATP-dependent enzymes in a pre-hydrolysis conformation, facilitating structure determination by X-ray crystallography or cryo-electron microscopy.

  • Mechanistic Studies: To dissect individual steps of the enzymatic cycle, such as substrate binding and conformational changes, by preventing ATP hydrolysis.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following table summarizes kinetic constants for several ATP-dependent enzymes in the presence of ATP and this compound. It is important to note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, ion concentrations).

Enzyme FamilySpecific EnzymeOrganism/SourceATP Kₘ (µM)This compound Kᵢ (µM)Assay Method
Motor Protein Kinesin-1 (conventional)Drosophilia~60Varies with experimental setupMotility Assay
Motor Protein Myosin VChicken~15Not ReportedSteady-State ATPase
ATPase Na⁺/K⁺-ATPaseSwine~479Not Reported as direct Ki, but is a potent inhibitorMicrocalorimetry
DNA Helicase Rep helicaseE. coli2.05 - 2.7Not Reported as direct KiSteady-State ATPase
Protein Kinase cAMP-dependent Protein Kinase (PKA)Bovine Heart~5Not Reported as direct KiATPase Assay

Mandatory Visualizations

Signaling_Pathway cluster_upstream Upstream Signals cluster_core Kinase Cascade cluster_downstream Downstream Effects Cellular Stress Cellular Stress Upstream Kinase (LKB1) Upstream Kinase (LKB1) Cellular Stress->Upstream Kinase (LKB1) activates Hormones Hormones Hormones->Upstream Kinase (LKB1) activates Kinase (AMPK) Kinase (AMPK) Upstream Kinase (LKB1)->Kinase (AMPK) phosphorylates Substrate Protein Substrate Protein Kinase (AMPK)->Substrate Protein phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Metabolic Regulation Metabolic Regulation Phosphorylated Substrate->Metabolic Regulation Cell Growth Inhibition Cell Growth Inhibition Phosphorylated Substrate->Cell Growth Inhibition AMP_PNP This compound AMP_PNP->Kinase (AMPK) inhibits ATP ATP ATP->Kinase (AMPK)

Caption: A generic kinase signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Enzyme Stock E Dispense Buffer, ATP, and this compound to Plate A->E B Prepare Substrate (ATP) Dilutions B->E C Prepare Inhibitor (this compound) Dilutions C->E D Prepare Assay Buffer D->E F Initiate Reaction with Enzyme E->F G Incubate at Optimal Temperature F->G H Stop Reaction & Add Detection Reagent G->H I Measure Signal (e.g., Absorbance, Luminescence) H->I K Calculate Reaction Velocities I->K J Generate Standard Curve J->K L Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) K->L M Determine Km, Vmax, and Ki L->M

Caption: Experimental workflow for determining enzyme kinetics with this compound.

Competitive_Inhibition cluster_reaction Enzyme Reaction cluster_explanation Logical Relationship E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (ki) S Substrate (ATP) ES->E (k-1) P Products (ADP + Pi) ES->P + E (kcat) I Inhibitor (this compound) EI->E (k-i) competes ATP and this compound compete for the same active site on the enzyme. no_product Binding of this compound prevents ATP binding and subsequent product formation. reversible The inhibition is reversible and can be overcome by increasing the substrate (ATP) concentration.

Caption: Logical relationship of competitive inhibition by this compound.

Experimental Protocols

Protocol 1: Determining the Kᵢ of this compound for an ATPase using the Malachite Green Assay

This protocol describes a colorimetric, endpoint assay to determine the inhibition constant (Kᵢ) of this compound for a generic ATPase. The assay measures the amount of inorganic phosphate (Pᵢ) released from ATP hydrolysis.

Materials:

  • Purified ATPase enzyme of known concentration

  • ATP stock solution (e.g., 100 mM)

  • This compound stock solution (e.g., 100 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Phosphate Standard Curve:

    • Prepare a series of known concentrations of the phosphate standard in the Assay Buffer.

    • Add the Malachite Green Reagent to each standard.

    • Incubate according to the manufacturer's instructions and measure the absorbance at the recommended wavelength (typically ~620-650 nm).

    • Plot absorbance versus phosphate concentration to generate a standard curve.

  • Enzyme Titration:

    • Determine the optimal enzyme concentration by testing a range of concentrations with a saturating amount of ATP (e.g., 1 mM).

    • Choose a concentration that results in a signal within the linear range of the phosphate standard curve after a fixed incubation time (e.g., 20-30 minutes).

  • Inhibition Assay:

    • Prepare a matrix of reactions in a 96-well plate. Each well will contain a fixed concentration of the enzyme and varying concentrations of ATP and this compound. It is recommended to test at least 6-8 concentrations of ATP bracketing the expected Kₘ and 6-8 concentrations of this compound.

    • To each well, add the Assay Buffer, the appropriate volume of ATP stock, and the appropriate volume of this compound stock.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the optimized concentration of the ATPase enzyme to all wells.

    • Incubate for the pre-determined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the Malachite Green Reagent, which is acidic and will denature the enzyme.

    • Allow color to develop and measure the absorbance.

Data Analysis:

  • Convert the absorbance readings to the concentration of Pᵢ produced using the phosphate standard curve.

  • Calculate the initial reaction velocity (v) for each combination of ATP and this compound concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/v versus 1/[ATP]) for each concentration of this compound.

  • The resulting plot should show a series of lines that intersect on the y-axis, which is characteristic of competitive inhibition.

  • Determine the apparent Kₘ (Kₘ,app) from the x-intercept of each line (-1/Kₘ,app).

  • To determine the Kᵢ, create a secondary plot of Kₘ,app versus the concentration of this compound. The x-intercept of this plot will be -Kᵢ.

Protocol 2: Determining the Kᵢ of this compound for a Protein Kinase using a Luminescence-Based Assay

This protocol describes a method to determine the Kᵢ of this compound for a protein kinase using a commercially available luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

Materials:

  • Purified protein kinase of known concentration

  • Specific peptide or protein substrate for the kinase

  • ATP stock solution (e.g., 10 mM)

  • This compound stock solution (e.g., 100 mM)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplate

  • Luminometer

Procedure:

  • ATP Standard Curve:

    • Prepare a series of known ATP concentrations in the Kinase Assay Buffer.

    • Add the Luminescent Kinase Assay Reagent to each standard.

    • Incubate for 10 minutes at room temperature and measure the luminescence.

    • Plot luminescence versus ATP concentration.

  • Enzyme and Substrate Titration:

    • Determine the optimal enzyme and substrate concentrations that result in approximately 10-50% ATP depletion within a reasonable timeframe (e.g., 30-60 minutes).

  • Inhibition Assay:

    • Set up a matrix of reactions in the microplate with varying concentrations of ATP and this compound.

    • To each well, add the Kinase Assay Buffer, the optimal concentration of the substrate, the appropriate ATP concentration, and the desired this compound concentration.

    • Initiate the kinase reaction by adding the optimized concentration of the kinase.

    • Incubate the plate at the optimal temperature for the desired time.

    • Add an equal volume of the Luminescent Kinase Assay Reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence.

Data Analysis:

  • Use the ATP standard curve to determine the amount of ATP consumed in each reaction.

  • Calculate the initial reaction velocity for each condition.

  • Analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or non-linear regression) to determine the Kₘ for ATP and the Kᵢ for this compound, as described in Protocol 1. The Cheng-Prusoff equation can also be used to calculate Kᵢ from the IC₅₀ values obtained at different ATP concentrations: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ) .[2]

References

Application Notes and Protocols for Studying ABC Transporter Activity with AMP-PNP using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP that serves as a powerful tool for studying the function of ATP-binding cassette (ABC) transporters. These transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), are ATP-dependent efflux pumps that play a crucial role in cellular detoxification and, notably, in the development of multidrug resistance (MDR) in cancer.[1] By binding to the nucleotide-binding domains (NBDs) of ABC transporters without being hydrolyzed, this compound can lock the transporter in a conformational state that prevents the completion of the transport cycle, thereby inhibiting the efflux of substrates.

Flow cytometry is a high-throughput technique ideal for quantifying the activity of these transporters at a single-cell level.[2][3] Assays typically employ fluorescent substrates that are actively pumped out of cells by ABC transporters.[1][4] When the transporter is active, intracellular fluorescence is low. Conversely, inhibition of the transporter leads to the accumulation of the fluorescent substrate and a corresponding increase in the fluorescence signal detected by the flow cytometer.[2][3]

These application notes provide a framework for using this compound as an inhibitor of ABC transporters in conjunction with flow cytometry to characterize transporter function and screen for potential modulators.

Principle of the Assay

The core principle of this application is the inhibition of ATP-dependent efflux pumps by this compound, leading to the intracellular accumulation of a fluorescent substrate.

  • Cellular Uptake: A non-fluorescent or weakly fluorescent substrate that can freely diffuse into the cell is introduced. For instance, Calcein-AM is a non-fluorescent, cell-permeant molecule.[5][6]

  • Intracellular Conversion: Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, converting Calcein-AM into the highly fluorescent, membrane-impermeant molecule, calcein.[6]

  • ABC Transporter-Mediated Efflux: In cells expressing active ABC transporters like P-gp, the non-fluorescent substrate (Calcein-AM) is recognized and actively pumped out of the cell before it can be converted.[3][6] This results in a low intracellular fluorescence signal.

  • Inhibition by this compound: Pre-treatment of the cells with this compound inhibits the ATP-hydrolysis-driven conformational changes necessary for substrate efflux. This "traps" the transporter, preventing it from pumping out the substrate.

  • Signal Detection: With the efflux pump inhibited, the fluorescent substrate (or its fluorescent product) accumulates inside the cell. This increase in intracellular fluorescence is then quantified using flow cytometry. The mean fluorescence intensity (MFI) of the cell population is directly proportional to the level of transporter inhibition.[2][3]

Data Presentation

Quantitative data from flow cytometry experiments should be summarized to compare the effects of different treatments on transporter activity. The Mean Fluorescence Intensity (MFI) is the key metric.

Cell LineTreatmentConcentrationMean Fluorescence Intensity (MFI)Fold Increase in MFI (relative to Untreated)Percent Inhibition (relative to Positive Control)
MCF-7/ADR (P-gp+)Untreated Control-1501.00%
MCF-7/ADR (P-gp+)Verapamil (Positive Control)50 µM12008.0100%
MCF-7/ADR (P-gp+)This compound1 mM6004.042.9%
MCF-7/ADR (P-gp+)This compound5 mM9506.376.2%
MCF-7/ADR (P-gp+)This compound10 mM11007.390.5%
MCF-7 (P-gp-)Untreated Control-12501.0N/A

Note: The data presented in this table is illustrative and will vary depending on the cell line, substrate, and experimental conditions.

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory effect of this compound on P-glycoprotein (ABCB1) activity using either Calcein-AM or Rhodamine 123 as the fluorescent substrate.

Protocol 1: Calcein-AM Efflux Inhibition Assay

Materials:

  • Cells expressing the ABC transporter of interest (e.g., MCF-7/ADR for P-gp) and a parental, low-expressing cell line (e.g., MCF-7).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free.

  • This compound, lithium salt (Sigma-Aldrich or equivalent).

  • Calcein-AM (Thermo Fisher Scientific, Cayman Chemical, or equivalent).[5]

  • A known P-gp inhibitor as a positive control (e.g., Verapamil, Cyclosporin A).[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Flow cytometry tubes.

  • Flow cytometer with 488 nm excitation and green emission detection (e.g., FITC channel, ~530/30 nm).[7]

Stock Solutions:

  • This compound (100 mM): Dissolve this compound in sterile water or PBS to a final concentration of 100 mM. Aliquot and store at -20°C.

  • Calcein-AM (1 mM): Dissolve Calcein-AM in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.[8]

  • Verapamil (50 mM): Dissolve Verapamil in DMSO. Store at -20°C.

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution or gentle trypsinization.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cells in complete culture medium at a concentration of 1 x 106 cells/mL.[2]

  • Inhibitor Treatment:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes for each condition (Untreated, Positive Control, this compound concentrations).

    • Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 1, 5, 10 mM).

    • Add the positive control inhibitor (e.g., Verapamil to a final concentration of 50 µM).

    • For the untreated control, add the same volume of vehicle (PBS or culture medium).

    • Incubate the tubes for 30 minutes at 37°C.

  • Substrate Loading:

    • Prepare a 2X Calcein-AM working solution (e.g., 0.5 µM) in complete culture medium.

    • Following the inhibitor incubation, add an equal volume of the 2X Calcein-AM working solution to each tube (final concentration will be 1X, e.g., 0.25 µM).[3]

    • Incubate for 15-30 minutes at 37°C, protected from light.[9]

  • Washing and Resuspension:

    • Stop the reaction by adding 2 mL of ice-cold PBS to each tube.

    • Centrifuge the cells at 400 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once more with ice-cold PBS.

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.[2] Keep tubes on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use a 488 nm laser for excitation and collect the emission in the green channel (FITC).

    • Collect at least 10,000 events for each sample.

    • Gate on the live cell population using forward and side scatter properties.

    • Determine the Mean Fluorescence Intensity (MFI) for the gated population in each sample.

Protocol 2: Rhodamine 123 Efflux Inhibition Assay

This protocol is similar to the Calcein-AM assay, but uses Rhodamine 123, a fluorescent dye that is a direct substrate of P-gp.[2][10] Inhibition of P-gp leads to Rhodamine 123 accumulation.

Additional Materials:

  • Rhodamine 123 (Sigma-Aldrich or equivalent).

Stock Solution:

  • Rhodamine 123 (1 mg/mL): Dissolve Rhodamine 123 in DMSO. Store at -20°C, protected from light.[11]

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Inhibitor Treatment: Treat cells with this compound and controls as described in Protocol 1.

  • Substrate Loading:

    • Add Rhodamine 123 stock solution directly to the cell suspensions to a final concentration of approximately 0.1-1 µg/mL.[11]

    • Incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Washing and Resuspension: Wash and resuspend cells as described in Protocol 1.

  • Flow Cytometry Analysis: Analyze samples using 488 nm excitation and green emission detection, as described for Calcein-AM.

Visualizations

Signaling Pathway and Mechanism

P_Glycoprotein_Mechanism cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Pgp P-glycoprotein (ABCB1) TMDs NBDs Drug_out Drug Pgp->Drug_out 3. Conformational Change & Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi 4. ATP Hydrolysis Drug_in Drug (Substrate) Drug_in->Pgp:tmd 1. Drug Binding ATP ATP ATP->Pgp:nbd 2. ATP Binding ADP_Pi->Pgp 5. Reset AMP_PNP This compound AMP_PNP->Pgp:nbd Inhibition (Locks Conformation)

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow

Flow_Cytometry_Workflow cluster_treatment Treatment Groups start Start: Culture Cells (e.g., MCF-7/ADR) harvest Harvest & Prepare Single-Cell Suspension (1x10^6 cells/mL) start->harvest aliquot Aliquot Cells into Flow Cytometry Tubes harvest->aliquot control Untreated Control (Vehicle) aliquot->control positive Positive Control (e.g., Verapamil) aliquot->positive test This compound (Titration Series) aliquot->test incubate_inhibitor Incubate 30 min @ 37°C aliquot->incubate_inhibitor add_substrate Add Fluorescent Substrate (e.g., Calcein-AM) incubate_inhibitor->add_substrate incubate_substrate Incubate 15-30 min @ 37°C add_substrate->incubate_substrate wash Wash with Ice-Cold PBS incubate_substrate->wash resuspend Resuspend in PBS for Analysis wash->resuspend analyze Acquire Data on Flow Cytometer resuspend->analyze data_analysis Analyze Data: Gate on Live Cells, Calculate MFI analyze->data_analysis

Caption: Experimental workflow for analyzing ABC transporter inhibition with this compound.

References

Application of AMP-PNP in Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in structural biology, particularly in nuclear magnetic resonance (NMR) spectroscopy. By replacing the labile phosphoanhydride oxygen between the β and γ phosphates with an imido group, this compound effectively traps ATP-dependent enzymes and molecular motors in their ATP-bound, pre-hydrolysis state. This allows for detailed structural and dynamic characterization of these transient conformations by NMR, providing critical insights into their mechanisms of action and offering a platform for rational drug design.

This document provides detailed application notes and protocols for utilizing this compound in NMR spectroscopy to study protein-ligand interactions, enzyme kinetics, and conformational changes.

Application Notes

This compound is widely employed in NMR studies for several key purposes:

  • Structural Characterization of ATP-Bound States: this compound enables the stabilization of protein conformations that exist transiently in the presence of ATP. This is crucial for determining the three-dimensional structures of these states and understanding the molecular basis of substrate recognition and catalysis.

  • Mapping Ligand Binding Sites: Chemical Shift Perturbation (CSP) mapping is a powerful NMR technique used to identify the binding site of a ligand on a protein. By comparing the NMR spectra of a protein in the absence and presence of this compound, residues involved in nucleotide binding can be precisely mapped.

  • Investigating Conformational Dynamics: The binding of this compound can induce significant conformational changes in proteins. NMR spectroscopy can monitor these changes at an atomic level, providing insights into the allosteric regulation and the dynamic processes that govern protein function.

  • Facilitating Drug Discovery: For many diseases, the target proteins are ATP-dependent enzymes. By using this compound to stabilize the ATP-binding pocket in a specific conformation, NMR can be used to screen for and characterize the binding of small molecule inhibitors, thus aiding in the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize quantitative data from various NMR studies utilizing this compound.

Table 1: Dissociation Constants (Kd) for this compound Binding Determined by NMR

ProteinOrganismNMR MethodKd (µM)Reference
DnaB Helicase Escherichia coliFluorescence Titration~0.058
Hsp90 (N-terminal domain) Homo sapiensChemical Shift PerturbationNot explicitly determined, but showed significant binding
MurD Escherichia coliChemical Shift PerturbationBinding observed, but Kd not quantified
VRK1 Homo sapiensChemical Shift PerturbationBinding observed, but Kd not quantified

Note: Specific Kd values determined by NMR for this compound are not always explicitly reported in the literature, as the focus is often on structural and conformational changes. The provided data is based on available information from the conducted searches.

Table 2: Representative Chemical Shift Perturbations (CSPs) upon this compound Binding

ProteinResidue1H Shift Change (ppm)15N Shift Change (ppm)Combined CSP (ppm)Reference
VRK1 MultipleNot specifiedNot specifiedPlotted, with a threshold of 0.05 ppm
MurD MultipleNot specifiedNot specifiedSignificant perturbations observed in the presence of Mg2+
Hsp90 (N-terminal domain) MultipleNot specifiedNot specifiedSignificant perturbations observed, indicating conformational rearrangement

Note: Quantitative CSP values for specific residues are often presented graphically in publications. The table indicates studies where significant CSPs were reported upon this compound binding.

Table 3: 31P NMR Chemical Shifts of this compound and Related Adenosine Phosphates

CompoundPhosphorus AtomChemical Shift (δ) ppm (approximate)
AMP α-P3.5
ADP α-P-6.0
β-P-11.0
ATP α-P-10.9
β-P-21.4
γ-P-6.2
This compound α-PNot specified
β-PNot specified
γ-PNot specified

Note: The 31P chemical shifts of adenosine phosphates are sensitive to pH, metal ion concentration, and binding to proteins. The values for AMP, ADP, and ATP are provided for reference. Specific chemical shifts for this compound in various conditions were not detailed in the search results.

Experimental Protocols

Protocol 1: Chemical Shift Perturbation (CSP) Mapping of this compound Binding to a Soluble Protein

This protocol outlines the steps for a typical NMR titration experiment to map the binding site of this compound on a ¹⁵N-labeled protein.

1. Sample Preparation:

  • Protein: Prepare a solution of uniformly ¹⁵N-labeled protein at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.0, with 10% D₂O). The buffer composition should be optimized for protein stability and solubility.

  • Ligand: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in the identical NMR buffer used for the protein to avoid buffer-induced chemical shift changes.

2. NMR Data Acquisition:

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free protein.

  • Add small aliquots of the this compound stock solution to the protein sample to achieve a series of protein:ligand molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10).

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of this compound, ensuring the sample has equilibrated.

3. Data Processing and Analysis:

  • Process all spectra identically using software such as TopSpin or NMRPipe.

  • Overlay the spectra and identify cross-peaks that show significant chemical shift perturbations upon addition of this compound.

  • Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation: CSP = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ] where Δδ¹H and Δδ¹⁵N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).

  • Map the residues with significant CSPs onto the protein structure to identify the this compound binding site.

Protocol 2: 31P NMR Spectroscopy to Monitor this compound Binding and Conformation

This protocol describes the use of 31P NMR to observe the phosphorus signals of this compound upon binding to a protein.

1. Sample Preparation:

  • Protein: Prepare a concentrated solution of the unlabeled protein (e.g., 100-500 µM) in a suitable NMR buffer (e.g., 50 mM HEPES, 150 mM KCl, 10 mM MgCl₂, pH 7.4, with 10% D₂O).

  • Ligand: Prepare a solution of this compound at a concentration that will be in molar excess to the protein's binding sites (e.g., 1-5 mM) in the same NMR buffer.

2. NMR Data Acquisition:

  • Acquire a 1D ³¹P NMR spectrum of this compound alone in the NMR buffer as a reference.

  • Add the protein to the this compound solution and acquire a 1D ³¹P NMR spectrum of the protein-ligand complex.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectra.

3. Data Processing and Analysis:

  • Process the spectra and compare the chemical shifts and line widths of the α, β, and γ phosphorus signals of this compound in the free and protein-bound states.

  • Changes in chemical shifts and line broadening of the this compound signals upon protein binding provide information about the binding event and the local environment of the phosphate (B84403) groups in the binding pocket.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep_prot Prepare 15N-labeled Protein (50-200 µM) acq_ref Acquire Reference 1H-15N HSQC (Free Protein) prep_prot->acq_ref prep_lig Prepare this compound Stock (10-50 mM) acq_tit Titrate with this compound (e.g., 1:0.5 to 1:10 ratios) prep_lig->acq_tit acq_ref->acq_tit acq_spec Acquire 1H-15N HSQC after each addition acq_tit->acq_spec Repeat proc Process Spectra acq_spec->proc overlay Overlay Spectra proc->overlay calc_csp Calculate Combined Chemical Shift Perturbations overlay->calc_csp map Map CSPs onto Protein Structure calc_csp->map kd Determine Dissociation Constant (Kd) calc_csp->kd

Caption: Workflow for NMR Chemical Shift Perturbation Mapping.

dna_replication cluster_initiation DNA Replication Initiation cluster_nmr NMR Study with this compound dnaA_ATP DnaA-ATP oriC oriC dnaA_ATP->oriC Binds to open_complex Open Complex oriC->open_complex Melts loading Helicase Loading open_complex->loading Recruits dnaC_ATP DnaC-ATP dnaB DnaB Helicase dnaC_ATP->dnaB Binds to complex DnaB-DnaC Complex dnaB->complex amp_pnp_trap This compound traps DnaB in a pre-hydrolysis state dnaB->amp_pnp_trap Studied by NMR complex->loading unwinding DNA Unwinding loading->unwinding

Caption: Role of DnaB Helicase in DNA Replication Initiation.

abc_transporter cluster_cycle ABC Transporter Cycle cluster_nmr NMR Study with this compound inward_open Inward-Facing (Substrate Binding) atp_binding ATP Binding inward_open->atp_binding outward_open Outward-Facing (Substrate Release) atp_binding->outward_open amp_pnp_trap This compound traps the pre-hydrolysis, outward-occluded state atp_binding->amp_pnp_trap Mimicked by atp_hydrolysis ATP Hydrolysis outward_open->atp_hydrolysis adp_release ADP + Pi Release atp_hydrolysis->adp_release adp_release->inward_open

Caption: Conformational Cycle of an ABC Transporter.

Troubleshooting & Optimization

AMP-PNP stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of AMP-PNP (Adenylyl-imidodiphosphate), a non-hydrolyzable analog of ATP.

Troubleshooting Guides

This section addresses common issues encountered during experiments using this compound, offering potential causes and solutions to ensure the integrity of your results.

Quantitative Data on this compound Stability

The stability of this compound is critical for its effective use in experiments. The following table summarizes its stability under various conditions. This compound is known to be very unstable in acidic conditions, where it rapidly hydrolyzes.

ConditionSpecificationObservationRecommendation
Solid Form Storage -20°CStable for at least 1 year.[1]Store the lyophilized powder at -20°C for long-term stability.
Aqueous Solution Storage -70°CA 10 mg/ml stock solution can be stored for up to 3 months. Approximately 5% hydrolysis has been observed after 6 months.Prepare single-use aliquots and store at -70°C to minimize freeze-thaw cycles.[1]
-20°CStock solutions can be stored for up to 1 month.For shorter-term storage, -20°C is acceptable, but -70°C is preferred for longer periods.
4°CThawed aliquots should be used within 1 week.[1]Avoid prolonged storage of solutions at 4°C.
pH Stability pH 7.4Highest stability.[2]Prepare and use this compound in a buffer at or near pH 7.4, such as HEPES.[1][2]
Low pH (acidic)Rapid hydrolysis to phosphoramidate (B1195095) and inorganic phosphate (B84403).Strictly avoid acidic conditions during solution preparation and experiments.
Enzymatic Stability ATPases (e.g., kinesin motor domain)Slow hydrolysis observed with some enzymes.[3]Be aware that "non-hydrolyzable" is not absolute; verify the stability of this compound with your specific enzyme system if catalytic activity is a concern.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes & Solutions cluster_3 Verification & Further Actions Unexpected Enzyme Activity Unexpected Enzyme Activity Verify this compound Integrity Verify this compound Integrity Unexpected Enzyme Activity->Verify this compound Integrity Slow Enzymatic Hydrolysis Slow Enzymatic Hydrolysis Unexpected Enzyme Activity->Slow Enzymatic Hydrolysis Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions No Effect of this compound No Effect of this compound Review Protocol Review Protocol No Effect of this compound->Review Protocol Enzyme Insensitivity Enzyme Insensitivity No Effect of this compound->Enzyme Insensitivity Degraded this compound Degraded this compound Verify this compound Integrity->Degraded this compound Incorrect Storage Incorrect Storage Check Storage Conditions->Incorrect Storage Suboptimal Buffer pH Suboptimal Buffer pH Review Protocol->Suboptimal Buffer pH Incorrect Concentration Incorrect Concentration Review Protocol->Incorrect Concentration Perform Quality Control Perform Quality Control Degraded this compound->Perform Quality Control Run Control Experiment Run Control Experiment Incorrect Storage->Run Control Experiment Optimize Assay Conditions Optimize Assay Conditions Suboptimal Buffer pH->Optimize Assay Conditions Slow Enzymatic Hydrolysis->Run Control Experiment Incorrect Concentration->Optimize Assay Conditions Consider Alternative Analog Consider Alternative Analog Enzyme Insensitivity->Consider Alternative Analog

A troubleshooting workflow for common experimental issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1] Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -70°C for up to 3 months.[1] For short-term use, thawed aliquots can be kept at 4°C for up to one week.[1]

Q2: What is the optimal pH for this compound solutions?

A2: this compound is most stable at a pH of 7.4.[2] It is highly unstable in acidic conditions and will rapidly hydrolyze. Therefore, it is crucial to use a buffer system that maintains a pH around 7.4, such as HEPES.[1][2]

Q3: Can this compound be hydrolyzed by enzymes?

A3: While this compound is designed as a non-hydrolyzable ATP analog, some enzymes, particularly certain ATPases like the kinesin motor domain, have been shown to slowly hydrolyze it.[3] This can be a crucial factor in experiments where complete inhibition of ATP hydrolysis is assumed.

Q4: My experiment is giving inconsistent results. What could be the issue with my this compound?

A4: Inconsistent results can stem from several factors related to this compound:

  • Degradation: Improper storage (e.g., wrong temperature, acidic pH, multiple freeze-thaw cycles) can lead to hydrolysis of this compound.

  • Incorrect Concentration: Ensure accurate preparation of your stock and working solutions.

  • Contamination: Contamination of the this compound stock with ATP or other nucleotides can lead to unexpected enzymatic activity.

Q5: How can I check the integrity of my this compound solution?

A5: The integrity and purity of your this compound solution can be verified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This method can separate this compound from its potential degradation products like ADP and AMP.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR can distinguish the different phosphate groups in this compound and its hydrolysis products, providing a quantitative measure of purity.

Q6: What are the degradation products of this compound?

A6: Under acidic conditions, this compound hydrolyzes at the P-N-P linkage to yield a phosphoramidate (ADP-NH₂) and inorganic phosphate (Pi).

G cluster_0 Chemical Factors cluster_1 Physical Factors cluster_2 Biological Factors This compound Stability This compound Stability pH pH This compound Stability->pH Buffer Composition Buffer Composition This compound Stability->Buffer Composition Temperature Temperature This compound Stability->Temperature Freeze-Thaw Cycles Freeze-Thaw Cycles This compound Stability->Freeze-Thaw Cycles Enzymatic Hydrolysis Enzymatic Hydrolysis This compound Stability->Enzymatic Hydrolysis Acidic pH leads to rapid hydrolysis Acidic pH leads to rapid hydrolysis pH->Acidic pH leads to rapid hydrolysis HEPES at pH 7.4 is recommended HEPES at pH 7.4 is recommended Buffer Composition->HEPES at pH 7.4 is recommended Store at -20°C (solid) or -70°C (solution) Store at -20°C (solid) or -70°C (solution) Temperature->Store at -20°C (solid) or -70°C (solution) Aliquot solutions to minimize Aliquot solutions to minimize Freeze-Thaw Cycles->Aliquot solutions to minimize Some enzymes can slowly hydrolyze this compound Some enzymes can slowly hydrolyze this compound Enzymatic Hydrolysis->Some enzymes can slowly hydrolyze this compound

A diagram of the key factors that influence the stability of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution, optimized for stability.

Materials:

  • This compound, lyophilized powder

  • Nuclease-free water

  • HEPES buffer (1 M, pH 7.4)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Calculate the required mass of this compound for your desired volume and concentration.

  • Dissolve the this compound powder in nuclease-free water to a concentration slightly higher than the final desired concentration.

  • Add 1 M HEPES buffer (pH 7.4) to a final concentration of 50 mM.

  • Adjust the final volume with nuclease-free water to achieve a final this compound concentration of 10 mM.

  • Verify the pH of the final solution and adjust to 7.4 if necessary.

  • Dispense the stock solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -70°C.

Protocol 2: Verifying this compound Integrity using HPLC

This protocol provides a general guideline for assessing the purity of an this compound solution using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your HPLC system and column.

Materials:

  • This compound solution to be tested

  • AMP, ADP, and ATP standards

  • Mobile phase (e.g., 100 mM potassium phosphate buffer, pH 6.5, with an organic modifier like methanol (B129727) or acetonitrile)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a series of dilutions of your this compound solution and the nucleotide standards in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards individually to determine their retention times.

  • Inject the this compound sample.

  • Monitor the elution profile at 259 nm.

  • Analyze the chromatogram of the this compound sample for the presence of peaks corresponding to ADP and AMP, which would indicate degradation.

  • Quantify the purity of the this compound by calculating the area of the this compound peak relative to the total area of all nucleotide peaks.

References

Technical Support Center: Potential for Slow AMP-PNP Hydrolysis by Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource addresses the potential for slow enzymatic hydrolysis of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a compound widely used as a non-hydrolyzable analog of ATP. While this compound is designed to be resistant to cleavage by most ATPases, some enzymes can catalyze its hydrolysis at a slow but significant rate, which can lead to unexpected experimental results.[1][2] This guide provides troubleshooting advice, quantitative data, and detailed protocols to help you identify and manage this phenomenon.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm using this compound to inhibit my enzyme, but I'm still observing a low level of ATP-dependent activity. Could my enzyme be hydrolyzing the this compound?

A: Yes, this is a possibility. Although the phosphorus-nitrogen (P-N) imido bond in this compound is highly resistant to enzymatic cleavage, some enzymes, particularly certain motor proteins and ATPases with high activity, have been shown to hydrolyze this compound, albeit at a much slower rate than ATP.[2][3][4] This slow turnover can produce ADP and phosphate (B84403), potentially leading to a low level of downstream signaling or product formation that you might be observing.[2]

Q2: My this compound solution seems to be losing its inhibitory potency over time. What could be the cause?

A: There are two primary reasons for a decline in this compound effectiveness:

  • Chemical Instability: this compound is very unstable in acidic conditions (low pH) and can rapidly hydrolyze.[5] Ensure your buffer pH is stable and neutral to slightly alkaline.

  • Storage Conditions: Improper storage can lead to degradation. Stock solutions should be prepared, aliquoted, and stored at -70°C for a maximum of 3 months to minimize degradation.[3][5] One report noted approximately 5% hydrolysis after 6 months of storage.[5] Avoid repeated freeze-thaw cycles.[6]

Q3: How can I definitively test if my enzyme of interest is hydrolyzing this compound?

A: To confirm slow hydrolysis, you need a highly sensitive assay capable of detecting very low levels of ADP or phosphate production over an extended incubation period. Standard ATPase assays like the malachite green method may not be sensitive enough.[7][8] We recommend using a fluorescence-based ADP detection assay, such as the Transcreener® ADP² Assay, which is designed for high sensitivity and is compatible with high-throughput screening.[7][8] A detailed protocol is provided below. Alternatively, ³¹P NMR spectroscopy can be used to directly monitor the conversion of this compound to its hydrolysis products.[2]

Q4: If this compound hydrolysis is confirmed, what are my alternatives?

A: If your enzyme hydrolyzes this compound at a rate that interferes with your experiment, consider using a different non-hydrolyzable ATP analog. A common alternative is Adenylyl Methylenediphosphonate (AMP-PCP), which replaces the bridging oxygen between the β- and γ-phosphates with a carbon atom.[9] The resulting P-C-P bond is also highly resistant to hydrolysis and may be more stable with certain enzymes.[9][10] However, it's important to note that some highly active ATPases may also be capable of slowly hydrolyzing AMP-PCP.[4][11] Therefore, empirical testing is always recommended.

Q5: What role do divalent cations like Mg²⁺ play in this compound binding and potential hydrolysis?

A: Divalent cations, most commonly Mg²⁺, are typically required for nucleotide binding to the active site of an enzyme.[11][12] The binding of nucleotides to enzymes is almost always dependent on a divalent cation.[11] While essential for forming the enzyme-AMP-PNP complex, the specific cation used can influence ATPase activity and the stability of transition-state complexes.[12][13] Ensure that the concentration of Mg²⁺ in your assay buffer is optimized and consistent, typically at a concentration equal to or slightly higher than the this compound concentration.[11]

Data Presentation: Enzymes Exhibiting this compound Hydrolysis

The following table summarizes quantitative and qualitative data for enzymes that have been reported to hydrolyze this compound. This data highlights that while the phenomenon is not widespread, it is significant for certain classes of enzymes.

Enzyme/Protein FamilySpecific EnzymeObserved HydrolysisHydrolysis RateAssay MethodReference(s)
Kinesin-Related Protein ncd (motor domain)Yes, slow turnover~0.00004 s⁻¹ (1% of ATP turnover rate)³¹P NMR, Phosphate Assay[2]
Kinesin Kinesin (motor domain)Yes, turnover observedSlower than ncd motor domainNot specified[2]
AAA+ ATPase p97Yes, gradual hydrolysisNot specifiedNMR[14]
ABC Transporter BmrAYes, rapid hydrolysisNot specified³¹P Solid-State NMR[4]
Helicase DnaBYes, hydrolysis observedNot specified³¹P Solid-State NMR[4]

Experimental Protocols

Protocol: High-Sensitivity Detection of this compound Hydrolysis using a Fluorescence-Based ADP Assay

This protocol describes a general method to detect slow this compound hydrolysis by measuring the accumulation of ADP using a commercially available, high-sensitivity fluorescence assay kit (e.g., Transcreener® ADP² FP Assay).

Objective: To determine if a target enzyme can hydrolyze this compound over time.

Materials:

  • Purified enzyme of interest

  • High-quality this compound, freshly prepared solution (e.g., 10 mM stock)

  • Transcreener® ADP² FP Assay Kit (or similar high-sensitivity ADP detection kit)

  • Assay Buffer (optimized for your enzyme, e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization (FP)

Procedure:

  • Reagent Preparation:

    • Prepare the ADP-Alexa633 Tracer and ADP² Antibody from the kit as per the manufacturer's instructions.

    • Prepare a fresh solution of this compound in the Assay Buffer. Confirm the pH is correct.

    • Prepare your enzyme to the desired concentration in Assay Buffer.

  • Reaction Setup (Enzymatic Reaction):

    • Set up reactions in triplicate in the microplate. Include the following controls:

      • Positive Control (ATP Hydrolysis): Enzyme + ATP (at a concentration near its Kₘ) to confirm enzyme activity.

      • Test Reaction: Enzyme + this compound (e.g., at 1 mM).

      • No-Enzyme Control: Assay Buffer + this compound (to measure background signal and non-enzymatic hydrolysis).

      • Inhibited Control (Optional): Enzyme + this compound + a known inhibitor of your enzyme.

    • Initiate the reactions by adding the enzyme. The final reaction volume may be small (e.g., 10-20 µL).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at the enzyme's optimal temperature for an extended period. Due to the expected slow rate of hydrolysis, time points of 1, 4, 8, and 24 hours are recommended.

  • Detection:

    • At each time point, stop the reaction by adding the Transcreener ADP Detection Mix (containing the antibody and tracer) as per the kit's protocol.

    • Incubate for the recommended time (e.g., 60-90 minutes) to allow the detection reaction to equilibrate.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Convert the raw FP values to the concentration of ADP produced using a standard curve (generated as per the kit's instructions).

    • Subtract the ADP concentration from the "No-Enzyme Control" from your "Test Reaction" values to correct for any background.

    • A time-dependent increase in ADP concentration in the "Test Reaction" wells, significantly above the background, indicates that your enzyme is hydrolyzing this compound.

Mandatory Visualizations

Diagrams of Workflows and Logical Relationships

experimental_workflow start Start: Suspect this compound Hydrolysis prep Prepare Reaction Mixes (Test, No-Enzyme Control) start->prep incubate Incubate at Optimal Temperature (Multiple Time Points, e.g., 0-24h) prep->incubate detect Add High-Sensitivity ADP Detection Reagent incubate->detect read Measure Signal (e.g., Fluorescence Polarization) detect->read analyze Analyze Data: Compare Test vs. Control read->analyze conclusion Conclusion analyze->conclusion hydrolysis Result: Hydrolysis Confirmed conclusion->hydrolysis  ADP increases over time no_hydrolysis Result: No Significant Hydrolysis conclusion->no_hydrolysis  No significant ADP increase

Caption: Experimental workflow for detecting slow this compound hydrolysis.

troubleshooting_logic start Problem: Unexpected Activity in Presence of this compound check_reagent Is the this compound solution valid? start->check_reagent action_reagent Action: Prepare fresh this compound. Verify buffer pH. Use proper storage. check_reagent->action_reagent No check_enzyme Is enzymatic hydrolysis occurring? check_reagent->check_enzyme Yes action_reagent->start Re-test action_assay Action: Perform high-sensitivity hydrolysis assay (see protocol). check_enzyme->action_assay result Hydrolysis Confirmed? action_assay->result action_alternative Solution: Use an alternative analog like AMP-PCP. Quantify hydrolysis rate. result->action_alternative Yes end Problem Resolved: System is properly inhibited. result->end No action_alternative->end

Caption: Troubleshooting logic for unexpected results with this compound.

signaling_pathway cluster_0 Enzyme Catalytic Cycle cluster_1 Inhibition Mechanism ATP ATP Enzyme_ATP Enzyme-ATP Complex ATP->Enzyme_ATP Enzyme Enzyme Enzyme->Enzyme_ATP Enzyme_Inhibited Enzyme-AMP-PNP (Inhibited State) Enzyme->Enzyme_Inhibited Substrate Substrate Substrate->Enzyme_ATP Phospho_Product Phosphorylated Product Enzyme_ATP->Phospho_Product Hydrolysis ADP ADP Enzyme_ATP->ADP AMPPNP This compound AMPPNP->Enzyme_Inhibited Enzyme_Inhibited->Phospho_Product Enzyme_Inhibited->ADP  Slow Hydrolysis (leaky signal)

Caption: How slow this compound hydrolysis can cause a "leaky" signaling pathway.

References

Technical Support Center: The Effect of Magnesium Concentration on AMP-PNP Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of magnesium concentration in AMP-PNP binding experiments.

Frequently Asked Questions (FAQs)

Q1: Why is magnesium (Mg²⁺) essential for this compound binding studies?

A1: Magnesium is a crucial cofactor for the majority of enzymes that bind ATP and its analogs, like this compound (Adenylyl-imidodiphosphate).[1] Mg²⁺ forms a complex with the phosphate (B84403) groups of this compound, neutralizing their negative charges. This Mg²⁺-AMP-PNP complex is often the true substrate that is recognized and bound by the enzyme's active site. The presence of Mg²⁺ is critical for stabilizing a specific conformation of the nucleotide that is required for high-affinity binding.[2]

Q2: What is the optimal concentration of Mg²⁺ to use in my this compound binding assay?

A2: There is no single optimal concentration, as the ideal Mg²⁺ level can be enzyme-dependent and may exhibit complex, biphasic effects. For many kinase assays, a concentration of 5-10 mM MgCl₂ is common. However, it is crucial to empirically determine the optimal concentration for your specific protein and assay conditions. The effect can be biphasic: low concentrations of Mg²⁺ can increase binding affinity, while higher concentrations may become inhibitory.

Q3: What does a "biphasic effect" of magnesium concentration on this compound binding mean?

A3: A biphasic effect means that as you increase the concentration of Mg²⁺, the binding affinity of this compound to the protein first increases and then decreases. For example, in studies with (Na⁺ + K⁺)-dependent ATPase, low concentrations of MgCl₂ (around 50 µM) increased the binding affinity for this compound (lowered the dissociation constant, Kd), while higher concentrations (above 1 mM) decreased the affinity (increased the Kd). This can be due to multiple metal binding sites with different affinities and effects on the protein.

Q4: How does the concentration of this compound affect the required Mg²⁺ concentration?

A4: The concentrations of this compound and Mg²⁺ are interdependent because they form a complex. The concentration of "free" Mg²⁺ (not bound to this compound) is a critical parameter. It is generally recommended to use a concentration of Mg²⁺ that is in molar excess of the this compound concentration to ensure that the majority of the nucleotide is in its Mg²⁺-bound state.

Q5: Can other divalent cations substitute for Mg²⁺?

A5: While other divalent cations like manganese (Mn²⁺) can sometimes substitute for Mg²⁺ and may even enhance the activity of some enzymes, their effects can be significantly different. It is important to consult the literature for your specific protein of interest. If substituting, the optimal concentration will likely need to be re-determined.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Weak this compound Binding 1. Insufficient Mg²⁺: The concentration of Mg²⁺ may be too low, resulting in a low concentration of the active Mg²⁺-AMP-PNP complex. 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for Mg²⁺-AMP-PNP binding.1. Titrate MgCl₂: Perform a dose-response experiment with varying concentrations of MgCl₂ (e.g., from 0 to 20 mM) to determine the optimal concentration for your assay. Ensure the Mg²⁺ concentration is in molar excess of the this compound concentration. 2. Optimize Buffer: Verify that the buffer pH is within the optimal range for your protein's activity. Standard buffers like HEPES or Tris-HCl are commonly used.
High Background Signal 1. Excess Free Mg²⁺: Very high concentrations of free Mg²⁺ can sometimes lead to non-specific binding or inhibition. 2. Protein Aggregation: High Mg²⁺ concentrations can sometimes promote protein aggregation.1. Re-optimize MgCl₂ Concentration: If you are using a very high concentration of MgCl₂, try reducing it to see if the background decreases without significantly affecting specific binding. 2. Include Detergents: Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to minimize non-specific binding and aggregation.
Inconsistent or Irreproducible Results 1. Variability in Free Mg²⁺ Concentration: If the total Mg²⁺ and this compound concentrations are varied proportionally, the free Mg²⁺ concentration can change significantly, leading to inconsistent results. 2. Chelating Agents: The presence of chelating agents like EDTA or EGTA in your buffers can sequester Mg²⁺, altering its effective concentration.1. Maintain Excess Mg²⁺: It is often best to maintain a constant and sufficient excess of total MgCl₂ over the total this compound concentration across all experiments. 2. Check Buffer Composition: Ensure that none of your buffers or solutions contain unintended chelating agents. If their presence is unavoidable, the concentration of MgCl₂ will need to be adjusted accordingly.
Observed Inhibition at High Mg²⁺ Concentrations Low-Affinity Metal Binding Sites: Some proteins have secondary, lower-affinity binding sites for Mg²⁺ that can be inhibitory when occupied at high concentrations.This may be a genuine property of your protein. Characterize the inhibitory effect by performing a detailed Mg²⁺ titration curve. This information can be valuable for understanding the regulation of your protein.

Data Presentation

Table 1: Effect of Magnesium Concentration on the Dissociation Constant (Kd) of this compound for (Na⁺ + K⁺)-dependent ATPase

MgCl₂ ConcentrationDissociation Constant (Kd) of this compound (µM)Effect on Binding Affinity
0 µM4.2Baseline
50 µM2.2Increased Affinity
2 mM6.0Decreased Affinity

This data illustrates the biphasic effect of Mg²⁺ on this compound binding to this specific enzyme.

Experimental Protocols

Protocol 1: Determining the Optimal Mg²⁺ Concentration for this compound Binding using a Competitive Binding Assay

This protocol describes a general method to determine the optimal Mg²⁺ concentration for the binding of this compound to a target protein using a fluorescently labeled ATP analog.

Materials:

  • Purified target protein

  • This compound

  • Fluorescent ATP tracer (e.g., TNP-ATP)

  • Binding assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • MgCl₂ stock solution (e.g., 1 M)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization or intensity

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of your target protein in the binding assay buffer.

    • Prepare a 4X solution of the fluorescent ATP tracer in the binding assay buffer.

    • Prepare a 4X serial dilution of this compound in the binding assay buffer.

    • Prepare a range of 4X MgCl₂ solutions in the binding assay buffer to achieve final concentrations from 0 to 20 mM.

  • Assay Assembly:

    • Add 5 µL of the 4X this compound dilution or buffer to the wells of the 384-well plate.

    • To separate sets of wells, add 5 µL of each of the different 4X MgCl₂ solutions.

    • Add 5 µL of the 2X target protein solution to all wells.

    • Mix gently and incubate for 60 minutes at room temperature to allow for binding equilibration.

    • Initiate the binding reaction by adding 5 µL of the 4X fluorescent ATP tracer to all wells.

  • Data Acquisition:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization or intensity using a plate reader.

  • Data Analysis:

    • For each Mg²⁺ concentration, plot the change in fluorescence against the concentration of this compound.

    • Fit the data to a competition binding equation to determine the IC₅₀ value of this compound at each Mg²⁺ concentration.

    • The Mg²⁺ concentration that results in the lowest IC₅₀ value for this compound is the optimal concentration for binding in this assay.

Mandatory Visualizations

Magnesium_AMP_PNP_Binding Role of Mg²⁺ in this compound Binding cluster_reactants Reactants cluster_complex Complex Formation cluster_product Bound State This compound This compound Mg_AMP_PNP Mg²⁺-AMP-PNP (Active Complex) This compound->Mg_AMP_PNP Complexation Mg2+ Mg2+ Mg2+->Mg_AMP_PNP Protein Protein Protein_Bound Protein:Mg²⁺-AMP-PNP Protein->Protein_Bound Binding Mg_AMP_PNP->Protein_Bound

Caption: A diagram illustrating the essential role of Mg²⁺ in forming an active complex with this compound, which is then recognized and bound by the target protein.

Biphasic_Effect_Workflow Investigating the Biphasic Effect of Mg²⁺ cluster_setup Experimental Setup cluster_assay Binding Assay cluster_analysis Data Analysis cluster_outcomes Outcomes start Prepare Assay Components (Protein, this compound, Buffer) titrate_mg Create a Titration Series of MgCl₂ (e.g., 0 - 20 mM) start->titrate_mg run_assay Perform Binding Assay at Each Mg²⁺ Concentration titrate_mg->run_assay measure_binding Measure Binding Signal (e.g., Fluorescence, Radioactivity) run_assay->measure_binding plot_data Plot Binding Affinity (e.g., 1/Kd) vs. [Mg²⁺] measure_binding->plot_data analyze_curve Analyze Curve Shape plot_data->analyze_curve biphasic Biphasic Curve: Optimal [Mg²⁺] Identified analyze_curve->biphasic Peak Observed monotonic Monotonic Curve: Saturation or No Effect analyze_curve->monotonic Plateau or No Change

Caption: An experimental workflow for determining the optimal magnesium concentration and identifying a potential biphasic effect on this compound binding.

Troubleshooting_Logic Troubleshooting Logic for Mg²⁺ in Binding Assays cluster_no [Mg²⁺] Not Optimized cluster_yes [Mg²⁺] Optimized start Problem with This compound Binding Assay check_mg Is [Mg²⁺] Optimized? start->check_mg titrate Perform Mg²⁺ Titration (0 - 20 mM) check_mg->titrate No check_free_mg Is Free [Mg²⁺] Sufficient and Consistent? check_mg->check_free_mg Yes find_optimum Identify Optimal [Mg²⁺] titrate->find_optimum re_run_assay Re-run Assay with Optimal [Mg²⁺] find_optimum->re_run_assay check_chelators Any Chelators (EDTA) in Buffers? check_free_mg->check_chelators other_issues Investigate Other Assay Parameters (pH, Ionic Strength, etc.) check_chelators->other_issues

Caption: A logical flowchart for troubleshooting common issues related to magnesium concentration in this compound binding experiments.

References

Technical Support Center: Troubleshooting Unexpected Results in AMP-PNP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer clear protocols for the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biochemical experiments?

A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, a nitrogen atom (in an imido group) replaces the oxygen atom that bridges the β- and γ-phosphates of ATP.[1][2] This P-N bond is highly resistant to enzymatic cleavage by ATPases and kinases.[1] This property allows researchers to "trap" enzymes in an ATP-bound-like, pre-hydrolysis state, which is invaluable for a variety of applications including structural biology studies (X-ray crystallography and cryo-EM), mechanistic enzyme assays, and studying the conformational changes associated with ATP binding.[2]

Q2: How does this compound differ from other non-hydrolyzable ATP analogs like AMP-PCP and ATPγS?

A2: The choice of an ATP analog is critical and depends on the specific experimental goal. While often used to achieve a similar outcome, these analogs have key differences:

  • This compound (Adenylyl-imidodiphosphate): Features a P-N bond, making it highly resistant to hydrolysis. It is considered a true competitive inhibitor for many ATP-dependent enzymes.[1] The imido group can act as a hydrogen bond donor, which can be a key consideration in mimicking the native ATP-bound state.[3]

  • AMP-PCP (Adenylyl-methylenediphosphonate): Contains a P-C bond, which is also highly resistant to hydrolysis.[2] Unlike this compound, the methylene (B1212753) group cannot act as a hydrogen bond donor.[4]

  • ATPγS (Adenosine 5'-O-(3-thiotriphosphate)): Can be slowly hydrolyzed by many kinases and ATPases.[1] This property is useful for creating stable thiophosphorylated products that can be detected in kinase assays.[1]

The subtle structural differences between these analogs can lead to variations in how they interact with a specific protein, sometimes resulting in different conformational states.[2][5]

Q3: Can this compound be slowly hydrolyzed by enzymes?

A3: While this compound is designed to be resistant to hydrolysis, some enzymes have been shown to be capable of slowly hydrolyzing it.[6][7] This can lead to the accumulation of ADP in the reaction mixture over time, potentially causing product inhibition or inducing a mixed population of protein conformations (pre- and post-hydrolysis states), which can complicate data interpretation.[5]

Troubleshooting Guides

Issue 1: No or Weak Binding of this compound to the Target Protein

If you observe no or significantly weaker than expected binding of this compound in your experiments, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Degraded this compound Stock Prepare a fresh stock solution from solid this compound. Ensure proper storage conditions (typically -20°C for stock solutions).[8] Verify the integrity of your stock using methods like HPLC.[5]
Incorrect Buffer Conditions Ensure the pH of your buffer is compatible with both your protein and this compound. Magnesium ions (Mg²⁺) are often crucial for nucleotide binding; ensure an appropriate concentration (e.g., 1-5 mM MgCl₂) is present in your buffer.[2]
Protein Inactivity Confirm the activity and proper folding of your protein using a standard functional assay.
Inaccessible Binding Site In some cases, the ATP binding site may be buried or inaccessible in the protein's current conformation. Consider performing binding experiments under partially denaturing conditions to assess accessibility.[5]
Lower Affinity Compared to ATP The structural differences between this compound and ATP can sometimes lead to a lower binding affinity.[5] It may be necessary to use higher concentrations of this compound than you would for ATP.

Troubleshooting Workflow: No/Weak this compound Binding

start Start: No/Weak this compound Binding Observed check_stock Verify this compound Stock Integrity (Freshness, HPLC) start->check_stock check_buffer Optimize Buffer Conditions (pH, Mg²⁺) start->check_buffer check_protein Confirm Protein Activity and Folding start->check_protein increase_conc Increase this compound Concentration check_stock->increase_conc check_buffer->increase_conc check_protein->increase_conc consider_alt Consider Alternative ATP Analog (e.g., AMP-PCP, ATPγS) increase_conc->consider_alt If still no binding success Binding Observed increase_conc->success If binding improves consider_alt->success If binding observed

Caption: A logical workflow for troubleshooting the lack of this compound binding.

Issue 2: Unexpected Enzyme Activity in the Presence of this compound

Ideally, this compound should act as a competitive inhibitor, reducing or eliminating enzymatic activity. If you observe residual or unexpected activity, refer to the following guide.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient this compound Concentration The concentration of this compound may not be high enough to fully compete with the residual ATP in your system or to saturate the enzyme. Perform a concentration-response (titration) experiment to determine the optimal inhibitory concentration.[8]
Slow Hydrolysis of this compound Your enzyme might be slowly hydrolyzing this compound, leading to the generation of ADP and subsequent release from the active site. Monitor for product formation (ADP or phosphate) over an extended period.[5]
Contaminating Nucleotides Your protein preparation or other reagents may be contaminated with ATP or GTP, which can compete with this compound. Ensure the purity of all reagents.
Non-Competitive Inhibition Mechanism In some cases, this compound may not be a simple competitive inhibitor. For certain enzymes, it has been shown to act as a non-competitive inhibitor.[9] This can result in complex kinetic profiles.
Enzyme Insensitivity The target enzyme may have a very low affinity for this compound.[8] In such cases, another non-hydrolyzable analog might be more suitable.[6]

Signaling Pathway: Enzyme Inhibition by this compound

cluster_0 Normal ATP Hydrolysis cluster_1 Inhibition by this compound Enzyme Enzyme Products ADP + Pi Enzyme->Products ATP Hydrolysis ATP ATP ATP->Enzyme Enzyme_Inhibited Enzyme Enzyme_Inhibited->No_Products Hydrolysis Blocked AMPPNP This compound AMPPNP->Enzyme_Inhibited

Caption: Diagram illustrating the competitive inhibition of an enzyme by this compound.

Issue 3: Protein Aggregation or Precipitation Upon this compound Addition

The addition of this compound and Mg²⁺ can sometimes induce conformational changes that lead to protein aggregation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Buffer Conditions The pH of the buffer may be too close to the protein's isoelectric point, or the ionic strength may be inappropriate. Screen a range of buffer pH and salt concentrations.
High Concentrations High concentrations of the protein, this compound, or Mg²⁺ can promote aggregation. Systematically vary the concentrations of each component. A common starting point is a 1:10:10 molar ratio of protein:this compound:Mg²⁺, but this may need optimization.[6]
Unfavorable Conformation This compound might be stabilizing a conformation that is prone to aggregation. Consider using a different ATP analog, such as AMP-PCP or ATPγS, which may induce a more stable and soluble conformation for your specific protein.[6]
Low Purity of Protein Sample The presence of impurities or small aggregates in your protein stock can seed further aggregation. Ensure your protein is highly pure (>95%) and monodisperse.[10]

Experimental Protocols

Protocol 1: Kinase Inhibition Assay

This protocol outlines a general method to determine the inhibitory potency of this compound against a specific kinase.

Materials:

  • Purified kinase

  • Specific peptide or protein substrate

  • This compound

  • [γ-³²P]ATP or fluorescent ATP tracer

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., phosphoric acid for radiometric assay)

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no this compound.

  • Initiate the kinase reaction by adding a fixed concentration of ATP (spiked with [γ-³²P]ATP). The ATP concentration should ideally be near the Kₘ of the kinase for ATP.[3]

  • Incubate the reaction at the optimal temperature for the kinase for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.[3]

  • Quantify substrate phosphorylation using an appropriate method (e.g., autoradiography or fluorescence detection).

  • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Protocol 2: ATPase Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay to measure the effect of this compound on ATPase activity.

Materials:

  • Purified ATPase

  • This compound

  • ATP

  • Coupled enzyme system (Pyruvate Kinase and Lactate (B86563) Dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, PEP, NADH, pyruvate (B1213749) kinase, and lactate dehydrogenase.

  • Add the ATPase to the mixture.

  • Add the desired concentration of this compound. Include a control without this compound.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer. The oxidation of NADH to NAD⁺ is coupled to the regeneration of ADP to ATP, and the rate of NADH oxidation is proportional to the ATPase activity.[3]

  • Calculate the rate of ATP hydrolysis from the rate of change in absorbance. Compare the rates in the presence and absence of this compound to determine its inhibitory effect.[3]

Experimental Workflow: Coupled ATPase Assay

cluster_atpase ATPase Reaction cluster_pk Pyruvate Kinase Reaction cluster_ldh Lactate Dehydrogenase Reaction atp ATP adp ADP + Pi atp->adp ATPase adp_pk ADP adp->adp_pk pep PEP pyruvate Pyruvate pep->pyruvate Pyruvate Kinase pyruvate_ldh Pyruvate pyruvate->pyruvate_ldh atp_pk ATP nadh NADH (Absorbs at 340nm) nad NAD⁺ nadh->nad Lactate Dehydrogenase lactate Lactate

Caption: The enzymatic cascade in a coupled ATPase assay for monitoring activity.

Quantitative Data Summary

The binding affinities and effects of non-hydrolyzable ATP analogs are highly dependent on the specific protein and experimental conditions. The following table provides a qualitative comparison to guide analog selection.

Qualitative Comparison of Common Non-Hydrolyzable ATP Analogs

AnalogModificationHydrolysis ResistanceKey Application Considerations
This compound β,γ-imido bridgeResistant, but can be slowly hydrolyzed by some enzymes.[6][7]The imido group can act as a hydrogen bond donor, potentially mimicking the native ATP state more closely than AMP-PCP.[3] Suitable for structural and mechanistic studies.[1]
AMP-PCP β,γ-methylene bridgeHighly resistant.[3]May not always induce a native pre-hydrolysis conformation.[3] Primarily used for structural studies like X-ray crystallography.[3]
ATPγS γ-thiophosphateSlowly hydrolyzed by many kinases.[1][3]Ideal for kinase assays and identifying kinase substrates because the thiophosphorylated product is stable and can be detected.[1][3]

References

Technical Support Center: Optimizing AMP-PNP Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) concentration in enzymatic assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzyme assays? A1: this compound is a non-hydrolyzable analog of Adenosine Triphosphate (ATP).[1][2] Its key structural difference is the replacement of the oxygen atom between the β and γ phosphates with an imido group (-NH-), making it resistant to cleavage by most ATPases.[3] This stability allows it to bind to the ATP-binding sites of enzymes without being broken down.[1] Researchers use this compound to trap enzymes in a stable, pre-hydrolysis state, which is ideal for studying ATP-dependent processes, determining enzyme mechanisms, and for structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM).[1][3][4]

Q2: How does this compound typically inhibit enzymes? Is it always a competitive inhibitor? A2: this compound most often acts as a competitive inhibitor, meaning it directly competes with the natural substrate (ATP) for binding to the enzyme's active site.[5][6] However, the mode of inhibition can vary depending on the specific enzyme and its mechanism. In some cases, this compound has been observed to be a non-competitive inhibitor, possibly by binding to subunits neighboring the catalytic one in a multi-subunit complex.[7] Therefore, it is crucial to experimentally determine the type of inhibition for your specific enzyme.[4]

Q3: What is the very first step I should take before starting an inhibition experiment with this compound? A3: Before investigating the inhibitory effects of this compound, you must first determine the Michaelis-Menten constant (Kₘ) for the enzyme's natural substrate, ATP.[4] The Kₘ value is essential for designing the inhibition assay correctly, particularly for selecting the appropriate ATP concentrations to test against the inhibitor.[4][8] It is also a critical component of the Cheng-Prusoff equation used to calculate the inhibition constant (Kᵢ) from the IC₅₀ value.

Q4: What concentrations of this compound should I use in my experiment? A4: The optimal concentration range for this compound depends on the goal of the experiment:

  • For Kᵢ Determination: It is recommended to test at least 8 different concentrations of this compound that span the expected Kᵢ value.[4] This range should be wide enough to generate a complete inhibition curve.

  • For Structural Studies (e.g., cryo-EM): A saturating concentration is required to ensure all enzyme molecules are in the this compound-bound state. A common starting point is a concentration 5-10 times the measured dissociation constant (KᏧ).[4] If the KᏧ is unknown, concentrations in the range of 1-5 mM are typically used.[4]

Q5: Why is the magnesium (Mg²⁺) concentration critical, and how much should I add? A5: The binding of nucleotides like ATP and this compound to an enzyme's active site is almost always dependent on the presence of a divalent cation, typically Mg²⁺.[4][9] Magnesium ions act as a required cofactor for many ATPases and kinases.[10][11] An incorrect Mg²⁺ concentration can lead to inconsistent or inaccurate results. It is crucial to include MgCl₂ in the reaction buffer at a concentration equal to or slightly higher than the total nucleotide (this compound and ATP) concentration.[4]

Troubleshooting Guide

This guide addresses common problems encountered during this compound optimization experiments.

IssuePossible Cause(s)Suggested Solution(s)
No or very low inhibition observed 1. This compound concentration is too low. 2. The enzyme is not dependent on ATP hydrolysis for the measured activity. 3. This compound may not be an effective inhibitor for your specific enzyme system.[12]1. Increase the concentration range of this compound tested. 2. Confirm that the enzyme's activity is ATP-dependent using control experiments without ATP. 3. Consider using a different non-hydrolyzable ATP analog, such as AMP-PCP.[3]
High background signal or apparent ATP hydrolysis in "no enzyme" control 1. Contamination of this compound stock with ATP.[2] 2. Spontaneous, non-enzymatic hydrolysis of ATP or this compound in the assay buffer.1. Check the purity of the this compound stock. Sigma-Aldrich notes contaminants can include <0.1% ATP.[2] 2. Always run a "no enzyme" control and subtract its signal from all measurements. Ensure buffer conditions (pH, temperature) are not causing nucleotide degradation.
Results are not reproducible 1. Inconsistent Mg²⁺ concentration relative to nucleotide concentration.[4] 2. Enzyme instability or impurity. 3. Assay was not performed within the linear range of the reaction.[4]1. Ensure Mg²⁺ concentration is always maintained at a level equal to or slightly above the total nucleotide concentration in every reaction. 2. Verify the purity (>95%) and stability of your enzyme preparation.[4] 3. Optimize incubation time and enzyme concentration to ensure initial velocity measurements are taken in the linear portion of the reaction curve.
Inhibition pattern appears non-competitive or mixed 1. The enzyme has a complex mechanism where this compound can bind to a site other than the active site (an allosteric site).[7][13] 2. This compound binds to both the free enzyme and the enzyme-substrate complex.1. This may be a valid result. Analyze the data using non-linear regression with models for non-competitive or mixed-modal inhibition.[4] 2. Further mechanistic studies may be required to understand the binding mode of this compound to your enzyme.

Experimental Protocols & Methodologies

Workflow for Determining this compound Inhibition Constant (Kᵢ)

G start Start opt_enzyme 1. Optimize Enzyme Concentration start->opt_enzyme det_km 2. Determine Km for ATP opt_enzyme->det_km inhibit_assay 3. Perform Inhibition Assay (Vary [ATP] and [this compound]) det_km->inhibit_assay measure_product 4. Measure Product Formation (e.g., Inorganic Phosphate) inhibit_assay->measure_product analyze_data 5. Analyze Data (Lineweaver-Burk, Dixon, or Non-linear Regression) measure_product->analyze_data det_ki Determine Ki and Inhibition Type analyze_data->det_ki end_node End det_ki->end_node

Caption: General workflow for characterizing the inhibition of an ATPase by this compound.

Protocol 1: Determination of Kₘ for ATP

This protocol is a prerequisite for studying inhibition kinetics.

  • Enzyme Titration: First, determine the optimal enzyme concentration. Test a range of enzyme concentrations with a saturating concentration of ATP (e.g., 1 mM). Select a concentration that produces a strong signal within the linear range of your detection method over a fixed incubation time (e.g., 20-30 minutes).[4]

  • Reaction Setup: Prepare a series of reactions, each containing the optimized enzyme concentration, assay buffer with MgCl₂, and varying concentrations of ATP (e.g., from 0.2x to 5x the expected Kₘ).[4]

  • Incubation: Incubate the reactions at the enzyme's optimal temperature for the predetermined time.

  • Quench Reaction: Stop the reactions using an appropriate method, such as adding SDS.[4]

  • Detection: Quantify the amount of product formed (e.g., inorganic phosphate).[14]

  • Data Analysis: Plot the initial reaction velocity (V) against the ATP concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ.[4]

Protocol 2: Determination of Kᵢ for this compound
  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer. Include a "no inhibitor" control. It's recommended to test at least 8 concentrations.[4]

    • Prepare several different fixed concentrations of ATP. For competitive inhibition analysis, these concentrations should be centered around the previously determined Kₘ value (e.g., 0.5x Kₘ, 1x Kₘ, and 2x Kₘ).[4]

  • Reaction Setup: In a multi-well plate, set up reactions containing assay buffer, a fixed concentration of ATP, and one of the varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding the optimized concentration of the enzyme to all wells.[4]

  • Incubation & Quenching: Incubate at the optimal temperature for a fixed time (ensuring the reaction is in the linear range) and then quench the reaction.[4]

  • Detection: Measure the product concentration for each reaction.

  • Data Analysis:

    • Calculate the reaction velocity for each condition.

    • To determine the inhibition type and Kᵢ, use one of the following methods[4][5]:

      • Lineweaver-Burk Plot: Plot 1/Velocity vs. 1/[ATP] for each this compound concentration. If the lines intersect on the y-axis, the inhibition is competitive.

      • Dixon Plot: Plot 1/Velocity vs. [this compound] for each fixed ATP concentration. The intersection point of the lines gives -Kᵢ on the x-axis for competitive inhibition.

      • Non-linear Regression: Fit the velocity data directly to the appropriate inhibition model (competitive, non-competitive, etc.) using specialized software. This is generally the most accurate method.[4]

Visualizing Inhibition Mechanisms

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E_c Enzyme (E) ES_c E-Substrate (ES) E_c->ES_c + Substrate (S) EI_c E-Inhibitor (EI) E_c->EI_c + Inhibitor (I) ES_c->E_c P_c Product (P) ES_c->P_c k_cat EI_c->E_c E_nc Enzyme (E) ES_nc E-Substrate (ES) E_nc->ES_nc + S EI_nc E-Inhibitor (EI) E_nc->EI_nc + I ES_nc->E_nc ESI_nc E-S-I ES_nc->ESI_nc + I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc

Caption: Logical pathways for competitive versus non-competitive enzyme inhibition.

References

removing ATP contamination from AMP-PNP solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for removing adenosine (B11128) triphosphate (ATP) contamination from solutions of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP).

Frequently Asked Questions (FAQs)

Q1: Why is removing ATP contamination from my this compound solution critical?

A: this compound is a non-hydrolyzable analog of ATP, meaning it can bind to the active site of many ATP-dependent enzymes, like kinases and ATPases, without being broken down to ADP.[1][2] This allows researchers to study ATP binding, induce specific conformational states, or competitively inhibit enzyme activity without triggering the full catalytic cycle.[3] If contaminating ATP is present, it will be hydrolyzed by the enzyme, leading to unintended phosphorylation or other enzymatic activity. This can confound experimental results, leading to false positives or incorrect interpretations of enzyme kinetics and function.[4]

Q2: What are the primary sources of ATP in a commercial this compound preparation?

A: ATP contamination in commercial this compound can arise from two main sources:

  • Incomplete Synthesis: ATP is a starting material or a close structural relative in the synthesis of this compound. The chemical synthesis process may not proceed to 100% completion, leaving residual ATP in the final product.

  • Hydrolysis of this compound: Although this compound is considered non-hydrolyzable under enzymatic conditions, the P-N-P bond can undergo slow chemical hydrolysis to AMP and inorganic imidodiphosphate, especially if stored improperly (e.g., at incorrect pH or temperature for extended periods). While less common, trace amounts of ATP can sometimes be formed through side reactions.

Q3: What are the main methods for removing ATP from an this compound solution?

A: The two most effective and widely used methods are:

  • Enzymatic Degradation: Treating the solution with an enzyme like Apyrase, which specifically hydrolyzes ATP to AMP and inorganic phosphate.[5][6] Since AMP has a significantly different charge and structure from this compound, it is less likely to interfere in most ATP-dependent assays.

  • Anion-Exchange Chromatography: This technique, often performed using High-Performance Liquid Chromatography (HPLC), separates molecules based on their net negative charge.[7][8][9] ATP carries a slightly higher negative charge than this compound at neutral pH, allowing for their separation. This is the gold standard for achieving the highest purity.

Q4: How can I check the purity of my this compound solution?

A: The purity of an this compound solution can be reliably assessed using analytical chromatography techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method. Using an anion-exchange or a reverse-phase C18 column, you can separate and quantify the relative amounts of this compound, ATP, ADP, and AMP in your sample.[10][11][12]

  • Thin-Layer Chromatography (TLC): TLC can be used for a quicker, more qualitative assessment to separate different adenosine phosphates.[13][14][15] By running your sample alongside ATP and this compound standards, you can visually estimate the level of contamination.

Troubleshooting Common Issues

Issue 1: My experiment still shows high background activity (e.g., phosphorylation) after purifying my this compound.

  • Possible Cause 1: Incomplete ATP Removal. Your purification may not have been 100% effective.

    • Solution: Re-verify the purity of your this compound stock using analytical HPLC. If contamination is still present, repeat the purification. For enzymatic methods, consider increasing the concentration of Apyrase or the incubation time. For HPLC, optimize the salt gradient to achieve better separation between the ATP and this compound peaks.

  • Possible Cause 2: Enzyme Inactivation Failure. If you used an enzymatic method (e.g., Apyrase), the enzyme may not have been fully inactivated.

    • Solution: Ensure your heat inactivation step was performed correctly (e.g., 65°C for 20 minutes for Apyrase).[5] Alternatively, remove the enzyme using a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for retaining the enzyme while allowing the much smaller this compound to pass through.

  • Possible Cause 3: Other Contaminants. Your protein preparation may contain bound nucleotides from the expression host (e.g., E. coli).[4]

    • Solution: Check your purified protein for bound nucleotides by measuring its absorbance spectrum; a peak at 260 nm can indicate nucleotide presence.[4] Consider purifying your protein in the presence of a high concentration of this compound or performing dialysis against a nucleotide-free buffer to exchange out any bound ATP.

Issue 2: My enzymatic (Apyrase) purification is inefficient.

  • Possible Cause 1: Suboptimal Reaction Conditions. Apyrase activity is dependent on specific cofactors and buffer conditions.

    • Solution: Apyrase is a calcium-activated enzyme.[5] Ensure your reaction buffer contains sufficient Ca²⁺ (typically 5 mM). The optimal pH is around 6.5.[5] The presence of strong chelators like EDTA or EGTA will inhibit the enzyme.[5]

  • Possible Cause 2: Inactive Enzyme. The Apyrase may have lost activity due to improper storage or handling.

    • Solution: Test your Apyrase activity in a separate control reaction with a known concentration of ATP. You can measure ATP depletion using a commercial bioluminescence-based kit.[16]

Issue 3: I am getting poor separation of ATP and this compound peaks during HPLC purification.

  • Possible Cause 1: Suboptimal Gradient. The salt or solvent gradient may not be shallow enough to resolve two molecules with very similar charges and structures.

    • Solution: Decrease the slope of your salt gradient (for anion-exchange) or organic solvent gradient (for reverse-phase). A longer, shallower gradient provides higher resolution.

  • Possible Cause 2: Incorrect Column Choice.

    • Solution: A weak anion-exchange (WAX) or strong anion-exchange (SAX) column is typically best for separating nucleotides.[12] Ensure the column is in good condition and has been properly equilibrated.

  • Possible Cause 3: High Flow Rate.

    • Solution: Reduce the flow rate. This increases the interaction time between the analytes and the stationary phase, often improving peak resolution.

Data on Purification Efficiency

The efficiency of ATP removal can be significant, but varies by method. High-purity this compound is essential for reliable results.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Enzymatic (Apyrase) >99% ATP removalSimple, specific for ATP/ADP, can be done in-tube without specialized equipment.Introduces another protein (enzyme) that must be removed/inactivated; converts ATP to AMP, which may still be an issue in some assays.
Anion-Exchange HPLC >99.5% PurityGold standard; separates this compound from ATP, ADP, and AMP; provides purified, quantifiable fractions.Requires specialized HPLC equipment; can be time-consuming to develop the method.
No Purification 90-98% (Typical)Immediate use.Risk of significant ATP contamination (often 1-5%), leading to unreliable experimental data.

Table 1: Comparison of common methods for purifying this compound. Data compiled from general knowledge and the principles outlined in cited literature.

Experimental Protocols & Visual Guides
Why ATP Contamination Matters: A Kinase Signaling Pathway

The diagram below illustrates how contaminating ATP can interfere in an experiment designed to study a kinase with this compound. While this compound binds to the kinase to lock it in an ATP-bound state, contaminating ATP will be used by the kinase to phosphorylate its substrate, generating a false signal.

cluster_0 Intended Experiment with Pure this compound cluster_1 Problem: ATP Contamination AMP_PNP This compound (Non-hydrolyzable) Kinase1 Kinase AMP_PNP->Kinase1 Binds Substrate1 Substrate Kinase1->Substrate1 Binds No_Product No Phosphorylation (Blocked State) Substrate1->No_Product No Reaction ATP ATP (Contaminant) Kinase2 Kinase ATP->Kinase2 Binds Substrate2 Substrate Kinase2->Substrate2 Binds ADP ADP Kinase2->ADP Product Phosphorylated Substrate (False Positive Signal) Substrate2->Product Phosphorylates start Start: Commercial this compound Solution check_purity Assess Purity (Analytical HPLC or TLC) start->check_purity decision Is Purity >99.5%? check_purity->decision use_solution Proceed with Experiment decision->use_solution Yes purify Choose Purification Method decision->purify No enzymatic Enzymatic Degradation (Apyrase) purify->enzymatic hplc Anion-Exchange HPLC purify->hplc verify_again Re-assess Purity of Purified Solution enzymatic->verify_again hplc->verify_again verify_again->decision

References

Technical Support Center: AMP-PNP Lot-to-Lot Variability and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to lot-to-lot variability and quality control of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, a nitrogen atom replaces the oxygen atom between the β and γ phosphates, creating an imido bond that is resistant to cleavage by most ATP-dependent enzymes like kinases and ATPases.[1] This property allows researchers to "trap" enzymes in their ATP-bound, pre-hydrolysis state, which is invaluable for structural biology studies (X-ray crystallography, cryo-EM), enzyme kinetics, and investigating the conformational changes induced by nucleotide binding.

Q2: What are the common causes of lot-to-lot variability in this compound?

A2: Lot-to-lot variability in this compound can arise from several factors during synthesis and storage:

  • Purity: The overall purity of the this compound can vary between batches. Commercial suppliers often specify a purity of ≥90% or ≥97% as determined by HPLC.[2][3]

  • Contamination with Hydrolyzable Analogs: The most critical contaminants are residual ATP and its hydrolysis product, ADP. Even small amounts of ATP can lead to substrate phosphorylation in kinase assays, while ADP can act as a competitive inhibitor for many kinases, altering the observed kinetics.[4]

  • Inorganic Phosphate (B84403) (Pi): Contamination with inorganic phosphate can also affect enzyme kinetics. Some suppliers specify a limit of ≤1.5% for Pi.[1]

  • Storage and Handling: this compound is unstable in acidic conditions and susceptible to hydrolysis.[1] Improper storage temperatures or multiple freeze-thaw cycles can lead to degradation of the compound.

Q3: How should I properly store and handle my this compound?

A3: To ensure the stability and performance of your this compound, follow these storage guidelines:

  • Solid Form: Store the lyophilized powder at -20°C.

  • Stock Solutions: Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A common practice is to use aliquots stored at -20°C within a month and those at -80°C within six months.[2]

  • pH: Maintain the pH of your stock and working solutions in the neutral to slightly basic range (pH 7-8). This compound is unstable in acidic conditions.

Troubleshooting Guides

Issue 1: Unexpected Enzyme Activity in a Kinase Inhibition Assay

Symptom: You are using this compound as a competitive inhibitor in a kinase assay, but you observe significant substrate phosphorylation, suggesting the kinase is still active.

Possible Cause: Your this compound lot may be contaminated with ATP. Since this compound is a competitive inhibitor, the presence of the natural substrate (ATP) will compete for binding to the kinase active site, leading to substrate phosphorylation.

Troubleshooting Workflow:

start Unexpected Kinase Activity with this compound qc_check Perform Quality Control on this compound Lot start->qc_check hplc Analyze by HPLC qc_check->hplc Primary Method nmr Analyze by 31P-NMR qc_check->nmr Secondary Method atp_present_hplc ATP/ADP peaks detected? hplc->atp_present_hplc atp_present_nmr ATP/ADP signals detected? nmr->atp_present_nmr quantify Quantify ATP/ADP contamination atp_present_hplc->quantify Yes pass Contamination within acceptable limits atp_present_hplc->pass No atp_present_nmr->quantify Yes atp_present_nmr->pass No compare Compare with acceptable limits (e.g., <0.1% ATP) quantify->compare fail Contamination exceeds acceptable limits compare->fail Exceeds compare->pass Within new_lot Source a new, high-purity lot of this compound fail->new_lot other_factors Investigate other experimental factors (e.g., buffer components, enzyme stability) pass->other_factors

Caption: Troubleshooting workflow for unexpected kinase activity.

Issue 2: Inconsistent IC50 Values for an Inhibitor

Symptom: You are performing a competitive binding assay or enzyme inhibition assay and observe significant variability in the calculated IC50 values between different experiments using new preparations of this compound.

Possible Cause: Lot-to-lot variability in the purity of this compound, specifically the concentration of contaminating ATP or ADP, can alter the competitive landscape of the assay, leading to shifts in the apparent inhibitor potency.

Logical Relationship Diagram:

cluster_lot1 Lot 1 (High Purity this compound) cluster_lot2 Lot 2 (Low Purity this compound) lot1_atp Low [ATP]contaminant kinase Kinase lot1_atp->kinase Less competition lot1_ic50 Apparent IC50 is accurate lot2_atp High [ATP]contaminant lot2_atp->kinase More competition lot2_ic50 Apparent IC50 is artificially high inhibitor Test Inhibitor inhibitor->kinase kinase->lot1_ic50 kinase->lot2_ic50

Caption: Impact of this compound purity on inhibitor IC50 values.

Quality Control of this compound Lots

To mitigate the risks associated with lot-to-lot variability, it is crucial to perform in-house quality control on new batches of this compound.

Recommended QC Parameters:

ParameterMethodTypical SpecificationPotential Impact of Deviation
Purity HPLC-UV (259 nm)≥97%Lower purity indicates higher levels of unknown contaminants that could affect the experiment.
ATP Contamination HPLC-UV, 31P-NMR<0.1%False positive kinase activity, artificially increased inhibitor IC50 values.
ADP Contamination HPLC-UV, 31P-NMR<1%Competitive inhibition of some kinases, leading to inaccurate kinetic measurements.
Inorganic Phosphate 31P-NMR<1.5%Can act as a product inhibitor for some ATPases.

Visual Inspection of QC Data:

HPLC Analysis: A pure lot of this compound should show a single major peak at the expected retention time. Contaminating ATP and ADP will appear as separate, earlier-eluting peaks.

31P-NMR Analysis: 31P-NMR provides a clear spectral fingerprint of phosphorus-containing compounds. In a proton-decoupled spectrum, you can expect to see distinct signals for this compound, and any contaminating ATP, ADP, and inorganic phosphate (Pi).

CompoundPhosphorus AtomTypical Chemical Shift (δ, ppm)Multiplicity
This compound γ-P~ -5 to -7Doublet
α-P~ -9 to -11Doublet
β-P~ -15 to -18Triplet
ATP γ-P~ -5 to -7Doublet
α-P~ -10 to -12Doublet
β-P~ -21 to -23Triplet
ADP β-P~ -5 to -7Doublet
α-P~ -9 to -11Doublet
Pi ~ 2 to 3Singlet

Note: Chemical shifts can vary slightly depending on pH, buffer components, and the presence of divalent cations like Mg2+.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Purity

Objective: To determine the purity of an this compound lot and quantify potential ATP and ADP contamination.

Methodology:

  • System: A reverse-phase HPLC system with a C18 column and a UV detector set to 259 nm.

  • Mobile Phase: A gradient of a low-concentration phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0) and acetonitrile (B52724) is commonly used.

  • Standard Preparation: Prepare a standard curve with known concentrations of high-purity this compound, ATP, and ADP.

  • Sample Preparation: Dissolve the this compound lot to be tested in the initial mobile phase buffer to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and standards onto the HPLC system.

  • Data Interpretation: Identify peaks based on the retention times of the standards. Calculate the percentage purity of this compound and the percentage of ATP and ADP contamination based on the peak areas from the standard curve.

Protocol 2: 31P-NMR Analysis of this compound

Objective: To identify and quantify this compound and its phosphorus-containing contaminants.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the this compound lot in D2O containing a known concentration of an internal standard (e.g., phosphonoacetic acid).

  • NMR Acquisition: Acquire a quantitative proton-decoupled 31P-NMR spectrum. Ensure a sufficient relaxation delay to allow for complete relaxation of all phosphorus nuclei for accurate quantification.

  • Data Processing: Process the spectrum and integrate the signals corresponding to this compound, ATP, ADP, and Pi.

  • Quantification: Calculate the relative molar ratios of each species based on their integral values relative to the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

ATP-Dependent Kinase Signaling Pathway:

ATP ATP Kinase Kinase ATP->Kinase Binds to active site AMPPNP This compound (Competitive Inhibitor) AMPPNP->Kinase Blocks active site Phospho_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Substrate->Kinase

Caption: Role of this compound in a generic kinase signaling pathway.

General Workflow for Validating a New Lot of this compound:

start Receive New Lot of this compound doc_review Review Certificate of Analysis start->doc_review analytical_qc Analytical QC doc_review->analytical_qc hplc HPLC-UV Analysis analytical_qc->hplc nmr 31P-NMR Analysis analytical_qc->nmr functional_qc Functional QC hplc->functional_qc nmr->functional_qc assay Perform Standard Functional Assay (e.g., Kinase Inhibition) functional_qc->assay compare Compare results to previous 'gold standard' lot assay->compare pass Lot Approved for Use compare->pass Consistent Results fail Lot Rejected compare->fail Inconsistent Results

Caption: Workflow for new this compound lot validation.

References

Technical Support Center: pH Sensitivity of AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the use of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) in experimental buffers, with a specific focus on pH sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound, or Adenosine 5'-(β,γ-imido)triphosphate, is a non-hydrolyzable analog of Adenosine Triphosphate (ATP).[1][2] In ATP, the β and γ phosphates are linked by an oxygen atom, which can be cleaved by enzymes (ATPases). In this compound, this oxygen is replaced by an imido group (NH), creating a bond that is highly resistant to enzymatic hydrolysis.[2] This property makes this compound an invaluable tool for studying ATP-dependent processes. It allows researchers to trap enzymes and molecular motors in an ATP-bound state, facilitating the study of conformational changes, binding dynamics, and reaction mechanisms without the complication of ATP turnover.[2][3]

Q2: How does the pH of an experimental buffer affect this compound?

A2: The pH of the buffer can significantly influence experiments involving this compound in several ways:

  • Protein Conformation: The protonation state of amino acid residues in the ATP-binding pocket of a protein is pH-dependent. Changes in pH can alter the pocket's charge and structure, thereby affecting its affinity for this compound.[4][5]

  • This compound Stability: While highly resistant to hydrolysis, extreme pH conditions (highly acidic or alkaline) combined with high temperatures can lead to slow, non-enzymatic degradation of the molecule over time.

  • Divalent Cation Chelation: Most ATP-dependent enzymes require a divalent cation, typically Magnesium (Mg²⁺), to coordinate the nucleotide in the active site.[6] The availability and binding of Mg²⁺ to this compound can be influenced by the pH and the specific buffer components.[7]

  • Enzyme Activity: The optimal pH for the activity of many ATP-hydrolyzing enzymes is in the alkaline range (pH 8.0-9.5).[8][9] While this compound is non-hydrolyzable, its binding affinity can be maximal at the enzyme's optimal pH for catalysis.

Q3: What is the optimal pH for experiments involving this compound?

A3: There is no single universal "optimal" pH. The ideal pH is specific to the protein and the experimental system under investigation. Most commercial this compound solutions are supplied in a buffer at pH 7.4, which is a common starting point for many biological assays.[1][2] However, the apparent affinity of proteins for their ligands can be highly pH-dependent.[5] For example, the binding of some compounds to P-glycoprotein is significantly higher at pH 7.4 than at pH 6.8.[5] It is crucial to buffer the experimental system effectively, as uncontrolled pH shifts can lead to significant errors in binding measurements.[10] The recommended approach is to perform pilot experiments across a range of pH values (e.g., 6.5 to 8.5) to determine the optimal condition for your specific protein of interest.

Q4: How should I prepare and store this compound solutions to ensure stability?

A4: Proper handling and storage are critical for the integrity of this compound.

  • Reconstitution: If starting from a lyophilized powder, reconstitute it in a sterile, high-purity buffer such as HEPES at a pH of approximately 7.4.[1]

  • Storage: Upon arrival, store the stock container at –20°C.[1][2] Once solubilized, it is best to create single-use aliquots and store them at -70°C to minimize degradation from repeated freeze-thaw cycles.[1]

  • Stability: A properly stored stock solution can be stable for at least a year in lyophilized form or for around 3 months when solubilized and stored at -70°C.[1][2] Thawed aliquots should ideally be used within a week.[1]

Troubleshooting Guide

Problem: I am observing low or no binding of this compound to my protein.

This is a common issue that can often be traced back to buffer conditions. Follow these steps to diagnose the problem.

  • Answer/Solution:

    • Verify Buffer pH: The most critical first step is to measure the pH of your final experimental buffer at the temperature of your experiment. Do not assume the pH is correct based on initial preparation. The pKa of many common buffers (like Tris) is temperature-dependent.

    • Optimize pH: Your protein may have a narrow optimal pH range for nucleotide binding. Perform the binding assay using a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 6.5 to 8.5).

    • Check Divalent Cation Concentration: Most nucleotide-binding proteins require Mg²⁺. Ensure you have an adequate concentration (typically 1-10 mM) and that your buffer doesn't contain chelating agents like EDTA that would sequester it.

    • Confirm this compound Integrity: If you suspect your this compound stock has degraded, use a fresh aliquot or a new vial. For some proteins, this compound is inherently a poor binder compared to other analogs; consider testing ATPγS as an alternative.[3]

    • Control Protein Activity: Ensure your protein is active and correctly folded using a known functional assay.

Problem: My results are inconsistent between experimental replicates.

Inconsistent results often point to a lack of control over key experimental variables, particularly pH.

  • Answer/Solution:

    • Improve Buffering Capacity: Ensure your buffer concentration is sufficient to resist pH shifts that can occur from adding stock solutions or from the experimental reaction itself. A buffer is most effective within +/- 1 pH unit of its pKa.[11]

    • Control for Atmospheric CO₂: When working with 96-well plates or other open systems for extended periods, atmospheric CO₂ can dissolve and lower the pH of weakly buffered solutions. Using a CO₂-controlled incubator or a more robust buffer system can mitigate this.[10]

    • Standardize Solution Preparation: Prepare a large batch of your primary experimental buffer for all related experiments to eliminate variability from batch-to-batch preparation. Always verify the final pH.

    • Equilibrate Temperatures: Ensure all components (protein, buffer, this compound) are equilibrated to the experimental temperature before mixing, as temperature can affect both pH and binding kinetics.

Data Presentation: pH Effects on Nucleotide-Enzyme Interactions

While this compound is non-hydrolyzable, the principles of pH-dependent enzyme kinetics for ATPases provide a strong indication of how pH can affect the binding pocket environment. The tables below summarize findings on related nucleotides to illustrate this dependency.

Table 1: Effect of pH on Hydrolysis of ATP, ADP, and AMP by E-NTPDases and 5'-nucleotidase (Data summarized from studies on rat cardiac synaptosomes)

NucleotideOptimal pH for HydrolysisReference
ATP8.0[9]
ADP8.0[9]
AMP9.5[9]

This data suggests that the active sites of these enzymes are most effective in a neutral to alkaline environment, which is often the optimal range for nucleotide binding as well.

Table 2: pH-Dependent Kinetic Parameters for Substrate Hydrolysis by TNAP and NPP1 Proteoliposomes (Data summarized from studies on matrix vesicle biomimetics)

EnzymeSubstratepH 8.0 (Catalytic Efficiency)pH 9.0 (Catalytic Efficiency)Key ObservationReference
TNAPAMPModerateHighActivity increases at alkaline pH.[8]
NPP1AMPLowModerateActivity increases at alkaline pH.[8]
TNAPATPHighHighHigh efficiency at both alkaline pHs.[8]
NPP1ATPModerateLowEfficiency is higher at pH 8 than pH 9.[8]

This demonstrates that even a single pH unit change can significantly alter enzyme efficiency, reflecting changes in substrate binding and turnover.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

  • Materials: Lyophilized this compound, ultrapure sterile water, 50 mM HEPES buffer (pH 7.4), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • To prepare a 100 mM solution from a pre-buffered lyophilized powder (e.g., containing HEPES), follow the manufacturer's instructions, which typically involve adding a specific volume of ultrapure water.[1][2] For example, adding 50 µL of water to a vial containing 50 mg of powder and buffer salts will yield the target concentration.[1]

    • If starting with pure this compound powder, dissolve it in 50 mM HEPES buffer (pH 7.4) to the desired final concentration.

    • Vortex gently until fully dissolved. Confirm the final pH of the stock solution and adjust if necessary with dilute NaOH or HCl.

    • Dispense into single-use aliquots (e.g., 10 µL).

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -70°C.

Protocol 2: General Assay for Determining pH Optimum for Protein-AMP-PNP Binding (This protocol describes a generic fluorescence competition assay)

  • Objective: To determine the dissociation constant (Kd) of this compound at different pH values by measuring its ability to displace a fluorescent ATP analog.[12]

  • Materials:

    • Purified ATP-binding protein of interest.

    • Fluorescent ATP analog (e.g., TNP-ATP).[12]

    • This compound stock solution.

    • A set of binding buffers (e.g., 25 mM MES for pH 6.5, 25 mM HEPES for pH 7.5, 25 mM Tris for pH 8.5), each containing 10 mM MgCl₂ and other necessary salts.

  • Procedure:

    • Determine Fluorescent Analog Concentration: First, titrate your protein with the fluorescent ATP analog at a reference pH (e.g., 7.5) to determine its Kd. For the competition assay, use a fixed concentration of the fluorescent analog, typically at or near its Kd.[12]

    • Set up Reactions: For each pH to be tested, prepare a series of reactions in a microplate. Each well will contain:

      • The binding buffer for that specific pH.

      • A fixed concentration of your protein.

      • The fixed concentration of the fluorescent ATP analog.

      • Increasing concentrations of this compound (your non-fluorescent competitor).

    • Incubation: Incubate the plate at the desired temperature to allow the binding to reach equilibrium.

    • Measurement: Measure the fluorescence (or fluorescence polarization) of each sample using a plate reader. The displacement of the fluorescent analog by this compound will result in a decrease in signal.[12]

    • Data Analysis: For each pH value, plot the change in fluorescence against the concentration of this compound. Fit the data to a competition binding equation to determine the IC50 value, from which the inhibition constant (Ki), and thus the Kd for this compound, can be calculated.[12] Comparing the Kd values across the different pH buffers will reveal the optimal pH for this compound binding.

Visualizations

G Start Problem: Low or No this compound Binding Check_pH 1. Verify pH of Final Experimental Buffer Start->Check_pH pH_OK Is pH within expected range (e.g., 7.2-7.6)? Check_pH->pH_OK Optimize_pH Action: Perform pH titration (e.g., test pH 6.5 - 8.5) to find optimal condition. pH_OK->Optimize_pH No / Unsure Check_Mg 2. Check for Mg2+ and absence of chelators (EDTA) pH_OK->Check_Mg Yes Optimize_pH->Check_Mg Mg_OK Is Mg2+ present at 1-10 mM? Check_Mg->Mg_OK Add_Mg Action: Add MgCl2. Remake buffer without EDTA. Mg_OK->Add_Mg No Check_PNP 3. Verify this compound Stock Integrity Mg_OK->Check_PNP Yes Add_Mg->Check_PNP PNP_OK Is stock fresh and properly stored? Check_PNP->PNP_OK New_PNP Action: Use a new aliquot. Consider testing ATPγS. PNP_OK->New_PNP No / Old Stock Check_Protein 4. Confirm Protein is Active PNP_OK->Check_Protein Yes New_PNP->Check_Protein Success Problem Resolved Check_Protein->Success

Caption: Troubleshooting workflow for low this compound binding.

G cluster_factors Factors Influencing Binding Equilibrium Equilibrium Protein + this compound <=> [Protein•this compound] pH Buffer pH pH->center_node pH_exp Affects protonation state of protein active site and ligand. pH->pH_exp Mg [Mg2+] Mg->center_node Mg_exp Required for nucleotide coordination in many enzymes. Mg->Mg_exp Temp Temperature Temp->center_node Ionic Ionic Strength Ionic->center_node center_node->Equilibrium

Caption: Key factors affecting the Protein-AMP-PNP binding equilibrium.

References

Technical Support Center: Non-Specific Binding of AMP-PNP in Cellular Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of Adenylyl-imidodiphosphate (AMP-PNP), a non-hydrolyzable ATP analog, in cellular lysates.

Troubleshooting Guides

High background and low signal-to-noise ratios are frequent issues in this compound binding assays, often stemming from non-specific interactions with abundant cellular proteins or other components in the lysate. This guide provides a systematic approach to identifying and mitigating these problems.

Issue 1: High Background Signal in Pull-Down or Immunoprecipitation Assays

Possible Causes:

  • Ionic Interactions: Non-specific binding can occur due to electrostatic interactions between the negatively charged phosphate (B84403) groups of this compound and positively charged residues on proteins.

  • Hydrophobic Interactions: Hydrophobic regions on proteins can non-specifically interact with the adenine (B156593) ring of this compound or the support matrix.

  • Insufficient Blocking: The solid support (e.g., beads) may have unoccupied sites that bind proteins from the lysate non-specifically.

  • Inadequate Washing: Weakly bound, non-specific proteins may not be sufficiently removed during wash steps.

Troubleshooting Steps:

StepActionRationale
1 Optimize Salt Concentration Increase the salt concentration in your lysis and wash buffers (e.g., 150 mM to 500 mM NaCl or KCl). This will disrupt weak, non-specific electrostatic interactions.[1][2]
2 Incorporate Non-ionic Detergents Add a mild, non-ionic detergent like Tween-20 or Triton X-100 (typically 0.05% to 0.5%) to your lysis and wash buffers. This will help to disrupt non-specific hydrophobic interactions.[3]
3 Improve Blocking of the Solid Support Pre-incubate your beads with a blocking agent before adding the cell lysate. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk (typically 1-5%).[1][4][5] This saturates non-specific binding sites on the bead surface.
4 Increase Washing Stringency Increase the number and duration of your wash steps. Also, consider increasing the detergent and/or salt concentration in your wash buffer.
5 Pre-clear the Lysate Before the pull-down with your baited beads, incubate the cell lysate with beads that have not been coupled to your bait protein. This will remove proteins that non-specifically bind to the beads themselves.[1]

Issue 2: Difficulty in Distinguishing Specific from Non-Specific Binding

Possible Cause:

  • The observed binding of your protein of interest may be partially or entirely due to non-specific interactions rather than specific binding to the ATP-binding pocket.

Troubleshooting Steps:

StepActionRationale
1 Perform a Competition Assay Incubate your lysate with labeled this compound in the presence and absence of a high molar excess of unlabeled ATP. A significant reduction in the signal in the presence of unlabeled ATP indicates specific binding.
2 Use a Non-binding Mutant If possible, use a mutant of your protein of interest where the ATP-binding site has been disrupted. A lack of binding of this mutant to this compound, while the wild-type protein binds, confirms specificity.[6]
3 Titrate this compound Concentration Perform the binding assay with a range of labeled this compound concentrations. Specific binding should be saturable, while non-specific binding is often linear and non-saturable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound (Adenylyl-imidodiphosphate) is a non-hydrolyzable analog of ATP. It is used in biochemical assays to study ATP-binding proteins because it can bind to the ATP pocket of enzymes without being broken down, effectively "trapping" the protein in an ATP-bound state.[7] This allows researchers to investigate the structural and functional consequences of nucleotide binding.

Q2: What are the primary causes of non-specific binding of this compound in cellular lysates?

A2: The primary causes are electrostatic and hydrophobic interactions. The highly charged phosphate groups of this compound can interact with positively charged amino acid residues on proteins, while the adenine ring can engage in hydrophobic interactions. In a complex mixture like a cellular lysate, the sheer abundance and variety of proteins increase the likelihood of these off-target interactions.

Q3: How can I quantify the amount of non-specific binding in my experiment?

A3: The most common method is to perform a competition experiment. By measuring the binding of your labeled this compound in the presence of a large excess of unlabeled ATP, you can determine the amount of binding that is displaceable (specific) versus non-displaceable (non-specific). The specific binding is calculated by subtracting the non-specific binding from the total binding.

Q4: What are some common blocking agents and how do I choose the right one?

A4: Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and purified casein.[4][5] The choice of blocking agent can be empirical, and it is often necessary to test different agents to find the one that provides the best signal-to-noise ratio for your specific experiment.[5] For studies involving phosphoproteins, BSA is often preferred over milk because milk contains phosphoproteins that can interfere with the assay.[5]

Q5: Can the concentration of my cellular lysate affect non-specific binding?

A5: Yes, a very high concentration of cellular lysate can increase the background signal due to a higher concentration of proteins that can non-specifically bind to your beads or this compound. It is advisable to perform a titration of your lysate concentration to find the optimal balance between a strong specific signal and a low background.

Experimental Protocols

Protocol 1: Competition Assay to Determine Specific Binding of this compound

This protocol describes a method to differentiate between specific and non-specific binding of a labeled this compound analog (e.g., biotinylated or fluorescently tagged) in a cellular lysate using a pull-down assay format.

Materials:

  • Cellular lysate containing the protein of interest

  • Labeled this compound

  • Unlabeled ATP

  • Streptavidin-coated magnetic beads (for biotinylated this compound) or appropriate affinity beads

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Lysis Buffer with a higher salt concentration, e.g., 300 mM NaCl)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Prepare Lysate: Prepare your cellular lysate according to your standard protocol. Determine the protein concentration.

  • Set up Binding Reactions: In separate microcentrifuge tubes, set up the following reactions:

    • Total Binding: Lysate + Labeled this compound

    • Non-Specific Binding: Lysate + Labeled this compound + 100-fold molar excess of unlabeled ATP

    • Control: Lysate without any this compound

  • Incubation: Incubate the reactions at 4°C for 1-2 hours with gentle rotation.

  • Capture: Add pre-washed streptavidin beads to each tube and incubate for another hour at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant and add Elution Buffer to the beads. Boil the samples for 5-10 minutes to elute the bound proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against your protein of interest.

Data Analysis:

  • Specific Binding = (Signal in Total Binding lane) - (Signal in Non-Specific Binding lane)

  • A significant reduction in the band intensity in the Non-Specific Binding lane compared to the Total Binding lane indicates specific binding.

Quantitative Data Summary

The optimal concentrations of buffer additives should be empirically determined for each experimental system. The following table provides general starting recommendations.

AdditiveTypical Concentration RangePurpose
NaCl or KCl 150 - 500 mMReduce non-specific ionic interactions
Tween-20 0.05% - 0.5% (v/v)Reduce non-specific hydrophobic interactions
BSA 1% - 5% (w/v)Block non-specific binding sites on beads
Non-fat Dry Milk 1% - 5% (w/v)Block non-specific binding sites on beads

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis lysate Prepare Cellular Lysate incubate Incubate Lysate with Labeled this compound (+/- unlabeled ATP) lysate->incubate beads Prepare Affinity Beads blocking Block Beads (e.g., BSA) beads->blocking capture Capture with Beads blocking->capture incubate->capture wash Wash Beads capture->wash elute Elute Bound Proteins wash->elute wb Western Blot elute->wb

Caption: Workflow for an this compound pull-down assay.

signaling_pathway cluster_mTOR mTOR Signaling Pathway cluster_AMPK AMPK Signaling mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibits AMPK AMPK TSC2 TSC2 AMPK->TSC2 activates Rheb Rheb TSC2->Rheb inhibits Rheb->mTORC1 activates AMP_ATP_ratio High AMP/ATP Ratio AMP_ATP_ratio->AMPK activates AMP_PNP This compound AMP_PNP->AMPK can bind to ATP-binding site

Caption: Role of AMP/ATP ratio in mTOR signaling.

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 Substrate Substrate Protein E3->Substrate PolyUb_Substrate Polyubiquitinated Substrate Substrate->PolyUb_Substrate Polyubiquitination Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Peptides Peptides Proteasome->Peptides degrades to ATP_hydrolysis ATP Hydrolysis ATP_hydrolysis->E1 ATP_hydrolysis->Proteasome required for assembly and function AMP_PNP This compound (inhibits) AMP_PNP->ATP_hydrolysis

References

interpreting competitive vs. non-competitive inhibition by AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and experimental guidance for researchers using AMP-PNP to study ATP-dependent enzymes. It focuses on how to design experiments and interpret data to determine whether this compound is acting as a competitive or non-competitive inhibitor in your specific system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: Adenylyl-imidodiphosphate (this compound) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP).[1][2] In its structure, a nitrogen atom (imido) replaces the oxygen atom that bridges the β and γ phosphates of ATP. This substitution makes the terminal phosphate (B84403) bond resistant to cleavage by most ATPases and kinases.[2] this compound binds to the ATP-binding sites of many enzymes, effectively locking them in an ATP-bound state without proceeding to hydrolysis, which makes it a valuable tool for studying enzyme mechanisms and for structural biology applications like X-ray crystallography and cryo-EM.[1][3]

Q2: Is this compound a competitive or non-competitive inhibitor?

A2: this compound is most commonly a competitive inhibitor with respect to ATP.[2][4] Because it is a structural analog of ATP, it directly competes with ATP for binding to the enzyme's active site.[1][5] However, the precise mode of inhibition can be complex and enzyme-dependent.[6] In some multi-subunit enzymes or complex systems, its effects may deviate from a purely competitive model and appear non-competitive or mixed.[6][7] Therefore, it is crucial to experimentally determine the inhibition type for your specific enzyme of interest.

Q3: My results are ambiguous. What could be causing this?

A3: Ambiguous results when studying inhibition by this compound can arise from several factors:

  • Contaminants: Ensure your this compound stock is free from contaminating ATP or ADP, which can affect the enzyme's kinetic behavior.

  • Enzyme Complexity: The enzyme may not follow simple Michaelis-Menten kinetics. Multi-subunit enzymes with allosteric sites can exhibit cooperative binding, leading to complex inhibition patterns.[7]

  • Incorrect Assay Conditions: Sub-optimal buffer pH, ionic strength, or incorrect concentrations of essential cofactors like Mg²⁺ can alter enzyme kinetics and the apparent mode of inhibition. The binding of nucleotides is almost always dependent on a divalent cation like Mg²⁺.[5]

  • Substrate Depletion: Ensure your initial reaction rates are measured under conditions where less than 10% of the substrate (ATP) is consumed.

Q4: How can I definitively determine the mode of inhibition for my enzyme?

A4: The most reliable method is to perform a steady-state enzyme kinetics study. This involves measuring the initial reaction velocity at various ATP concentrations, both in the absence and presence of different, fixed concentrations of this compound. The data can then be visualized using a Lineweaver-Burk (double reciprocal) plot to distinguish between inhibition types.[5][8]

Data Presentation: Interpreting Kinetic Parameters

To determine the inhibition mechanism, analyze the changes in the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) in the presence of this compound.

Inhibition TypeDescriptionEffect on KₘEffect on VₘₐₓLineweaver-Burk Plot
Competitive Inhibitor (this compound) binds only to the free enzyme's active site, competing with the substrate (ATP).[9][10]Increases. The apparent affinity of the enzyme for ATP decreases.[9][11]Unchanged. At saturating ATP concentrations, the substrate can outcompete the inhibitor.[8][11]Lines intersect on the Y-axis.
Non-competitive Inhibitor binds to an allosteric (different) site, and can bind to either the free enzyme or the enzyme-substrate complex.[10][12]Unchanged. The inhibitor does not affect substrate binding to the active site.[9]Decreases. The inhibitor reduces the concentration of functional enzyme, lowering the maximum reaction rate.[9][11]Lines intersect on the X-axis.

Mandatory Visualization

Here are diagrams illustrating the key concepts of enzyme inhibition and the experimental workflow.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S EI1 Enzyme-Inhibitor Complex E1->EI1 + I S1 Substrate (ATP) I1 Inhibitor (this compound) ES1->E1 + P P1 Product E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate (ATP) I2 Inhibitor (this compound) ES2->E2 + P ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 + I EI2->ESI2 + S P2 Product

Caption: Mechanisms of competitive vs. non-competitive inhibition.

LineweaverBurk Lineweaver-Burk Plots cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition x_axis_comp 1/[S] y_axis_comp 1/V₀ origin_comp origin_comp->x_axis_comp origin_comp->y_axis_comp point_uninhib_comp point_inhib_comp y_intercept_comp y_intercept_comp->point_uninhib_comp No Inhibitor y_intercept_comp->point_inhib_comp + Inhibitor x_intercept_uninhib_comp x_intercept_inhib_comp x_axis_noncomp 1/[S] y_axis_noncomp 1/V₀ origin_noncomp origin_noncomp->x_axis_noncomp origin_noncomp->y_axis_noncomp point_uninhib_noncomp point_inhib_noncomp y_intercept_uninhib_noncomp y_intercept_inhib_noncomp x_intercept_noncomp x_intercept_noncomp->point_uninhib_noncomp No Inhibitor x_intercept_noncomp->point_inhib_noncomp + Inhibitor

Caption: Expected Lineweaver-Burk plots for inhibition types.

Experimental Protocols

Protocol: Determining this compound Inhibition Type for a Generic ATPase

This protocol describes a colorimetric assay to measure inorganic phosphate (Pᵢ) released from ATP hydrolysis, which is used to determine initial reaction velocities.

1. Materials and Reagents:

  • Purified enzyme of interest

  • ATP stock solution (e.g., 100 mM)

  • This compound stock solution (e.g., 100 mM)

  • Assay Buffer (e.g., Tris-HCl, HEPES with MgCl₂)

  • Phosphate detection reagent (e.g., Malachite Green)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, ATP, this compound) prep_enzyme Prepare Enzyme Dilutions prep_reagents->prep_enzyme prep_phosphate Prepare Phosphate Standard Curve prep_enzyme->prep_phosphate setup_plate Set up Microplate: - Vary [ATP] - Fixed [this compound] add_enzyme Initiate Reaction: Add Enzyme setup_plate->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Absorbance in Plate Reader stop_reaction->read_plate calc_velocity Calculate Initial Velocity (V₀) from Standard Curve read_plate->calc_velocity plot_data Create Lineweaver-Burk Plot (1/V₀ vs 1/[ATP]) calc_velocity->plot_data determine_type Determine Inhibition Type (Competitive vs. Non-competitive) plot_data->determine_type

Caption: Workflow for determining the inhibition constant (Kᵢ) of this compound.

3. Procedure:

  • Step 1: Enzyme Titration (Optimization):

    • Determine the optimal enzyme concentration that produces a linear reaction rate for a set time (e.g., 15-30 minutes) at a saturating ATP concentration (e.g., 5-10 times the expected Kₘ). The signal should be well within the linear range of your phosphate standard curve.

  • Step 2: Set up Kinetic Assay:

    • Prepare a matrix in a 96-well plate. Each row will represent a fixed concentration of this compound (including a zero-inhibitor control), and each column will represent a different concentration of ATP.

    • ATP Concentrations: Prepare serial dilutions of ATP. A typical range would be 0.1x to 10x the Kₘ of your enzyme.

    • This compound Concentrations: Use at least three non-zero concentrations (e.g., 0.5x, 1x, and 2x the expected inhibition constant, Kᵢ).

    • Add assay buffer, the appropriate concentration of ATP, and the fixed concentration of this compound to each well.

  • Step 3: Initiate and Stop the Reaction:

    • Initiate the reactions by adding the pre-determined optimal concentration of the enzyme to each well.

    • Incubate the plate at the enzyme's optimal temperature for the time established in Step 1.

    • Stop the reaction by adding the phosphate detection reagent. This reagent is typically acidic and will denature the enzyme.

  • Step 4: Data Collection and Analysis:

    • Measure the absorbance on a microplate reader at the appropriate wavelength for your detection reagent.

    • Convert absorbance values to the concentration of Pᵢ released using the phosphate standard curve.

    • Calculate the initial velocity (V₀) for each reaction (e.g., in µmol Pᵢ /min/mg enzyme).

    • Plot the data using the Lineweaver-Burk method (1/V₀ vs. 1/[ATP]) for each this compound concentration.

    • Analyze the plot to determine the inhibition type based on the table and diagrams provided above.

References

Technical Support Center: Utilizing AMP-PNP in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) in live-cell imaging. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on the effective application of this non-hydrolyzable ATP analog and to troubleshoot potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in live-cell imaging?

A1: this compound is a structural analog of adenosine triphosphate (ATP) where the oxygen atom between the β and γ phosphates is replaced by an imido (-NH-) group. This substitution makes the terminal phosphate (B84403) bond highly resistant to cleavage by most ATPases and kinases. In live-cell imaging, this compound is used to "trap" ATP-dependent enzymes and molecular motors in an ATP-bound state, allowing for the visualization of specific, otherwise transient, conformational states and processes.

Q2: Is this compound completely non-hydrolyzable?

A2: While highly resistant to cleavage, this compound is not entirely non-hydrolyzable. Some enzymes, such as the motor protein ncd (a kinesin-related protein), have been shown to slowly hydrolyze this compound at a rate of approximately 0.00004 s⁻¹, which is about 1% of the ATP turnover rate.[1] This slow hydrolysis is an important consideration for long-term imaging experiments.

Q3: How does the binding affinity of this compound compare to ATP?

A3: The binding affinity of this compound relative to ATP is enzyme-dependent. In some cases, the affinity is comparable, while in others it may be weaker. For instance, for the (Na+ + K+)-dependent ATPase, the dissociation constant (Kd) for this compound is in the low micromolar range (2.2 µM with MgCl2).[2] However, for other proteins like the recA protein, this compound has a weaker binding affinity than ATP.[3] It is crucial to consider this when determining the appropriate concentration for your experiments.

Q4: What are the potential off-target effects of this compound in live cells?

A4: Like many small molecule inhibitors, this compound can have off-target effects. Due to the conserved nature of the ATP-binding pocket, it can bind to a wide range of ATP-dependent proteins, not just the one of interest.[4] For example, this compound can act as a blocker of K_ir_6 (K_ATP_) channels and can inhibit fast axonal transport.[5][6] It is essential to include appropriate controls to identify and account for these potential off-target effects.

Q5: Can this compound affect cellular energy levels?

A5: By competing with endogenous ATP for binding to a multitude of enzymes, high concentrations of this compound could potentially disrupt cellular energy homeostasis. One key pathway that could be affected is the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy balance.[7][8][9][10] Monitoring cellular health and using the lowest effective concentration of this compound is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect of this compound Insufficient intracellular concentration: this compound is a charged molecule and does not readily cross the cell membrane.1. Optimize delivery method: Try different permeabilization techniques such as saponin (B1150181) or digitonin, electroporation, or microinjection.[11] 2. Increase extracellular concentration: Titrate the concentration of this compound in the imaging medium. 3. Increase incubation time: Allow more time for this compound to enter the cells. 4. Use cell-penetrating peptides (CPPs): Conjugating this compound to a CPP can enhance its uptake.[2][12]
Low binding affinity for the target protein: The concentration of this compound may be below the Kd for your protein of interest.1. Increase this compound concentration: Based on available literature or preliminary dose-response experiments, increase the working concentration. 2. Verify protein expression and localization: Ensure your target protein is correctly expressed and localized within the cell.
High background fluorescence or cell stress Cytotoxicity: High concentrations of this compound or the delivery method itself can be toxic to cells.[13][14][15][16][17]1. Perform a cytotoxicity assay: Determine the optimal, non-toxic concentration range for your cell line using assays like MTT or live/dead staining. 2. Reduce this compound concentration and incubation time: Use the lowest effective concentration for the shortest possible duration. 3. Optimize delivery method: Use a milder permeabilization agent or lower the intensity of electroporation.
Phototoxicity: Excessive exposure to excitation light during imaging can damage cells.1. Minimize light exposure: Use the lowest possible laser power and exposure time. 2. Use sensitive detectors: Employ highly sensitive cameras to reduce the required excitation intensity. 3. Image less frequently: For time-lapse experiments, increase the interval between image acquisitions.
Inconsistent or unexpected results Off-target effects: this compound is affecting other ATP-dependent pathways in the cell.1. Include multiple controls: Use a vehicle control (delivery method without this compound), a positive control (a known inhibitor of your pathway), and a negative control (an inactive analog if available). 2. Rescue experiment: After observing the effect of this compound, try to wash it out and add an excess of ATP to see if the normal phenotype can be restored. 3. Use a secondary method: Validate your findings with a complementary technique, such as biochemical assays with purified components.
Slow hydrolysis of this compound: The "inhibited" state may not be stable over long imaging periods.1. Limit imaging duration: Plan experiments to capture the desired effect within a shorter timeframe. 2. Replenish this compound: For longer experiments, consider carefully replenishing the imaging medium with fresh this compound.

Quantitative Data Summary

Parameter This compound ATP Protein/System Reference
Hydrolysis Rate ~0.00004 s⁻¹~0.004 s⁻¹Kinesin-related protein (ncd)[1]
Binding Affinity (Kd) 2.2 µM (with 50 µM MgCl₂)~1 µM (Km)(Na⁺ + K⁺)-dependent ATPase[2]
Binding Affinity (Kd) Weaker than ATPStronger than this compoundrecA protein[3]
Binding Affinity (Kd) ~13 µM~2 µM (GTP)NMP kinase AK3[18]
Effect on Motility InhibitsDrives motilityKinesin-1[19]
Cytotoxicity (Typical Range) 10 µM - 5 mM (cell line dependent)Generally non-toxic at physiological concentrationsVarious cell lines[13][14][15][16][17]

Experimental Protocols

Protocol 1: Introduction of this compound into Adherent Cells using Saponin Permeabilization

This protocol provides a general method for transiently permeabilizing adherent cells to introduce this compound for live-cell imaging.

Materials:

  • Adherent cells cultured on glass-bottom imaging dishes

  • This compound stock solution (e.g., 100 mM in sterile water or buffer, pH 7.4)

  • Saponin stock solution (e.g., 1 mg/mL in sterile water)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Wash buffer (e.g., PBS or HBSS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on imaging dishes.

  • Prepare Imaging Solutions:

    • Prepare the "Loading Buffer": Live-cell imaging medium containing the final desired concentration of this compound (e.g., 1-5 mM) and a low concentration of saponin (e.g., 0.01-0.05 mg/mL). The optimal saponin concentration needs to be determined empirically for each cell type to ensure permeabilization without causing excessive cell death.

    • Prepare the "Imaging Buffer": Live-cell imaging medium containing the same final concentration of this compound but without saponin.

  • Permeabilization and Loading:

    • Wash the cells once with warm wash buffer.

    • Remove the wash buffer and add the "Loading Buffer" to the cells.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C. This step should be optimized to allow this compound entry while minimizing the loss of cytosolic components.

  • Wash and Image:

    • Gently remove the "Loading Buffer".

    • Wash the cells twice with the warm "Imaging Buffer" to remove the saponin and extracellular this compound that is not bound.

    • Add fresh "Imaging Buffer" to the cells.

    • Proceed with live-cell imaging on a pre-warmed microscope stage.

Control Experiments:

  • Vehicle Control: Perform the same procedure but with a "Loading Buffer" containing saponin but no this compound.

  • No Permeabilization Control: Treat cells with "Imaging Buffer" containing this compound but without the saponin permeabilization step.

  • ATP Washout: After imaging the this compound effect, attempt to wash out the this compound with imaging buffer and then add a high concentration of ATP (e.g., 5-10 mM) to see if the cellular process can be rescued.

Protocol 2: Electroporation for Introducing this compound into Suspension Cells

This protocol is suitable for introducing this compound into suspension cells or cells that can be detached without significant damage.

Materials:

  • Suspension cells or trypsinized adherent cells

  • This compound stock solution

  • Electroporation buffer (e.g., Opti-MEM™ or a manufacturer-specific buffer)

  • Electroporator and compatible cuvettes

  • Recovery medium (complete growth medium)

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in the electroporation buffer at the recommended density (e.g., 1-5 x 10⁶ cells/mL).

  • Electroporation:

    • Add this compound to the cell suspension to the desired final concentration (e.g., 1-10 mM).

    • Transfer the cell/AMP-PNP mixture to a pre-chilled electroporation cuvette.

    • Apply the electric pulse using parameters optimized for your cell line. Start with manufacturer-recommended settings and optimize for high viability and loading efficiency.

  • Recovery and Plating:

    • Immediately after the pulse, gently transfer the cells to a tube containing pre-warmed recovery medium.

    • Incubate for 15-30 minutes to allow cells to recover.

    • Plate the cells onto imaging dishes.

  • Imaging: Allow the cells to adhere (if applicable) and then replace the medium with fresh imaging buffer (containing this compound if continuous presence is desired) before starting the imaging session.

Control Experiments:

  • Mock Electroporation: Electroporate cells in the buffer without this compound.

  • No Electroporation: Incubate cells with this compound in the electroporation buffer without applying the electric pulse.

Signaling Pathways and Workflows

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Its activation by a high AMP:ATP ratio triggers a cascade of events to restore energy balance. Introducing this compound can interfere with this pathway by competing with ATP for binding to various kinases and ATP-dependent enzymes, potentially altering the cellular energy charge and indirectly influencing AMPK activity.

AMPK_Pathway cluster_stress Cellular Stress cluster_downstream Downstream Effects High_AMP_ATP_Ratio High AMP:ATP Ratio AMP_PNP This compound (Competitive ATP Antagonist) AMPK AMPK AMP_PNP->AMPK Indirectly Affects by Altering Cellular ATP Dynamics Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Activates LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates & Activates

Caption: The AMPK signaling pathway is a key regulator of cellular energy homeostasis.

Experimental Workflow for Live-Cell Imaging with this compound

This workflow outlines the key steps for a typical live-cell imaging experiment designed to investigate the effect of this compound on an ATP-dependent cellular process.

Experimental_Workflow start Start: Hypothesis on ATP-dependent process cell_prep 1. Cell Culture and Seeding on Imaging Dish start->cell_prep delivery_optimization 2. Optimize this compound Delivery (Permeabilization/Electroporation) cell_prep->delivery_optimization cytotoxicity 3. Determine Non-Toxic Concentration Range delivery_optimization->cytotoxicity live_imaging 4. Live-Cell Imaging (Control vs. This compound) cytotoxicity->live_imaging data_analysis 5. Image Processing and Quantitative Analysis live_imaging->data_analysis validation 6. Validate Findings with Orthogonal Assays data_analysis->validation conclusion Conclusion: Elucidate Role of ATP Hydrolysis validation->conclusion

Caption: A typical workflow for studying ATP-dependent processes using this compound in live cells.

References

Technical Support Center: Understanding the Impact of AMP-PNP on Protein Conformation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the non-hydrolyzable ATP analog, AMP-PNP, to study protein conformation and function. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound and provides step-by-step solutions to overcome them.

Issue: No observable conformational change upon this compound binding.

Possible Causes and Solutions:

  • Problem: Inactive this compound.

    • Solution: this compound can degrade over time, especially with multiple freeze-thaw cycles. It is recommended to prepare fresh solutions from a high-quality source. To validate the integrity of your this compound stock, you can perform a control experiment with a protein known to bind it, such as Hsp90.[1]

  • Problem: Suboptimal buffer conditions.

    • Solution: The pH and ionic strength of the buffer can significantly impact protein stability and ligand binding. Ensure your buffer composition is optimal for your specific protein. Most ATP-binding proteins also require the presence of divalent cations, typically Mg²⁺, for nucleotide coordination.[1]

  • Problem: Inaccessible binding site.

    • Solution: The ATP-binding pocket of your protein might be sterically hindered in its current conformational state. The binding of ATP can sometimes induce a conformational change that is not triggered by this compound.[1] Consider performing the binding assay under partially denaturing conditions to see if the binding site becomes accessible.[1]

  • Problem: Low binding affinity.

    • Solution: The affinity of your protein for this compound might be too low to detect a significant conformational change. Try increasing the concentration of this compound. However, be mindful that very high concentrations can sometimes lead to protein aggregation.[2]

Issue: Protein aggregation or precipitation upon addition of this compound.

Possible Causes and Solutions:

  • Problem: Incompatible buffer pH.

    • Solution: Ensure the pH of your protein solution and the this compound/Mg²⁺ solution are compatible and fall within the optimal stability range for your protein.

  • Problem: High concentrations of this compound or Mg²⁺.

    • Solution: Systematically vary the concentrations of both this compound and Mg²⁺ to find an optimal balance that promotes binding without causing aggregation.[2]

  • Problem: Protein instability.

    • Solution: The binding of this compound may induce a conformational state that is inherently less stable and prone to aggregation. Consider adding stabilizing agents such as glycerol (B35011) or performing the experiment at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein conformation studies?

A1: Adenosine (B11128) 5′-(β,γ-imido)triphosphate (this compound) is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, an imido group (-NH-) replaces the oxygen atom that bridges the β and γ phosphates of ATP.[3] This modification makes the molecule resistant to cleavage by ATPases, effectively "trapping" the protein in an ATP-bound-like state.[4][5] This stabilized complex allows researchers to study the protein's conformation in this specific state over a longer period, which is often necessary for techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[3]

Q2: What are the key differences between this compound, AMP-PCP, and ATPγS?

A2: These are all non-hydrolyzable or slowly hydrolyzable ATP analogs, but they have subtle structural and chemical differences that can affect their interaction with proteins.

  • This compound (Adenosine 5′-(β,γ-imido)triphosphate): Has an imido (-NH-) bridge. The N-H group can act as a hydrogen bond donor, which can be an important interaction in some protein binding pockets.[3]

  • AMP-PCP (Adenosine 5′-(β,γ-methylene)triphosphate): Contains a methylene (B1212753) (-CH2-) bridge. This analog may have a slightly different bond angle and length compared to ATP and this compound, which can be critical for binding to some proteins.[1]

  • ATPγS (Adenosine 5′-O-(3-thiotriphosphate)): One of the non-bridging oxygen atoms on the γ-phosphate is replaced by a sulfur atom. This modification makes the phosphate (B84403) bond more resistant to hydrolysis, but it can still be slowly hydrolyzed by some enzymes.

The choice of analog can be protein-dependent, as each may induce slightly different conformational states. For example, in studies of the p97 ATPase, this compound was found to be more effective at stabilizing a pre-hydrolysis state than AMP-PCP.[3]

Q3: Is this compound always completely non-hydrolyzable?

A3: While this compound is designed to be resistant to hydrolysis, some ATPases have been shown to be capable of slowly hydrolyzing it.[3] It is important to be aware of this possibility and, if necessary, to verify the integrity of the this compound in your experimental system over time, for instance by using HPLC.

Q4: What is the role of Mg²⁺ in this compound binding?

A4: Most ATP-binding proteins require a divalent cation, most commonly magnesium (Mg²⁺), to coordinate the phosphate groups of the nucleotide.[1][6] The Mg²⁺ ion typically forms a complex with this compound, and this complex is what binds to the protein's active site. The presence and concentration of Mg²⁺ are therefore critical for successful this compound binding.

Quantitative Data

The binding affinity of this compound to a protein is a key parameter in understanding their interaction. The dissociation constant (Kd) is a common measure of this affinity, with a lower Kd indicating a stronger interaction. The following table summarizes some reported Kd values for this compound with various proteins.

ProteinOrganismKdMethod
MyosinNot Specified>10 µM (Low Affinity)Not Specified
RecAEscherichia coliWeaker binding than ATPCross-linking Inhibition
(Na⁺ + K⁺)-dependent ATPaseNot Specified4.2 µM (without MgCl₂), 2.2 µM (with 50 µM MgCl₂)Centrifugation

Note: Binding affinities are highly dependent on the specific protein and experimental conditions.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the impact of this compound on protein conformation.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This technique measures the change in a protein's melting temperature (Tm) upon ligand binding, which is an indicator of a change in protein stability.

Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). Ligand binding that stabilizes the protein will result in a higher Tm.[7][8]

Protocol:

  • Protein and Ligand Preparation:

    • Purify the protein of interest to >95% homogeneity.

    • Prepare a stock solution of this compound (e.g., 100 mM) and MgCl₂ (e.g., 1 M).

  • Reaction Setup (96-well or 384-well plate):

    • To each well, add the protein to a final concentration of 2-5 µM.

    • Add SYPRO Orange dye to a final concentration of 5x.[9]

    • Add this compound to the desired final concentration (a titration is recommended, e.g., from 0 to 5 mM).

    • Add MgCl₂ to a final concentration that is in slight excess of the this compound concentration.

    • Include control wells with protein and dye only (no ligand) and buffer and dye only (no protein).

    • Bring the final volume of each well to 20-25 µL with an appropriate buffer.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to a melt curve program, increasing the temperature from 25 °C to 95 °C in small increments (e.g., 0.5 °C per minute).[10]

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence as a function of temperature.

    • Determine the Tm for each condition by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

    • A significant increase in Tm in the presence of this compound indicates a stabilizing interaction.

Cryo-Electron Microscopy (Cryo-EM)

This technique allows for the high-resolution structural determination of proteins and protein complexes in a near-native, hydrated state.

Principle: A thin layer of the protein-AMP-PNP complex solution is rapidly frozen in liquid ethane (B1197151), trapping the molecules in a layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to image the frozen particles from different orientations. These 2D images are then computationally reconstructed into a 3D density map of the molecule.

Protocol:

  • Complex Formation:

    • Incubate the purified protein with a molar excess of this compound and MgCl₂ to ensure saturation of the binding sites. The optimal concentrations and incubation time should be determined empirically.

  • Grid Preparation:

    • Apply 3-4 µL of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid with filter paper to create a thin film of the solution.

    • Plunge-freeze the grid into liquid ethane using a vitrification device (e.g., a Vitrobot).

  • Data Collection:

    • Screen the frozen grids in a cryo-electron microscope to assess ice thickness and particle distribution.[11]

    • Collect a large dataset of images (micrographs) of the particles at high magnification.

  • Image Processing and 3D Reconstruction:

    • Use software such as RELION or CryoSPARC for the following steps:

      • Motion correction of the micrographs.

      • Contrast transfer function (CTF) estimation.

      • Particle picking.

      • 2D classification to remove noise and select good particles.

      • Ab initio 3D model generation.

      • 3D classification and refinement to obtain a high-resolution 3D density map.

  • Model Building and Analysis:

    • Fit an atomic model of the protein into the cryo-EM density map and refine it.

    • Analyze the structure to understand the conformational changes induced by this compound binding.

X-ray Crystallography

This technique provides atomic-resolution structural information of molecules that can be crystallized.

Principle: A highly ordered, three-dimensional crystal of the protein-AMP-PNP complex is grown. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density of the molecule can be calculated, and from this, an atomic model can be built.[12]

Protocol:

  • Complex Formation and Crystallization:

    • Co-crystallization: Incubate the purified protein with a molar excess of this compound and MgCl₂ before setting up crystallization trials.[2]

    • Soaking: Grow crystals of the apo-protein first, and then soak them in a solution containing this compound and MgCl₂.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-ordered crystals.

  • Data Collection:

    • Mount a suitable crystal and cryo-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the crystal structure using methods like molecular replacement.

    • Build an atomic model into the electron density map and refine it to high resolution.

  • Structural Analysis:

    • Analyze the final structure to detail the interactions between the protein and this compound and to understand the conformational changes that have occurred.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's impact on protein conformation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Protein Purified Protein Complex Protein-AMP-PNP Complex Protein->Complex AMPPNP This compound + Mg²⁺ Solution AMPPNP->Complex TSA Thermal Shift Assay Complex->TSA Assess Stability CryoEM Cryo-Electron Microscopy Complex->CryoEM Determine Structure Xray X-ray Crystallography Complex->Xray Determine Structure Stability Protein Stability Data TSA->Stability Structure High-Resolution Structure CryoEM->Structure Xray->Structure Conformation Conformational Change Analysis Structure->Conformation

Caption: A typical experimental workflow for studying the impact of this compound on protein conformation.

Kinesin_Cycle A Kinesin-MT (ADP) B Kinesin-MT (Nucleotide Free) A->B ADP release C Kinesin-MT (ATP-bound) B->C ATP binding E Kinesin-MT (this compound-bound) B->E This compound binding D Kinesin-MT (ADP+Pi) C->D ATP hydrolysis D->A Pi release & Power stroke E->E Hydrolysis Blocked

Caption: Simplified mechanochemical cycle of a motor protein like kinesin, showing the trapped state with this compound.

Troubleshooting_Logic Start No Conformational Change Observed with this compound Check_AMPPNP Is this compound solution fresh and from a reliable source? Start->Check_AMPPNP Outcome_AMPPNP_Yes Yes Check_AMPPNP->Outcome_AMPPNP_Yes Yes Outcome_AMPPNP_No No Check_AMPPNP->Outcome_AMPPNP_No No Check_Buffer Are buffer conditions (pH, ions, Mg²⁺) optimal? Outcome_Buffer_Yes Yes Check_Buffer->Outcome_Buffer_Yes Yes Outcome_Buffer_No No Check_Buffer->Outcome_Buffer_No No Check_Concentration Have you tried a range of this compound concentrations? Outcome_Conc_Yes Yes Check_Concentration->Outcome_Conc_Yes Yes Outcome_Conc_No No Check_Concentration->Outcome_Conc_No No Check_Affinity Could the binding affinity be very low? Outcome_Affinity_Yes Yes Check_Affinity->Outcome_Affinity_Yes Consider alternative analogs or techniques Outcome_AMPPNP_Yes->Check_Buffer Outcome_AMPPNP_No->Check_Buffer Prepare fresh This compound Outcome_Buffer_Yes->Check_Concentration Outcome_Buffer_No->Check_Concentration Optimize Buffer Outcome_Conc_Yes->Check_Affinity Outcome_Conc_No->Check_Affinity Perform Titration

References

Validation & Comparative

A Comparative Guide to ATP Analogs: AMP-PNP vs. ATPγS for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the vast landscape of ATP-dependent enzymes, the transient nature of ATP binding and hydrolysis presents a significant experimental hurdle. To overcome this, non-hydrolyzable and slowly-hydrolyzable ATP analogs are indispensable tools. They allow for the stabilization and study of specific enzymatic states. This guide provides an objective comparison of two of the most widely used ATP analogs: Adenylyl-imidodiphosphate (AMP-PNP) and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS).

Biochemical Properties and Mechanism of Action

The distinct utility of each analog stems from specific chemical modifications to the triphosphate chain, which dictates how they interact with an enzyme's active site.

Adenylyl-imidodiphosphate (this compound): A True Competitive Inhibitor

In this compound, a nitrogen atom (an imido group) replaces the bridging oxygen between the β and γ phosphates.[1] This P-N bond is exceptionally resistant to enzymatic cleavage by kinases and ATPases.[1] Consequently, this compound functions as a true competitive inhibitor.[1] It binds to the ATP pocket, mimicking the pre-hydrolysis, substrate-bound state, but cannot be used for phosphoryl transfer.[1] This "freezing" of the enzyme in its ATP-bound conformation makes this compound an invaluable tool for structural biology techniques like X-ray crystallography and for binding studies aimed at capturing this specific state.[1][2]

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS): A Slowly Hydrolyzed Substrate

ATPγS features a sulfur atom replacing one of the non-bridging oxygen atoms on the γ-phosphate.[2] This modification makes the terminal phosphate (B84403) bond more resistant to cleavage, but it is crucial to note that ATPγS is not entirely non-hydrolyzable.[2][3] Many enzymes, including kinases and helicases, can catalyze the transfer of the thiophosphate group to a substrate, albeit at a significantly slower rate than with ATP.[2][3] This property makes ATPγS an excellent tool for producing stable, thiophosphorylated products that are resistant to phosphatases.[2] It is therefore widely used in kinase assays to identify and quantify substrates.[1][2] However, its slow hydrolysis makes it less suitable for studies aiming to capture a true, static pre-hydrolysis state.[2]

Quantitative Data Comparison

The choice of analog must be guided by the specific enzyme and experimental question. While direct inhibitory constants (Ki) are most relevant for this compound, catalytic efficiency (kcat/KM) and relative hydrolysis rates are more descriptive for ATPγS. The following table summarizes comparative data for select enzymes.

Enzyme/Protein SystemAnalogParameterValueNotes
eIF4A (RNA Helicase) ATPγSkcat1.0 ± 0.1 min⁻¹Hydrolysis rate is nearly identical to ATP, suggesting a non-chemical rate-limiting step in the enzyme's cycle.[3][4]
KM66 ± 9 µMSimilar binding affinity to ATP (KM = 58 ± 11 µM).[3][4]
ATPkcat0.97 ± 0.06 min⁻¹For comparison.[3][4]
KM58 ± 11 µMFor comparison.[3][4]
CMG (Helicase) ATPγSUnwinding RateReduced 1- to 1.5-foldCompared to ATP, indicating CMG can efficiently hydrolyze ATPγS to unwind DNA.[5]
This compoundUnwinding RateNo unwindingThis compound allows for preloading of the helicase onto DNA without initiating unwinding, making it a better choice for such applications.[5][6]
hMutSα ATPγSHydrolysis Rate~10-fold slowerCompared to ATP.[7]
This compoundInhibitionYesBoth this compound and ATPγS can interact with the ATP-binding pocket and inhibit ATP hydrolysis.[7]
Kinesin This compoundInhibition ModeComplexActs as an inhibitor, but single-molecule studies show kinesin can still move, suggesting multiple functional mechanisms in the presence of the inhibitor.[8]

Experimental Protocols

Protocol 1: Determining the Inhibitory Potency (Ki) of this compound via Fluorescence Competition Assay

This method determines the Ki of a competitive inhibitor like this compound by measuring its ability to displace a fluorescent ATP analog from the kinase active site.

Materials:

  • Purified protein kinase

  • Fluorescent ATP analog (e.g., TNP-ATP)[1][9]

  • This compound[1]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[1]

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorescent ATP analog and a serial dilution of this compound (e.g., from 10 mM to 10 nM).[1]

  • Assay Setup: In a microplate, add the kinase, a fixed concentration of the fluorescent probe (typically near its dissociation constant, Kd), and the varying concentrations of this compound.[2] Include control wells with no inhibitor.

  • Equilibration: Incubate the plate at room temperature (e.g., 30 minutes) to allow the binding to reach equilibrium.[1]

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.[1] As this compound concentration increases, it displaces the fluorescent probe, leading to a decrease in fluorescence.[2]

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data to a competition binding equation to determine the IC₅₀ value.[2] Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe.[2]

Protocol 2: Non-Radioactive Kinase Assay Using ATPγS for Substrate Identification

This protocol uses ATPγS to label kinase substrates with a thiophosphate group, which can then be chemically modified for detection.

Materials:

  • Purified protein kinase and putative substrate

  • ATPγS[1]

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂)[2]

  • Reaction stop solution (e.g., EDTA)[1]

  • Alkylating reagent (e.g., p-Nitrobenzylmesylate) for derivatization

  • Thiophosphate-ester specific antibody for detection (e.g., via Western Blot)

Procedure:

  • Kinase Reaction: In a microcentrifuge tube, combine the kinase, substrate, and kinase buffer. Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.[1]

  • Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes to allow for substrate thiophosphorylation.[1]

  • Quenching: Stop the reaction by adding EDTA to chelate Mg²⁺ ions.[1]

  • Alkylation: Add the alkylating reagent to the reaction mixture. This step covalently attaches a tag to the sulfur atom of the thiophosphate, creating a unique epitope for detection.

  • Detection: Analyze the reaction products using SDS-PAGE and Western Blotting with a thiophosphate-ester specific antibody to identify the thiophosphorylated substrate.

Visualization of Mechanisms and Workflows

cluster_0 Competitive Inhibition by this compound Enzyme Enzyme Active Site ATP ATP ATP->Enzyme Binds AMPPNP This compound AMPPNP->Enzyme Competes & Binds

Caption: Logical diagram of competitive inhibition by this compound.

Start Kinase + Substrate ATP Add ATP Start->ATP AMPPNP Add this compound Start->AMPPNP ATPgS Add ATPγS Start->ATPgS Reaction_ATP Hydrolysis & Phosphorylation ATP->Reaction_ATP Reaction_AMPPNP Binding & Inhibition AMPPNP->Reaction_AMPPNP Reaction_ATPgS Slow Hydrolysis & Thiophosphorylation ATPgS->Reaction_ATPgS Product_ATP ADP + Phospho-Substrate Reaction_ATP->Product_ATP Product_AMPPNP Stable Enzyme-AMP-PNP Complex (No Reaction) Reaction_AMPPNP->Product_AMPPNP Product_ATPgS ADP + Thio-phospho-Substrate Reaction_ATPgS->Product_ATPgS

Caption: Comparison of reaction outcomes with different ATP analogs.

A Prepare Reagents: - Kinase - Fluorescent Probe (TNP-ATP) - this compound Dilution Series B Set up Microplate: Add Kinase, Probe, and varying [this compound] to wells A->B C Incubate to Reach Binding Equilibrium B->C D Measure Fluorescence: Displacement of probe by This compound reduces signal C->D E Data Analysis: Plot Fluorescence vs. [this compound] to determine IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for a kinase inhibition assay using this compound.

Summary: Choosing the Right Analog

The selection between this compound and ATPγS is entirely dependent on the experimental goal.

  • Choose this compound when:

    • The objective is to determine the structure of an enzyme in its ATP-bound, pre-hydrolysis state.[1][2]

    • The experiment involves binding assays (e.g., fluorescence polarization, surface plasmon resonance) to measure affinity for the ATP-bound state.

    • The goal is to act as a true competitive inhibitor to block an enzyme's catalytic cycle completely.[2]

  • Choose ATPγS when:

    • The objective is to identify or label the substrates of a kinase or ATPase.[2] The resulting stable thiophosphorylated product is ideal for downstream detection and analysis.

    • The experiment requires a slow, controlled turnover to study intermediate steps in the catalytic cycle.

    • Caution is advised: Researchers should not assume ATPγS is completely non-hydrolyzable. For enzymes like CMG helicase, it can serve as an efficient, albeit slightly slower, fuel for its activity.[5] For experiments requiring a truly inert pre-loading step, this compound is a safer alternative.[5][6]

Conclusion

Both this compound and ATPγS are powerful probes for dissecting the mechanisms of ATP-dependent enzymes. This compound acts as a true inhibitor, locking an enzyme in a pre-hydrolysis conformation, making it ideal for structural and binding studies.[2] In contrast, ATPγS functions as a slow substrate, making it the superior choice for creating stable, modified products to identify enzyme substrates.[2] A thorough understanding of their distinct properties and mechanisms is critical for designing robust experiments and accurately interpreting the resulting data.

References

Unraveling the Mechanochemical Cycle: A Comparative Guide to the Effects of AMP-PNP and ATP on Motor Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate workings of motor proteins is paramount. These molecular machines, essential for cellular transport, division, and muscle contraction, are fueled by the hydrolysis of adenosine (B11128) triphosphate (ATP). To dissect their mechanism, researchers often employ ATP analogs, with adenylyl-imidodiphosphate (AMP-PNP) being a prominent tool. This guide provides an objective comparison of the effects of ATP and its non-hydrolyzable analog, this compound, on the function and structure of key motor proteins, supported by experimental data and detailed methodologies.

ATP vs. This compound: A Tale of Two Nucleotides

ATP is the physiological energy source for motor proteins. Its binding, hydrolysis to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), and subsequent product release drive a cycle of conformational changes that result in force generation and movement along cytoskeletal tracks.[1][2] In contrast, this compound is a non-hydrolyzable ATP analog.[3] It binds to the same nucleotide-binding pocket as ATP but, due to the substitution of an imido group for the β-γ bridging oxygen, it resists cleavage. This property effectively traps the motor protein in an "ATP-bound-like" state, allowing researchers to study this specific conformational state without the progression of the mechanochemical cycle.[4][5]

Quantitative Comparison of Nucleotide Effects on Motor Proteins

The differential effects of ATP and this compound can be quantified through various biochemical and biophysical assays. The following table summarizes key parameters for three major classes of motor proteins: kinesins, myosins, and dyneins.

ParameterMotor ProteinATPThis compoundReference
ATPase Rate (kcat, s-1) Kinesin-1 (two-headed)~100Very low to undetectable[6]
Myosin II~10-20 (actin-activated)Not hydrolyzed[7]
Dynein (cytoplasmic)~10-15 (microtubule-activated)Not hydrolyzed[8]
Binding Affinity to Track Kinesin-1 to MicrotubulesWeak (ADP state), Strong (ATP state)Strong, stabilized binding[3][4]
Myosin II to ActinWeak (ATP/ADP+Pi state), Strong (Rigor state)Induces a state with reduced affinity compared to rigor[9][10]
Dynein to MicrotubulesWeak (ATP state), Strong (Apo state)Induces a state with reduced affinity compared to the apo state[8][11]
Processive Run Length (nm) Kinesin-1Micrometer scaleInduces pauses, significantly reduces run length[4]
Unbinding Force (pN) Kinesin-1~5-7Bimodal distribution, with a higher force peak (~12.8 pN) suggesting two-head bound state[12]
Myosin II~3-5 (single molecule)Not applicable (non-processive in this context)[9]

The Mechanochemical Cycle: A Visual Comparison

The interplay between nucleotide binding, hydrolysis, and conformational changes is best understood by visualizing the mechanochemical cycles of motor proteins.

mechanochemical_cycle cluster_kinesin Kinesin Cycle cluster_myosin Myosin Cycle K_ADP Kinesin-ADP (Weakly Bound) K_ATP Kinesin-ATP (Strongly Bound) K_ADP->K_ATP ATP Binding K_AMPPNP Kinesin-AMP-PNP (Tightly Bound, Arrested) K_ADP->K_AMPPNP This compound Binding K_ADP_Pi Kinesin-ADP-Pi (Strongly Bound) K_ATP->K_ADP_Pi ATP Hydrolysis K_ADP_Pi->K_ADP Pi Release & Power Stroke M_Rigor Myosin-Actin (Rigor) (Strongly Bound) M_ATP Myosin-ATP (Detached) M_Rigor->M_ATP ATP Binding M_AMPPNP Myosin-AMP-PNP (Detached) M_Rigor->M_AMPPNP This compound Binding M_ADP_Pi Myosin-ADP-Pi (Weakly Bound) M_ATP->M_ADP_Pi ATP Hydrolysis M_ADP_Pi->M_Rigor Pi Release & Power Stroke

Fig. 1: Simplified mechanochemical cycles of kinesin and myosin, highlighting the points of action for ATP and this compound.

Experimental Protocols

Accurate comparison of ATP and this compound effects relies on robust experimental methodologies. Below are outlines of key experimental protocols frequently employed in motor protein research.

ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by the motor protein. A common method is the enzyme-coupled assay.[13]

Principle: The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-OAc (pH 7.5), MgCl₂, DTT, an ATP regeneration system (phosphoenolpyruvate and pyruvate (B1213749) kinase), and an NADH-coupled enzyme system (lactate dehydrogenase).[13]

  • Microtubule/Actin Assembly: For microtubule-dependent motors like kinesin and dynein, microtubules are polymerized from tubulin in the presence of GTP and stabilized with taxol. For myosin, actin filaments are polymerized from G-actin.

  • Assay Initiation: The motor protein is added to the reaction mixture containing microtubules or actin filaments. The reaction is initiated by the addition of MgATP.

  • Data Acquisition: The absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of NADH oxidation is proportional to the ATPase activity of the motor protein.

  • This compound Control: To determine the effect of this compound, it is added to the reaction mixture in place of ATP. A lack of change in absorbance confirms its non-hydrolyzable nature.

Single-Molecule Optical Trapping Assay

This technique allows for the direct measurement of the force and displacement generated by a single motor protein.[14][15]

Principle: A polystyrene or silica (B1680970) bead coated with a single motor protein is held in a highly focused laser beam (optical trap). The displacement of the bead from the center of the trap is proportional to the force exerted by the motor as it moves along its cytoskeletal track.

Protocol Outline:

  • Flow Cell Preparation: A flow cell is constructed with immobilized microtubules or actin filaments on a glass surface.

  • Bead Preparation: Polystyrene beads are sparsely coated with motor proteins.

  • Assay Execution: The bead is captured by the optical trap and brought into proximity with the cytoskeletal track. The movement of the bead is recorded with high temporal and spatial resolution.

  • Nucleotide Exchange: The buffer in the flow cell can be exchanged to introduce ATP or this compound and observe their effects on motor function in real-time. For instance, introducing this compound is expected to cause the motor to pause.[4][16]

optical_trapping_workflow cluster_workflow Optical Trapping Experimental Workflow prep_flow_cell Prepare Flow Cell with Immobilized Tracks trap_bead Trap a Single Bead prep_flow_cell->trap_bead prep_beads Prepare Motor-Coated Beads prep_beads->trap_bead approach_track Approach Cytoskeletal Track trap_bead->approach_track record_movement Record Bead Movement (Force & Displacement) approach_track->record_movement nucleotide_exchange Exchange Nucleotide (ATP -> this compound) record_movement->nucleotide_exchange observe_effect Observe Effect on Motility (e.g., Pausing) nucleotide_exchange->observe_effect

References

A Researcher's Guide to Utilizing AMP-PNP as a Negative Control in Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Negative Controls in Kinase Activity Assays

In the study of cellular signaling and drug discovery, phosphorylation assays are fundamental to elucidating the activity of protein kinases. A critical component of a robust phosphorylation assay is the inclusion of appropriate negative controls to ensure that the observed signal is a direct result of ATP-dependent enzymatic activity. Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a widely utilized non-hydrolyzable ATP analog that serves as an excellent negative control. This guide provides a comprehensive comparison of this compound with other common negative controls, supported by experimental data and detailed protocols, to aid researchers in the design and interpretation of their phosphorylation assays.

The Role of Negative Controls in Phosphorylation Assays

The primary purpose of a negative control in a phosphorylation assay is to establish a baseline and confirm the specificity of the kinase reaction. An ideal negative control should abolish the phosphorylation signal, thereby demonstrating that the observed activity is dependent on the presence of a functional kinase and its ability to hydrolyze ATP. The most common negative controls include non-hydrolyzable ATP analogs and catalytically inactive (kinase-dead) mutants.

Comparison of Common Negative Controls

The selection of an appropriate negative control is contingent on the specific experimental question and the nature of the kinase being investigated. Here, we compare the mechanisms and applications of three prevalent negative controls: this compound, Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP), and a kinase-dead mutant.

  • This compound (Adenylyl-imidodiphosphate): This analog contains a nitrogen atom replacing the bridging oxygen between the β and γ phosphates, forming a stable P-N-P bond that is resistant to cleavage by most kinases.[1] this compound acts as a competitive inhibitor by binding to the ATP pocket of the kinase, effectively preventing the binding and hydrolysis of ATP.[1] This "freezes" the enzyme in a pre-hydrolysis, substrate-bound state, making it an invaluable tool for confirming ATP-dependence in activity assays and for structural biology studies.[1]

  • AMP-PCP (Adenylyl-methylenediphosphonate): Similar to this compound, AMP-PCP is a non-hydrolyzable ATP analog where a methylene (B1212753) group (-CH2-) replaces the bridging oxygen between the β and γ phosphates. This also results in a bond that is resistant to enzymatic cleavage.[1] Like this compound, it acts as a competitive inhibitor of ATP.[1] The choice between this compound and AMP-PCP can sometimes depend on the specific kinase, as subtle differences in the conformation of the nucleotide-binding pocket may lead to differential binding affinities.

  • Kinase-Dead Mutant: A catalytically inactive, or "kinase-dead," mutant of the enzyme of interest serves as an excellent negative control.[2] This is typically achieved through site-directed mutagenesis of a critical residue in the active site (e.g., the catalytic lysine (B10760008) in the VAIK motif). This control confirms that the observed phosphorylation is due to the catalytic activity of the specific kinase being assayed and not a contaminating kinase in the preparation.[2]

Data Presentation: A Comparative Look at Inhibitory Potency

The inhibitory potency of non-hydrolyzable ATP analogs is a key parameter in their use as negative controls. This is often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes available data for this compound and AMP-PCP against various kinases. It is important to note that these values can be influenced by the specific assay conditions.

Kinase TargetNegative ControlParameterValue (µM)Assay Type
Myosin ATPase This compoundKᵢ~200Not Specified
(Na⁺ + K⁺)-dependent ATPase This compoundKᏧ4.2 (without MgCl₂), 2.2 (with 50 µM MgCl₂)Centrifugation
recA protein This compoundInhibitionWeaker binding than ATPCross-linking
recA protein AMP-PCPInhibitionMuch weaker binding than this compoundCross-linking

Note: Direct comparative data for Kᵢ or IC₅₀ values of this compound and AMP-PCP across a wide range of kinases under identical conditions is limited in the public domain. The data presented here is compiled from various sources and should be used as a general guide. Researchers are encouraged to determine these values empirically for their specific kinase and assay conditions.

Experimental Protocols

To effectively compare the performance of different negative controls, it is crucial to include them in parallel within the same experimental setup. Below are detailed protocols for a radiometric and a fluorescence-based in vitro kinase assay, incorporating this compound, AMP-PCP, and a kinase-dead mutant as negative controls.

Protocol 1: Radiometric In Vitro Kinase Assay

This protocol measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials:

  • Purified active kinase

  • Purified kinase-dead mutant

  • Kinase-specific substrate (e.g., myelin basic protein)

  • [γ-³²P]ATP

  • "Cold" (non-radioactive) ATP

  • This compound

  • AMP-PCP

  • 10x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Coomassie blue stain

  • Phosphor screen and imaging system

Procedure:

  • Prepare Reaction Mixes (on ice): For each condition, prepare a master mix. A typical 20 µL reaction might consist of:

    • 2 µL 10x Kinase Reaction Buffer

    • 1 µg substrate

    • 100 ng active kinase (for positive control and this compound/AMP-PCP conditions) OR 100 ng kinase-dead mutant (for kinase-dead control)

    • Variable volume of sterile deionized water to bring the final volume to 20 µL.

  • Set up Control and Experimental Tubes:

    • Positive Control: Add active kinase and ATP.

    • Negative Control (No Enzyme): No kinase, but includes substrate and ATP.

    • Negative Control (this compound): Add active kinase and this compound (at a concentration equivalent to or higher than ATP in the positive control).

    • Negative Control (AMP-PCP): Add active kinase and AMP-PCP (at a concentration equivalent to or higher than ATP in the positive control).

    • Negative Control (Kinase-Dead): Add kinase-dead mutant and ATP.

  • Initiate Kinase Reaction:

    • To the positive control and kinase-dead control tubes, add a mix of "cold" ATP and [γ-³²P]ATP (final concentration of ATP typically at the Kₘ for the kinase).

    • To the this compound and AMP-PCP tubes, add the respective non-hydrolyzable analog at the same final concentration as the ATP in the positive control. Do not add [γ-³²P]ATP to these tubes. For a more direct comparison, one could add [γ-³²P]ATP to the this compound/PCP tubes to demonstrate the lack of incorporation.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes) that falls within the linear range of the assay.

  • Stop Reaction: Terminate the reactions by adding 5 µL of 5x SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

  • Analyze Results:

    • Separate the reaction products by SDS-PAGE.

    • Stain the gel with Coomassie blue to visualize total protein and ensure equal loading of the substrate.

    • Dry the gel and expose it to a phosphor screen.

    • Analyze the phosphor image to detect the radiolabeled, phosphorylated substrate.

Expected Outcome: A strong band corresponding to the phosphorylated substrate should be visible in the positive control lane. The negative control lanes (no enzyme, this compound, AMP-PCP, and kinase-dead) should show no or very faint bands, confirming that the phosphorylation is ATP-dependent and catalyzed by the active kinase.

Protocol 2: Fluorescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified active kinase

  • Purified kinase-dead mutant

  • Kinase-specific substrate

  • ATP

  • This compound

  • AMP-PCP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound and AMP-PCP in kinase buffer.

    • Dilute the active kinase and kinase-dead mutant to the desired concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near its Kₘ for the kinase.

  • Assay Plate Setup:

    • To the appropriate wells of a 384-well plate, add:

      • Positive Control: Active kinase.

      • Negative Control (No Enzyme): Kinase buffer instead of enzyme.

      • Negative Control (this compound): Active kinase and this compound.

      • Negative Control (AMP-PCP): Active kinase and AMP-PCP.

      • Negative Control (Kinase-Dead): Kinase-dead mutant.

  • Initiate Kinase Reaction: Add the substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The positive control should yield a high luminescence signal, corresponding to high ADP production.

    • The negative controls should result in a low luminescence signal, indicating minimal to no ADP formation.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams illustrate a relevant signaling pathway where these assays are applicable, the mechanism of action of the negative controls, and a typical experimental workflow.

G Hippo-YAP Signaling Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade cluster_downstream Downstream Effectors Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 SAV1->LATS1_2 phosphorylates MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds 14-3-3 14-3-3 YAP_TAZ_P->14-3-3 binds 14-3-3->YAP_TAZ_P sequesters in cytoplasm Target Gene Expression Target Gene Expression TEAD->Target Gene Expression activates

Caption: Hippo-YAP signaling pathway, a key regulator of cell proliferation.

G Mechanism of Negative Controls in Kinase Assays cluster_positive Positive Control (Active Kinase) cluster_amppnp Negative Control (this compound) cluster_dead Negative Control (Kinase-Dead) Kinase_active Active Kinase ATP ATP Kinase_active->ATP binds Substrate Substrate ATP->Substrate phosphorylates ADP ADP ATP->ADP hydrolyzed to Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Kinase_amppnp Active Kinase AMP_PNP This compound Kinase_amppnp->AMP_PNP binds Substrate_amppnp Substrate AMP_PNP->Substrate_amppnp no phosphate transfer No_Reaction No Phosphorylation Substrate_amppnp->No_Reaction Kinase_dead Kinase-Dead Mutant ATP_dead ATP Kinase_dead->ATP_dead binds Substrate_dead Substrate ATP_dead->Substrate_dead no catalytic activity No_Reaction_dead No Phosphorylation Substrate_dead->No_Reaction_dead

Caption: Mechanism of action of different negative controls in a kinase assay.

G Experimental Workflow for Comparing Negative Controls start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Controls) start->prepare_reagents setup_reactions Set up Assay Plate with Controls: - Positive (Active Kinase + ATP) - Negative (No Enzyme) - Negative (this compound) - Negative (AMP-PCP) - Negative (Kinase-Dead) prepare_reagents->setup_reactions initiate_reaction Initiate Kinase Reaction setup_reactions->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection (e.g., Radioactivity, Luminescence) stop_reaction->detection analyze_data Data Analysis and Comparison detection->analyze_data end End analyze_data->end

Caption: General workflow for comparing negative controls in a kinase assay.

Conclusion

The judicious selection and implementation of negative controls are indispensable for the generation of reliable and interpretable data in phosphorylation assays. This compound stands out as a robust and widely applicable negative control due to its nature as a competitive, non-hydrolyzable ATP analog. By comparing its effects alongside other controls such as AMP-PCP and a kinase-dead mutant, researchers can confidently validate the ATP- and kinase-dependence of their observed phosphorylation events. The protocols and comparative data provided in this guide are intended to empower researchers to design more rigorous experiments and to critically evaluate their findings in the pursuit of novel discoveries in signal transduction and drug development.

References

Unlocking Enzyme Mechanisms: A Comparative Guide to AMP-PNP and ADP-AlFx Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and their substrates is paramount. Non-hydrolyzable nucleotide analogs are indispensable tools in this endeavor, offering snapshots of specific stages in the enzymatic cycle. This guide provides an in-depth comparison of two widely used ATP analogs, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and ADP-Aluminum Fluoride (B91410) (ADP-AlFx), focusing on their distinct enzyme binding characteristics, supported by experimental data and detailed methodologies.

This compound, a pre-hydrolysis state analog, acts as a competitive inhibitor by binding to the ATP pocket without undergoing cleavage. In contrast, ADP-AlFx mimics the transition state of ATP hydrolysis, effectively trapping the enzyme in a conformation that closely resembles the catalytic transition state. This fundamental difference in their mechanism of action dictates their application in research and the type of information they can provide about an enzyme's function.

At a Glance: Key Differences in Enzyme Binding

FeatureThis compoundADP-AlFx
Mechanism of Action Competitive InhibitorTransition-State Analog
Mimics ATP-bound, pre-hydrolysis statePentavalent transition state of ATP hydrolysis
Chemical Nature Single, non-hydrolyzable ATP analogComplex of ADP, aluminum, and fluoride ions
Primary Application Stabilizing enzymes for structural and binding studies of the substrate-bound state.Trapping enzymes in the transition state for mechanistic and structural studies.
Binding Affinity Measurement Typically measured as a dissociation constant (Kd) or inhibition constant (Ki).Often characterized by the stability of the enzyme-inhibitor complex rather than a simple equilibrium constant.

Quantitative Analysis of Binding Affinity

Directly comparing the binding affinities of this compound and ADP-AlFx is challenging due to their different mechanisms of action.[1] However, data from various studies on different enzymes provide valuable insights into their relative potencies.

EnzymeAnalogMethodBinding Affinity (Kd/Ki)Reference
P4 hexameric ATPaseThis compoundSteady-State KineticsKi ≈ 0.1 mM (non-competitive)[2]
Hsp70ADPIsothermal Titration CalorimetryKd = 66.3 nM[3]
Human NMP kinase AK3GTPIsothermal Titration CalorimetryKd ≈ 2 µM[4]
Human NMP kinase AK3ATPIsothermal Titration CalorimetryKd ≈ 13 µM[4]

Note: The provided data is for illustrative purposes and highlights the range of binding affinities observed for these and related nucleotides with different enzymes. Direct comparative values for this compound and ADP-AlFx on the same enzyme under identical conditions are scarce in the literature.

Visualizing the ATP Hydrolysis Cycle and Analog Intervention

The following diagram illustrates the stages of the ATP hydrolysis cycle and where this compound and ADP-AlFx intervene.

ATP_Hydrolysis_Cycle E_ATP E • ATP (Pre-hydrolysis state) E_TS E • ADP • Pi (Transition state) E_ATP->E_TS Hydrolysis E_ADP_Pi E • ADP + Pi (Post-hydrolysis state) E_TS->E_ADP_Pi E E (Apo state) E_ADP_Pi->E - Pi - ADP E->E_ATP + ATP AMP_PNP This compound AMP_PNP->E_ATP Mimics ADP_AlFx ADP-AlFx ADP_AlFx->E_TS Mimics

Caption: ATP hydrolysis cycle and the intervention points of this compound and ADP-AlFx.

Experimental Protocols

The study of enzyme-nucleotide interactions relies on a variety of sophisticated experimental techniques. Below are detailed overviews of key methodologies used to characterize the binding of this compound and ADP-AlFx.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (e.g., this compound) to a macromolecule (the enzyme), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5][6]

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of the purified enzyme in a suitable buffer.

    • Prepare a solution of this compound or ADP-AlFx in the identical buffer. The concentration of the analog should be 10-20 times that of the enzyme.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter and the nucleotide analog solution into the injection syringe.

    • Perform a series of small, sequential injections of the nucleotide analog into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).[5]

X-ray Crystallography

This technique provides high-resolution structural information of the enzyme-analog complex, revealing the precise atomic interactions at the binding site.

Protocol Outline:

  • Complex Formation and Crystallization:

    • Incubate the purified enzyme with a molar excess of this compound or ADP and AlF3/AlF4-.

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods by mixing the complex with a variety of precipitant solutions.

  • Data Collection:

    • Mount a suitable crystal and cool it in a cryo-stream.

    • Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement.

    • Build and refine an atomic model of the enzyme-analog complex into the resulting electron density map.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large protein complexes in a near-native state, and it is particularly useful for systems that are difficult to crystallize.

Protocol Outline:

  • Sample Preparation and Vitrification:

    • Prepare a solution of the enzyme-analog complex (this compound or ADP-AlFx).

    • Apply a small volume of the sample to an EM grid, blot away the excess liquid, and rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[7]

  • Data Collection:

    • Load the vitrified grid into a transmission electron microscope.

    • Collect a large number of images (micrographs) of the randomly oriented particles.

  • Image Processing and 3D Reconstruction:

    • Select individual particle images from the micrographs.

    • Classify and align the particle images to generate 2D class averages.

    • Reconstruct a 3D map of the complex from the 2D class averages.

    • Build and refine an atomic model into the 3D map.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about the structure, dynamics, and binding interactions of enzymes in solution.

Protocol Outline:

  • Sample Preparation:

    • Prepare a sample of isotopically labeled (e.g., 15N, 13C) enzyme in a suitable NMR buffer.

  • NMR Experiments:

    • Acquire a series of NMR spectra (e.g., 1H-15N HSQC) of the enzyme in the absence and presence of increasing concentrations of this compound or ADP-AlFx.

  • Data Analysis:

    • Analyze the chemical shift perturbations of the enzyme's signals upon addition of the analog to identify the binding site and determine the binding affinity (Kd).[8]

Logical Workflow for Studying Enzyme-Nucleotide Interactions

The following diagram outlines a typical workflow for investigating the interaction of an enzyme with nucleotide analogs like this compound and ADP-AlFx.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Binding Analysis cluster_2 Structural Analysis cluster_3 Functional Analysis Purification Enzyme Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay ITC Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH, ΔS) Activity_Assay->ITC SPR Surface Plasmon Resonance (SPR) (Determine kon, koff, Kd) Activity_Assay->SPR Crystallography X-ray Crystallography ITC->Crystallography CryoEM Cryo-Electron Microscopy ITC->CryoEM NMR NMR Spectroscopy ITC->NMR Inhibition_Assay Enzyme Inhibition Assay (Determine Ki, IC50) SPR->Inhibition_Assay Mutagenesis Site-Directed Mutagenesis Crystallography->Mutagenesis CryoEM->Mutagenesis NMR->Mutagenesis Inhibition_Assay->Mutagenesis

Caption: A typical experimental workflow for studying enzyme-nucleotide analog interactions.

References

Unraveling the Conformational Landscape: A Structural Comparison of Proteins Bound to AMP-PNP Versus ATP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein conformational changes upon ATP binding and hydrolysis is paramount. Non-hydrolyzable ATP analogs, such as Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), are indispensable tools for trapping and structurally characterizing ATP-bound states. This guide provides an in-depth comparison of protein structures in complex with this compound versus the native ATP, supported by experimental data, detailed methodologies, and visual representations of key processes.

The Critical Difference: An Imido Bridge to Stability

ATP and its analog this compound are structurally very similar. The key distinction lies in the bridge between the β and γ phosphates. In ATP, this is a labile oxygen atom, susceptible to nucleophilic attack and subsequent hydrolysis. In this compound, this oxygen is replaced by an imido (-NH-) group, rendering the molecule resistant to cleavage by ATPases.[1] This stability is crucial for structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), as it allows for the capture of the pre-hydrolysis state, offering a structural snapshot of the protein primed for action.[1] While an excellent mimic, the subtle geometric and electronic differences of the imido bridge can lead to distinct protein conformations compared to those induced by ATP.

Quantitative Comparison of Conformational Changes

The binding of this compound generally induces conformations that closely resemble the ATP-bound state. However, quantitative differences in domain orientations, inter-domain distances, and overall compactness have been observed across various protein families. The following table summarizes key quantitative data from studies on several ATP-dependent proteins. It is important to note that these values are highly dependent on the specific protein and experimental conditions.

Protein FamilyProtein ExampleTechniqueLigandObserved Conformational ChangeQuantitative MeasurementReference
AAA+ ATPase p97Cryo-EMThis compoundRing compaction and rotation~10 Å decrease in ring diameter; ~3° clockwise rotation of side protrusions; ~8° clockwise rotation of the bottom ring
Helicase E. coli DnaBAnalytical UltracentrifugationThis compoundGlobal conformational transition to a "tense" stateIncrease in sedimentation coefficient from 10.5 S (apo) to 11.9 S[1]
Motor Protein Kinesin-3 (Kif1A)Cryo-EMThis compoundRotation of the motor core domain~20° rotation of the core domain relative to the ADP-bound state[2][3]
Chaperonin GroELAtomic Force MicroscopyThis compound"Open" conformation of the apical domain0.9 ± 0.2 nm increase in height compared to the "closed" state[4]

Case Studies: A Closer Look at Structural Differences

p97 ATPase: A More Compact and Rotated State

Cryo-electron microscopy studies of the AAA+ ATPase p97 have revealed that binding of this compound induces a more compact structure compared to the apo (nucleotide-free) state. This is characterized by an approximately 10 Å decrease in the diameter of both the D1 and D2 rings. Furthermore, this compound binding triggers rotational movements within the hexamer, with the side protrusions rotating clockwise by about 3° and the bottom ring rotating clockwise by approximately 8°.

DnaB Helicase: A "Tense" Conformation Primed for DNA Binding

The bacterial replicative helicase DnaB undergoes a significant global conformational change upon binding this compound. Analytical ultracentrifugation studies have shown an increase in the sedimentation coefficient from 10.5 S in the apo form to 11.9 S in the this compound-bound state, indicating a more compact or altered shape.[1] This "tense" conformation exhibits a dramatically increased affinity for single-stranded DNA, highlighting the role of the pre-hydrolysis state in preparing the helicase for its function.[1]

Kinesin Motor Proteins: Neck-Linker Docking and Core Domain Rotation

Kinesin motor proteins, which move along microtubules, undergo critical conformational changes in their motor domain upon ATP binding to generate force. The use of this compound has been instrumental in visualizing the "docked" state of the neck-linker region to the motor domain, a key step in the mechanochemical cycle.[5] In the Kinesin-3 motor Kif1A, cryo-EM reconstructions have revealed an approximately 20° rotation of the motor core domain in the this compound-bound state relative to the ADP-bound state.[2][3]

Experimental Protocols

The structural characterization of protein-nucleotide complexes relies on a variety of biophysical techniques. Below are generalized protocols for X-ray crystallography and cryo-electron microscopy, the two most common methods for obtaining high-resolution structural information.

Protein Crystallization for X-ray Crystallography
  • Protein and Ligand Preparation: The target protein is expressed and purified to homogeneity (>95%). The non-hydrolyzable ATP analog, this compound, is prepared at a high concentration in a suitable buffer.

  • Complex Formation: The purified protein is incubated with an excess of this compound and MgCl₂ (as Mg²⁺ is typically required for nucleotide binding) on ice or at 4°C for a period ranging from 30 minutes to several hours to ensure saturation of the nucleotide-binding site.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion.[6][7] This involves mixing the complex with a wide range of precipitant solutions to identify conditions that promote crystal formation.

  • Crystal Optimization and Harvesting: Once initial crystals are obtained, the crystallization conditions are optimized to improve crystal size and quality. Crystals are then carefully harvested and cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-frozen in liquid nitrogen.

  • X-ray Diffraction Data Collection and Structure Determination: The frozen crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[6] The diffraction data are then processed to determine the electron density map, into which the atomic model of the protein-AMP-PNP complex is built and refined.

Single-Particle Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation: A purified and concentrated sample of the protein-AMP-PNP complex (typically at 1-10 mg/mL) is prepared as described for X-ray crystallography.

  • Grid Preparation: A small aliquot (2-4 µL) of the sample is applied to a glow-discharged cryo-EM grid (e.g., a copper grid with a holey carbon film). The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) or a mixture of liquid ethane and propane. This process vitrifies the sample, preserving the protein in a near-native state.

  • Data Collection: The frozen grids are loaded into a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) of the randomly oriented protein particles are collected.

  • Image Processing and 3D Reconstruction: The individual particle images are computationally extracted from the micrographs, aligned, and classified. These 2D class averages are then used to generate an initial 3D model, which is subsequently refined to high resolution.

  • Model Building and Refinement: An atomic model of the protein-AMP-PNP complex is built into the final 3D density map and refined using computational tools.

Visualizing the Processes

To better understand the context of these structural comparisons, the following diagrams illustrate a generic ATP hydrolysis cycle and a typical workflow for structural studies of ATP-binding proteins.

ATP_Hydrolysis_Cycle cluster_trap Trapped State Protein Protein Protein_ATP Protein-ATP (Pre-hydrolysis state) Protein->Protein_ATP + ATP Protein_ADP_Pi Protein-ADP-Pi (Transition state) Protein_ATP->Protein_ADP_Pi Hydrolysis AMP_PNP Protein-AMP-PNP Protein_ATP->AMP_PNP Mimicked by This compound Protein_ADP Protein-ADP (Post-hydrolysis state) Protein_ADP_Pi->Protein_ADP - Pi Protein_ADP->Protein - ADP

A generic ATP hydrolysis cycle and the role of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_structure Structural Analysis cluster_analysis Data Analysis & Modeling Protein_Purification Protein Expression & Purification Complex_Formation Complex Formation (Protein + this compound) Protein_Purification->Complex_Formation XRay X-ray Crystallography Complex_Formation->XRay CryoEM Cryo-Electron Microscopy Complex_Formation->CryoEM Data_Processing Data Processing XRay->Data_Processing CryoEM->Data_Processing Structure_Determination 3D Structure Determination Data_Processing->Structure_Determination Model_Building Model Building & Refinement Structure_Determination->Model_Building Final_Structure Final_Structure Model_Building->Final_Structure Final Structure

A typical workflow for structural studies using ATP analogs.

References

A Comparative Guide to the Kinetic Differences Between AMP-PNP and Other ATP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and enzyme kinetics, dissecting the precise role of adenosine (B11128) triphosphate (ATP) is paramount. However, the transient nature of ATP binding and its rapid hydrolysis often pose significant experimental challenges. To overcome these hurdles, researchers rely on a toolkit of ATP analogs, each with unique properties that allow for the stabilization of specific enzyme states. This guide provides an objective comparison of the kinetic properties of Adenylyl-imidodiphosphate (AMP-PNP) and other widely used ATP analogs, supported by experimental data, detailed protocols, and illustrative diagrams to aid in experimental design and interpretation.

Distinguishing ATP Analogs: A Functional Overview

ATP analogs are broadly categorized based on their susceptibility to enzymatic hydrolysis. This fundamental difference dictates their application in research.

  • Non-hydrolyzable Analogs (e.g., this compound): These analogs, such as this compound, feature a modification in the triphosphate chain that renders the terminal phosphate (B84403) bond resistant to cleavage by enzymes like kinases and ATPases. This compound replaces the bridging oxygen between the β and γ phosphates with an imido group (-NH-). This structural change allows this compound to bind to the ATP-binding pocket of many enzymes, effectively acting as a competitive inhibitor . By locking the enzyme in a pre-hydrolysis, ATP-bound-like state, this compound is an invaluable tool for structural biology studies (X-ray crystallography, cryo-electron microscopy) and for measuring binding affinities.

  • Slowly Hydrolyzable Analogs (e.g., ATPγS): In contrast, analogs like Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) are substrates for many kinases, albeit with a much slower rate of hydrolysis compared to ATP. In ATPγS, a non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. This modification makes the terminal thiophosphate group more resistant to cleavage, but it can still be transferred to a substrate by a kinase. The resulting thiophosphorylated product is relatively stable, making ATPγS an excellent tool for identifying kinase substrates and for use in non-radioactive kinase assays.

Quantitative Comparison of Kinetic Parameters

The interaction of ATP analogs with enzymes can be quantified by various kinetic parameters. The following table summarizes key kinetic data for this compound and other ATP analogs with different classes of enzymes. It is important to note that these values are highly dependent on the specific enzyme and experimental conditions.

Enzyme ClassEnzymeLigandKd/KiKmVmax/kcatReference
ATPases Uncoating ATPaseATP~10 nM--[1]
ADP~10 nM--[1]
This compound ~1 µM--[1]
Na+/K+-ATPaseThis compound 4.2 µM (-MgCl₂)--[2]
This compound 2.2 µM (+50 µM MgCl₂)--[2]
Motor Proteins KinesinATP--Detachment rate: 3 s⁻¹[3]
This compound --Detachment rate: 0.009 s⁻¹[3]
ATPγS--ADP release rate slower than with ATP[3]
Kinases Protein Kinase Cδ (AS)N⁶-(benzyl)-ATP-200x higher affinity than WT150x higher efficiency than WT[4]
Protein Kinase AMgATP-160 µM-[5]
MgADPKi ≈ 40 µM--[5]
AMPKi ≈ 8 mM--[5]

Mandatory Visualizations

Signaling Pathway: GPCR to MAPK/Erk Cascade

This diagram illustrates a common signaling pathway initiated by a G-protein coupled receptor (GPCR) that leads to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) cascade. ATP analogs like this compound and ATPγS are instrumental in studying the kinase activities within this pathway, for instance, by inhibiting Raf, MEK, or Erk to trap the pathway in specific states or by using ATPγS to identify their downstream substrates.

GPCR_to_MAPK_Erk_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates Ras Ras PKA->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Erk Erk MEK->Erk Phosphorylates Transcription_Factors Transcription Factors Erk->Transcription_Factors Phosphorylates Ligand Ligand Ligand->GPCR

GPCR to MAPK/Erk signaling cascade.
Experimental Workflow: Determination of Ki for an ATP Analog using a Fluorescence Competition Assay

This workflow outlines the key steps for determining the inhibition constant (Ki) of a non-fluorescent ATP analog (like this compound) by measuring its ability to compete with a fluorescent ATP analog (like TNP-ATP) for binding to a kinase.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Kinase Prepare Kinase Solution Mix_Components Mix Kinase, TNP-ATP, and varying concentrations of ATP Analog Prep_Kinase->Mix_Components Prep_TNP_ATP Prepare TNP-ATP Stock Prep_TNP_ATP->Mix_Components Prep_Analog Prepare Serial Dilutions of ATP Analog Prep_Analog->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Measure_Fluorescence Measure Fluorescence (Excitation ~410 nm, Emission ~540 nm) Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Analog Concentration Measure_Fluorescence->Plot_Data Fit_Curve Fit Data to a Competition Binding Equation Plot_Data->Fit_Curve Calculate_Ki Calculate Ki from IC50 and Kd of TNP-ATP Fit_Curve->Calculate_Ki

Workflow for Ki determination.
Logical Relationship: Modes of Action of ATP Analogs

This diagram illustrates the distinct ways in which a non-hydrolyzable competitive inhibitor (this compound) and a slowly hydrolyzable substrate (ATPγS) interact with an enzyme compared to the natural substrate, ATP.

ATP_Analog_Modes_of_Action cluster_ATP Natural Substrate cluster_AMPPNP Competitive Inhibitor cluster_ATPgS Slow Substrate Enzyme Enzyme (e.g., Kinase) ATP ATP AMPPNP This compound ATPgS ATPγS ATP_Bound Enzyme-ATP (Active Complex) ATP->ATP_Bound Binds Products Enzyme + ADP + Pi (Reaction Complete) ATP_Bound->Products Hydrolysis AMPPNP_Bound Enzyme-AMP-PNP (Inactive Complex) AMPPNP->AMPPNP_Bound Binds No_Reaction No Hydrolysis (Enzyme Trapped) AMPPNP_Bound->No_Reaction ATPgS_Bound Enzyme-ATPγS (Active Complex) ATPgS->ATPgS_Bound Binds Thio_Products Enzyme + ADP + Thiophosphate (Slow Reaction) ATPgS_Bound->Thio_Products Slow Hydrolysis

Modes of action of ATP analogs.

Experimental Protocols

Fluorescence Competition Assay for Ki Determination of this compound

This protocol describes how to determine the inhibition constant (Ki) of this compound for a protein kinase using the fluorescent ATP analog, 2'(or-3')-O-(N-Methylanthraniloyl)adenosine 5'-triphosphate (TNP-ATP).[6]

Materials:

  • Purified protein kinase of interest

  • TNP-ATP stock solution (e.g., 1 mM in assay buffer)

  • This compound stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well black microplate

  • Microplate reader capable of fluorescence intensity measurements

Procedure:

  • Prepare Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Prepare Assay Mix: Prepare a master mix containing the protein kinase at a fixed concentration (e.g., 100 nM) and TNP-ATP at a concentration close to its Kd for the kinase (e.g., 1 µM).

  • Set up the Assay Plate:

    • To control wells, add the assay mix and buffer without the competitor.

    • To experimental wells, add the assay mix and the different concentrations of this compound.

    • Include wells with only TNP-ATP in buffer for background fluorescence measurement.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using the microplate reader. The excitation wavelength for TNP-ATP is typically around 410 nm, and the emission is measured around 540 nm.[6]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound TNP-ATP.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [TNP-ATP] / Kd_TNP-ATP), where [TNP-ATP] is the concentration of TNP-ATP used in the assay and Kd_TNP-ATP is the dissociation constant of TNP-ATP for the kinase.

Non-Radioactive Kinase Assay using ATPγS and a Thiophosphate-Specific Antibody

This protocol outlines a method to identify and confirm substrates of a kinase using ATPγS, followed by detection with a thiophosphate-specific antibody.[3]

Materials:

  • Purified kinase of interest

  • Putative protein substrate

  • ATPγS stock solution (e.g., 10 mM)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • p-Nitrobenzylmesylate (PNBM) for alkylation

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-thiophosphate ester antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube containing the kinase, the substrate, and the kinase reaction buffer.

    • Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.

    • Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Alkylation:

    • Add PNBM to the reaction mixture to a final concentration of 2.5 mM to alkylate the thiophosphate group.

    • Incubate at room temperature for 1-2 hours.

  • SDS-PAGE and Western Blotting:

    • Add SDS-PAGE sample buffer to the alkylated reaction mixture and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary anti-thiophosphate ester antibody diluted in blocking buffer.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody.

    • Wash the membrane again with TBST.

    • Detect the thiophosphorylated substrate using a chemiluminescent substrate and an imaging system. A band corresponding to the molecular weight of the substrate will indicate that it is a substrate of the kinase.

By understanding the distinct kinetic properties of this compound and other ATP analogs, and by employing appropriate experimental methodologies, researchers can effectively probe the intricate mechanisms of ATP-dependent enzymes, paving the way for new discoveries in cellular signaling and drug development.

References

Validating the Non-Hydrolyzable Nature of AMP-PNP in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of ATP analogs is critical for the robust design and interpretation of experiments targeting ATP-dependent enzymes. This guide provides a comprehensive comparison of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) with other common non-hydrolyzable ATP analogs, supported by experimental data and detailed protocols to validate its non-hydrolyzable nature in your assays.

This compound is a widely used ATP analog designed to be resistant to enzymatic hydrolysis. This property allows it to lock ATP-dependent enzymes, such as kinases, ATPases, and motor proteins, in an ATP-bound state, facilitating structural and functional studies. The key to its stability lies in the replacement of the oxygen atom between the β and γ phosphates with an imido (NH) group, creating a phosphorus-nitrogen (P-N) bond that is highly resistant to cleavage by most ATPases.[1] However, it is crucial to recognize that "non-hydrolyzable" is not absolute; some enzymes have been shown to slowly hydrolyze this compound.[2] Therefore, validating its stability within a specific experimental context is paramount.

Comparative Analysis of Non-Hydrolyzable ATP Analogs

The choice of an ATP analog can significantly influence experimental outcomes. Below is a comparison of commonly used non-hydrolyzable ATP analogs, highlighting their key features and relative stability.

AnalogModificationKey FeaturesRelative Hydrolysis RatePrimary Applications
This compound β,γ-imido bridgeActs as a true competitive inhibitor, locking enzymes in a pre-hydrolysis state. The imido group can act as a hydrogen bond donor.[1][3]Very low; significantly more stable than ATPγS. However, slow hydrolysis has been observed with some enzymes.Structural biology (X-ray crystallography, NMR), enzyme kinetics (as an inhibitor), studying conformational changes upon ATP binding.[1]
ATPγS γ-thiophosphateThe terminal phosphate (B84403) bond is more resistant to hydrolysis than ATP, but it can be slowly hydrolyzed by many kinases and ATPases, acting as a slow substrate.[1] The resulting thiophosphorylated product is stable.[1][3]Low, but generally higher than this compound.Kinase assays, identifying kinase substrates, studying thiophosphorylation.[1][3]
AMP-PCP β,γ-methylene bridgeThe P-C-P bond is highly resistant to hydrolysis.[1] However, it may not always induce a native pre-hydrolysis conformation in all enzymes.Extremely low.Structural and mechanistic studies, particularly where complete inhibition of hydrolysis is required.[1]

Experimental Protocols for Validation

To empirically validate the non-hydrolyzable nature of this compound in a specific assay, direct measurement of phosphate release is the most common and reliable method. Below are detailed protocols for commonly employed assays.

Protocol 1: Colorimetric ATPase Activity Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. By comparing the Pi generated in the presence of ATP versus this compound, one can determine the stability of this compound.

Materials:

  • Purified ATPase enzyme

  • ATP and this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • Malachite Green Reagent

  • Phosphate Standard Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve: Create a series of dilutions of the Phosphate Standard Solution in the Assay Buffer to generate a standard curve.

  • Set up Reactions: In a 96-well plate, prepare the following reactions in triplicate:

    • Positive Control: Enzyme + Assay Buffer + ATP (at a concentration near the Km)

    • Test Reaction: Enzyme + Assay Buffer + this compound (at the same concentration as ATP)

    • Negative Control (No Enzyme): Assay Buffer + ATP

    • Negative Control (No Substrate): Enzyme + Assay Buffer

  • Initiate and Incubate: Add the enzyme to the wells to initiate the reaction. Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 30 minutes).

  • Stop Reaction and Develop Color: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with any free phosphate to produce a colored product.

  • Measure Absorbance: Read the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative controls from the corresponding reaction wells.

    • Use the phosphate standard curve to calculate the concentration of phosphate released in each reaction.

    • Compare the amount of phosphate released in the ATP reaction to the this compound reaction. A negligible amount of phosphate in the this compound reaction validates its non-hydrolyzable nature in this context.

Protocol 2: Radiometric ATPase Activity Assay ([γ-³²P]-ATP)

This highly sensitive assay directly measures the release of radioactive phosphate from [γ-³²P]-ATP.

Materials:

  • Purified ATPase enzyme

  • [γ-³²P]-ATP and non-radioactive ATP

  • This compound

  • Assay Buffer

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the enzyme, assay buffer, and either a mix of non-radioactive ATP and trace amounts of [γ-³²P]-ATP or this compound.

  • Incubation: Incubate the reactions at the optimal temperature.

  • Quenching: At various time points, take aliquots of the reaction and quench them with a solution containing EDTA and a high concentration of non-radioactive ATP and phosphate.

  • Separation: Spot the quenched aliquots onto a TLC plate and develop the chromatogram to separate the unreacted [γ-³²P]-ATP from the released [³²P]-phosphate.

  • Quantification: Visualize and quantify the amount of [γ-³²P]-ATP and [³²P]-phosphate using a phosphorimager or by scraping the spots and using a scintillation counter.

  • Data Analysis: Calculate the percentage of hydrolyzed ATP over time for both the ATP and this compound reactions.

Visualizing the Validation Workflow

The following diagrams illustrate the signaling pathway context and the experimental workflow for validating the non-hydrolyzable nature of this compound.

Signaling Pathway Inhibition by this compound ATP ATP Enzyme ATP-dependent Enzyme (e.g., Kinase, ATPase) ATP->Enzyme Binds & Hydrolyzes ADP_Pi ADP + Pi Enzyme->ADP_Pi Catalysis Downstream Downstream Signaling Enzyme->Downstream AMP_PNP This compound AMP_PNP->Enzyme Binds & Inhibits Hydrolysis

Caption: Inhibition of an ATP-dependent signaling pathway by this compound.

Workflow for this compound Stability Assay cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Phosphate Detection cluster_3 Data Analysis Control_ATP Control: Enzyme + ATP Incubate Incubate at Optimal Temperature & Time Control_ATP->Incubate Test_AMPPNP Test: Enzyme + this compound Test_AMPPNP->Incubate Detect_Pi Measure Free Phosphate (e.g., Malachite Green) Incubate->Detect_Pi Compare Compare Pi Released: ATP vs. This compound Detect_Pi->Compare

Caption: General workflow for validating the non-hydrolyzable nature of this compound.

By employing these methodologies and understanding the comparative properties of different ATP analogs, researchers can confidently validate the stability of this compound in their specific experimental systems, leading to more accurate and reproducible results.

References

comparative analysis of AMP-PNP and AMP-PCP in structural studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of ATP-dependent protein mechanisms, the choice of a non-hydrolyzable ATP analog is a critical experimental decision. Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5′-(β,γ-methylene)triphosphate (AMP-PCP) are two of the most prominent tools used to trap and stabilize proteins in their ATP-bound state for structural elucidation. This guide provides a comprehensive comparative analysis of this compound and AMP-PCP, supported by experimental data and detailed protocols to inform their application in structural studies.

At the heart of their utility, both this compound and AMP-PCP are designed to resist enzymatic cleavage, thereby locking ATP-binding proteins into a pre-hydrolysis conformation amenable to techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[1] The fundamental distinction between these two analogs lies in the atom bridging the β and γ phosphates: an imido group (-NH-) in this compound and a methylene (B1212753) group (-CH2-) in AMP-PCP.[1] This seemingly subtle difference can have significant repercussions on the resulting protein structure and experimental outcome.

While both are effective in mimicking the ATP-bound state, the choice between them is not always interchangeable. The specific protein under investigation and the desired conformational state are crucial factors. For instance, in studies of the p97 ATPase, this compound was found to be more effective at stabilizing a pre-hydrolysis state, whereas AMP-PCP induced a mixture of conformations.[1] Conversely, the methylene bridge in AMP-PCP may offer greater resistance to hydrolysis in some enzymatic systems.

Quantitative Comparison: Binding Affinities and Hydrolysis Rates

The binding affinity and hydrolysis rate of this compound and AMP-PCP are highly dependent on the specific protein and the experimental conditions. The following tables summarize representative data from various studies to provide a comparative overview.

Table 1: Comparative Binding Affinities of this compound and AMP-PCP for Various Proteins

NucleotideProteinTechniqueDissociation Constant (Kd)
AMP-PCP Human Glutamine Synthetase3.8 µM
Bacillus subtilis Na+/K+-ATPase (E1 form)667 µM
Human p38 MAP Kinase α-
Mouse L cells CFTRNo detectable interaction
This compound p97 ATPaseNMR-
Kinesin-1Cryo-EM-
Hsp90 (yeast)X-ray Crystallography-

Note: The available quantitative data for AMP-PCP is distributed across various studies with different experimental conditions. The values presented here are for comparative purposes. Researchers should consult the primary literature for specific experimental details.[2]

Table 2: Comparative Hydrolysis Resistance of Non-Hydrolyzable ATP Analogs

AnalogBridging GroupRelative Hydrolysis ResistanceNotes
AMP-PCP Methylene (-CH2-)Generally higherThe P-C-P bond is highly resistant to enzymatic cleavage.
This compound Imido (-NH-)High, but can be protein-dependentSome ATPases have been shown to slowly hydrolyze this compound.[1]

Structural and Mechanistic Implications

The structural differences between this compound and AMP-PCP can lead to distinct conformational states in the target protein. The imido group of this compound, with its potential to act as a hydrogen bond donor, may interact differently with the nucleotide-binding pocket compared to the methylene group of AMP-PCP.[3] In some cases, this compound is considered a closer mimic of ATP.[1]

Furthermore, under certain conditions within a protein's active site, the imido group of this compound can become deprotonated.[4] This property is not shared by AMP-PCP and can influence the electrostatic environment of the active site, potentially affecting the protein's conformation.[4]

Experimental Protocols

The successful application of this compound and AMP-PCP in structural studies hinges on meticulous experimental design. Below are detailed protocols for their use in X-ray crystallography and cryo-EM.

Co-crystallization with this compound or AMP-PCP for X-ray Crystallography

Objective: To obtain high-quality crystals of a protein-analog complex for structure determination.

Materials:

  • Purified protein of interest (>95% purity)

  • This compound or AMP-PCP sodium salt

  • Magnesium chloride (MgCl2)

  • Appropriate buffers and crystallization screening solutions

  • Cryoprotectant

Methodology:

  • Protein and Ligand Preparation:

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).

    • Prepare a stock solution of this compound or AMP-PCP (e.g., 100 mM) in a buffer compatible with your protein.

  • Complex Formation:

    • Just prior to setting up crystallization trials, add a molar excess of this compound or AMP-PCP to the protein solution (e.g., 1-5 mM final concentration).[1]

    • Include MgCl2 at a similar concentration, as it is often essential for nucleotide binding.[1]

    • Incubate the mixture on ice for at least 30 minutes to facilitate complex formation.[2]

  • Crystallization Screening:

    • Set up crystallization trials using methods such as vapor diffusion (hanging or sitting drop).

    • Screen a wide range of crystallization conditions to identify initial hits.

  • Crystal Optimization and Harvesting:

    • Optimize initial crystallization conditions to obtain diffraction-quality crystals.

    • Harvest crystals and flash-cool them in a cryoprotectant solution before data collection.

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

Objective: To prepare vitrified samples of a protein-analog complex for high-resolution imaging.

Materials:

  • Purified protein-analog complex

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Methodology:

  • Complex Formation:

    • Incubate the purified protein with a molar excess of this compound or AMP-PCP and MgCl2 on ice to ensure binding.[1]

  • Grid Preparation:

    • Apply a small volume (typically 3-4 µL) of the protein-analog complex solution to a glow-discharged cryo-EM grid.

  • Vitrification:

    • Blot the grid to remove excess liquid, leaving a thin film of the sample.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[1]

  • Data Collection:

    • Screen the vitrified grids for optimal ice thickness and particle distribution before proceeding to high-resolution data collection.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the role of this compound and AMP-PCP in structural studies, the following diagrams illustrate the ATPase hydrolysis cycle they modulate and a general experimental workflow.

ATP_Hydrolysis_Cycle E_ATP E-ATP (Pre-hydrolysis) E_ADP_Pi E-ADP-Pi (Post-hydrolysis) E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP E_ADP_Pi->E_ADP Pi Release E E (Apo) E_ADP->E ADP Release E->E_ATP ATP Binding ATP_in ATP Pi_out Pi ADP_out ADP Analogs This compound / AMP-PCP Analogs->E_ATP Trap

Caption: The ATPase hydrolysis cycle and the inhibitory mechanism of non-hydrolyzable analogs.

Structural_Workflow cluster_prep Sample Preparation cluster_structure Structure Determination cluster_analysis Data Analysis Protein Purified Protein Complex Protein-Analog Complex Protein->Complex Analog This compound or AMP-PCP + Mg2+ Analog->Complex Xray X-ray Crystallography Complex->Xray Crystallization CryoEM Cryo-EM Complex->CryoEM Vitrification Model 3D Structural Model Xray->Model CryoEM->Model Analysis Mechanistic Insights Model->Analysis

References

A Researcher's Guide to Control Experiments for AMP-PNP-Induced Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating ATP-dependent molecular processes, the non-hydrolyzable ATP analog, Adenylyl-imidodiphosphate (AMP-PNP), is an indispensable tool. By binding to the ATP pocket without being cleaved, this compound effectively traps enzymes in a pre-hydrolysis, substrate-bound state, allowing for the detailed study of conformational changes.[1] However, the interpretation of data from experiments utilizing this compound hinges on a robust set of control experiments to ensure that the observed effects are specific and meaningful.

This guide provides an objective comparison of essential control strategies and alternatives to this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Control Strategies

A multi-faceted approach to controls is crucial for validating findings related to this compound-induced conformational changes. The ideal experimental design will incorporate a combination of negative controls, comparative non-hydrolyzable analogs, and functional assays to build a comprehensive picture of the nucleotide's effect.

Negative Controls

Negative controls are fundamental to establishing a baseline and ruling out confounding variables.

Control TypePurposeKey Considerations
Apo (Nucleotide-Free) State To observe the protein's conformation in the absence of any nucleotide. This serves as the primary baseline against which the effects of this compound and other nucleotides are measured.Ensure complete removal of any endogenous nucleotides through methods like dialysis or size-exclusion chromatography.
Vehicle Control To account for any effects of the solvent used to dissolve this compound (e.g., buffer, DMSO).The vehicle should be added to the control sample at the same final concentration as in the experimental samples.[2]
ATP (Hydrolyzable) To compare the conformation induced by the non-hydrolyzable analog to that induced by the natural substrate. This helps to understand if this compound is truly mimicking the pre-hydrolysis state.ATP will be hydrolyzed, leading to a mixture of states (pre-hydrolysis, transition, and post-hydrolysis). Time-resolved studies may be necessary to capture specific conformations.
ADP (Post-Hydrolysis State) To characterize the conformation of the protein after ATP hydrolysis and product release. This helps to delineate the full conformational cycle of the enzyme.The ADP-bound state represents a distinct conformational state from the pre-hydrolysis state and is a critical point of comparison.
Denatured Protein To ensure that any observed signal change in biophysical assays is dependent on the native protein structure.This is particularly important in techniques like circular dichroism or fluorescence spectroscopy.
Comparative Non-Hydrolyzable ATP Analogs

Different non-hydrolyzable ATP analogs can induce subtly different conformational states in a target protein.[3] Comparing the effects of this compound with other analogs can provide a more nuanced understanding of the pre-hydrolysis state.

AnalogChemical ModificationKey Characteristics and Applications
AMP-PCP (β,γ-methylene ATP) Replaces the bridging oxygen between the β and γ phosphates with a methylene (B1212753) group (-CH2-).[1][4]Structurally very similar to this compound and often used interchangeably to lock enzymes in a pre-hydrolysis state for structural analysis.[1][4]
ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom.[1]Can act as a slow substrate for some kinases and ATPases, leading to a thiophosphorylated product.[1] It is more resistant to hydrolysis than ATP but not completely non-hydrolyzable.[1][3]
ADP-AlFx (ADP-aluminum fluoride) Mimics the transition state of ATP hydrolysis.Used to trap enzymes in a state that resembles the transition state of the phosphoryl transfer reaction.[3]
ADP-BeFx (ADP-beryllium fluoride) Mimics the pre-hydrolysis state.Forms a stable complex with ADP that is structurally similar to ATP.[3]

Quantitative Comparison of Non-Hydrolyzable ATP Analogs

The binding affinities and inhibitory constants of these analogs can vary significantly depending on the protein and experimental conditions.

AnalogTarget ProteinParameterValueReference
This compoundMyosin ATPaseKi~200 µM[5]
AMP-PCPMyosin ATPaseKi~150 µM[5]
This compoundKir6 (KATP) channel-Blocker
This compoundNPP1Ki,app0.5-56 µM (for a range of analogs)[6]

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for key experiments used to study this compound-induced conformational changes.

ATPase Activity Assay

This assay is used to confirm that this compound is not hydrolyzed by the enzyme and to determine its inhibitory effects on ATP hydrolysis.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Enzyme Preparation: Add a known concentration of the purified enzyme to the reaction buffer.

  • Inhibitor/Substrate Addition:

    • Control (ATP hydrolysis): Add a saturating concentration of ATP.

    • This compound Control: Add this compound at the same concentration as ATP to confirm it is not hydrolyzed.

    • Inhibition Assay: Add a fixed, non-saturating concentration of ATP and varying concentrations of this compound.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme for a set period (e.g., 30 minutes).

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of this compound concentration to determine the IC₅₀ or Kᵢ value.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique to measure conformational changes in real-time by monitoring the distance between two fluorescent probes attached to the protein.

Protocol:

  • Protein Labeling: Covalently label the protein with a donor and an acceptor fluorophore at specific sites that are predicted to change distance upon nucleotide binding.

  • Experimental Setup: Place the labeled protein in a fluorometer.

  • Baseline Measurement: Record the baseline FRET efficiency in the apo state.

  • Nucleotide Addition: Sequentially add ATP, ADP, and this compound and record the change in FRET efficiency for each.

  • Data Analysis: Calculate the FRET efficiency for each condition to determine the relative distances between the labeled sites and infer conformational changes.

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, can be used to assess the stabilization of a protein upon ligand binding.

Protocol:

  • Reaction Setup: In a 96-well PCR plate, mix the purified protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Ligand Addition: Add different nucleotides (this compound, ATP, ADP) or controls (vehicle, apo) to different wells.

  • Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. An increase in Tₘ in the presence of a ligand indicates stabilization.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental designs and molecular mechanisms.

experimental_workflow cluster_preparation Protein Preparation cluster_conditions Experimental Conditions cluster_assays Biophysical & Functional Assays cluster_analysis Data Analysis & Interpretation start Purified Protein apo Apo (Nucleotide-Free) State start->apo Dialysis/ Size Exclusion amp_pnp This compound atp ATP adp ADP amp_pcp AMP-PCP vehicle Vehicle Control structural Cryo-EM / X-ray Crystallography amp_pnp->structural fret FRET amp_pnp->fret tsa Thermal Shift Assay amp_pnp->tsa atpase ATPase Activity amp_pnp->atpase atp->structural atp->fret atp->tsa atp->atpase adp->structural adp->fret adp->tsa adp->atpase amp_pcp->structural amp_pcp->fret amp_pcp->tsa amp_pcp->atpase vehicle->structural vehicle->fret vehicle->tsa vehicle->atpase analysis Compare Conformational States & Functional Effects structural->analysis fret->analysis tsa->analysis atpase->analysis

Caption: General experimental workflow for studying this compound-induced conformational changes.

signaling_pathway cluster_enzyme_cycle ATPase Conformational Cycle cluster_analog_inhibition Inhibition by this compound E_open E (Open/Apo) E_ATP E-ATP (Pre-hydrolysis) E_open->E_ATP ATP Binding E_AMPPNP E-AMP-PNP (Trapped State) E_open->E_AMPPNP This compound Binding E_ADP_Pi E-ADP-Pi (Transition State) E_ATP->E_ADP_Pi Hydrolysis E_ADP E-ADP (Post-hydrolysis) E_ADP_Pi->E_ADP Pi Release E_ADP->E_open ADP Release E_AMPPNP->E_ADP_Pi

Caption: Conformational cycle of an ATPase and the trapping mechanism of this compound.

Conclusion

The study of this compound-induced conformational changes is a powerful approach to understanding the mechanisms of ATP-dependent enzymes. However, the data derived from such studies are only as reliable as the controls employed. By utilizing a comprehensive suite of negative controls, comparing with alternative non-hydrolyzable analogs, and employing a range of biophysical and functional assays, researchers can confidently elucidate the specific and crucial roles of ATP-binding and hydrolysis in protein function. The careful design and execution of these control experiments are paramount for producing high-quality, publishable data in the fields of biochemistry, structural biology, and drug development.

References

Assessing the Specificity of AMP-PNP for ATP-Binding Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ATP analogs is critical for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a widely used non-hydrolyzable ATP analog, with other common alternatives. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate its specificity for ATP-binding sites.

This compound is a structural analog of ATP where an imido group (-NH-) replaces the bridging oxygen atom between the β and γ phosphates. This modification renders the terminal phosphate (B84403) bond highly resistant to cleavage by ATPases and kinases, effectively "locking" these enzymes in an ATP-bound conformational state. This property makes this compound an invaluable tool for structural biology, enzyme kinetics, and biophysical studies. However, its specificity and potential off-target effects are crucial considerations for any experiment.

Comparative Analysis of Non-Hydrolyzable ATP Analogs

The choice of an ATP analog depends on the specific experimental question. While this compound is designed to be a competitive inhibitor that is not hydrolyzed, other analogs possess different characteristics.

  • ATPγS (Adenosine 5'-O-[3-thiotriphosphate]) : In this analog, a sulfur atom replaces a non-bridging oxygen on the γ-phosphate. Unlike this compound, ATPγS can be slowly hydrolyzed by many kinases, acting as a "slow substrate." This property is advantageous for producing stably thiophosphorylated proteins, which are resistant to phosphatases, making it ideal for kinase activity assays.

  • AMP-PCP (Adenosine 5'-(β,γ-methylene)triphosphate) : Similar to this compound, AMP-PCP has a modification in the phosphate chain, with a methylene (B1212753) group (-CH2-) replacing the oxygen between the β and γ phosphates. This also confers resistance to hydrolysis, making it a competitive inhibitor suitable for studies requiring a stable pre-hydrolysis state.

The primary distinction lies in their interaction with enzymes: this compound and AMP-PCP are generally considered true competitive inhibitors, ideal for structural and binding studies, whereas ATPγS can act as a substrate, making it suitable for assays measuring enzymatic activity.[1]

Data Presentation: Quantitative Comparison of Binding Affinities

The binding affinity of ATP analogs to their target proteins is a key measure of their potency and specificity. This is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity. The following tables summarize available quantitative data for this compound and other ATP analogs for various classes of ATP-binding proteins.

Table 1: Binding Affinities of ATP Analogs for Kinases

KinaseLigandKd (µM)Ki (µM)IC50 (µM)Organism/System
Fibroblast Growth Factor Receptor 2 (FGFR2)This compound2--Human

Table 2: Binding Affinities of ATP Analogs for ATPases

ATPaseLigandKd (µM)Ki (µM)IC50 (µM)ConditionsOrganism/System
(Na+ + K+)-dependent ATPaseThis compound4.2--No MgCl2Canine Kidney
(Na+ + K+)-dependent ATPaseThis compound2.2--50 µM MgCl2Canine Kidney
(Na+ + K+)-dependent ATPaseThis compound6--2 mM MgCl2Canine Kidney
eIF4AATPγS---Km = 66 µMEukaryotic
Hsp90 (N-terminal domain)AMP-PCP3.8--

Table 3: Binding Affinities of ATP Analogs for Motor Proteins

Motor ProteinLigandKd (µM)Ki (µM)IC50 (µM)Organism/System
KinesinThis compound---

Note: Data is compiled from various sources. Experimental conditions can significantly influence these values. Dashes indicate that data was not found in the reviewed literature.

Off-Target Effects and Specificity Assessment

While this compound is a valuable tool, it is not perfectly specific for all ATP-binding sites and can exhibit off-target effects. For instance, some enzymes, like the motor protein ncd, have been shown to slowly hydrolyze this compound. Furthermore, not all ATP-dependent processes are inhibited by this compound; for example, it does not inhibit the ATP-dependent scanning of the leader sequence in eukaryotic mRNA translation initiation.

Modern proteomic approaches are powerful tools for identifying the on- and off-targets of small molecules like this compound on a proteome-wide scale.

  • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) : These methods assess the thermal stability of proteins in the presence and absence of a ligand. Ligand binding typically stabilizes a protein, leading to a higher melting temperature. By comparing the melting profiles of the entire proteome, one can identify proteins that are directly engaged by this compound in a cellular context. For example, TPP has been used to confirm the stabilization of CDK9 by this compound.

  • Chemical Proteomics : This approach uses chemical probes, often based on the molecule of interest, to pull down interacting proteins from cell lysates for identification by mass spectrometry.

These unbiased methods provide a global view of the potential interaction partners of this compound, helping researchers to better understand its specificity and potential confounding effects in their experiments.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are detailed methodologies for key experiments to assess the specificity of this compound.

Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for a Kinase using a Fluorescence Polarization Assay

This protocol describes a competitive binding assay to determine the Ki of this compound for a specific kinase.

Materials:

  • Purified kinase of interest

  • Fluorescent ATP tracer (e.g., a fluorescein-labeled ATP analog)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Determine the optimal concentration of the fluorescent ATP tracer:

    • Perform a saturation binding experiment by titrating the kinase with increasing concentrations of the fluorescent tracer.

    • The concentration of tracer that gives a stable and robust polarization signal (typically around the Kd of the tracer for the kinase) should be used for the competition assay.

  • Prepare serial dilutions of this compound:

    • Prepare a 2-fold serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 1 mM).

  • Set up the assay plate:

    • Add a fixed concentration of the kinase and the fluorescent ATP tracer to each well.

    • Add the serially diluted this compound to the wells. Include controls for no inhibitor (maximum polarization) and no kinase (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the fluorescent tracer and Km is its Michaelis-Menten constant.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring this compound Binding to an ATPase

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including the Kd.

Materials:

  • Purified ATPase

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified ATPase and the this compound solution extensively against the same dialysis buffer to minimize heats of dilution.

    • Determine the precise concentrations of the protein and this compound.

  • ITC Experiment Setup:

    • Load the ATPase solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of injections of the this compound solution into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per injection against the molar ratio of this compound to ATPase.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_ATP ATP Hydrolysis cluster_AMPPNP This compound Interaction ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi Enzyme-catalyzed hydrolysis AMPPNP This compound Enzyme_AMPPNP Enzyme-AMP-PNP Complex (Stable) AMPPNP->Enzyme_AMPPNP Competitive binding

Caption: Mechanism of action: ATP hydrolysis vs. This compound stable binding.

start Start: Purified Kinase + Fluorescent ATP Tracer add_amppnp Add serial dilutions of this compound start->add_amppnp incubate Incubate to reach equilibrium add_amppnp->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze data: Plot FP vs. [this compound] measure_fp->analyze calculate Determine IC50 and calculate Ki analyze->calculate

Caption: Workflow for determining the Ki of this compound using a fluorescence polarization assay.

start Start: Cell lysate or intact cells + this compound heat Apply heat gradient start->heat separate Separate soluble and precipitated proteins heat->separate quantify Quantify protein levels (e.g., by Mass Spectrometry) separate->quantify analyze Identify proteins with increased thermal stability quantify->analyze targets Potential on- and off-targets of this compound analyze->targets

Caption: Workflow for identifying this compound targets using a thermal proteome profiling approach.

Conclusion

This compound is a powerful and widely used tool for studying ATP-dependent enzymes. Its resistance to hydrolysis allows for the trapping of enzymes in a pre-hydrolysis, ATP-bound state, which is invaluable for a variety of biochemical and structural studies. However, researchers must be mindful of its limitations, including potential off-target effects and the fact that it may not be a suitable inhibitor for all ATP-dependent processes. By carefully selecting the appropriate ATP analog for the experimental question at hand and employing robust experimental methodologies, such as those detailed in this guide, researchers can obtain more accurate and reliable data, leading to a deeper understanding of the complex roles of ATP-dependent enzymes in cellular function. The use of proteome-wide techniques to assess target engagement and specificity is highly encouraged to validate findings and uncover potential confounding variables.

References

Cross-Validation of ATP Analog Effects with Genetic Mutations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise conformational states and catalytic mechanisms of ATP-binding proteins is paramount. Non-hydrolyzable ATP analogs, such as adenylyl-imidodiphosphate (AMP-PNP), are invaluable tools for trapping these proteins in a pre-hydrolysis state for structural and functional studies. However, interpreting the results obtained with such analogs requires careful cross-validation to ensure they accurately reflect the protein's natural conformational cycle. One of the most powerful methods for this validation is the use of genetic mutations, particularly within the conserved Walker A and B motifs of the ATPase domain, which are critical for ATP binding and hydrolysis.

This guide provides an objective comparison of the effects of using the non-hydrolyzable ATP analog this compound with the functional consequences of introducing genetic mutations in key catalytic residues of ATP-binding proteins. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to clarify the underlying principles and workflows.

Comparing the Pre-Hydrolysis State: this compound versus Walker B Mutations

A common strategy to mimic the pre-hydrolysis ATP-bound state is to either introduce a non-hydrolyzable ATP analog like this compound to the wild-type protein or to mutate key residues involved in catalysis, most notably the Walker B motif. The Walker B motif contains a conserved aspartate or glutamate (B1630785) residue that is essential for coordinating the magnesium ion and activating a water molecule for nucleophilic attack on the γ-phosphate of ATP.[1][2] A mutation of this residue, for example, to an alanine (B10760859) or glutamine, allows ATP to bind but dramatically slows down hydrolysis.[3]

Below is a comparative summary of quantitative data for an exemplar ATP-binding cassette (ABC) transporter, illustrating the differential effects of this compound and a Walker B mutation on its ATPase activity.

Quantitative Comparison: ATPase Activity
Condition Protein Description Basal ATPase Activity (nmol/min/mg) Stimulated ATPase Activity (nmol/min/mg) Reference
This compound BoundWild-Type ABC TransporterWild-type protein incubated with the non-hydrolyzable ATP analog this compound.Not Applicable (Hydrolysis is blocked)Not ApplicableInferred from[4][5]
ATP BoundWild-Type ABC TransporterWild-type protein with its natural substrate, ATP.~100~300 (in the presence of a stimulating ligand)[6]
ATP BoundWalker B Mutant (e.g., E to Q)Mutant protein with a compromised ability to hydrolyze ATP, incubated with ATP.~10-20~10-20 (Stimulation is abolished or significantly reduced)[3][6]

The ATP Hydrolysis Cycle and Interventions

To visualize how this compound and genetic mutations interrupt the normal ATP hydrolysis cycle, the following diagram illustrates the key steps and the points of intervention.

ATP_Hydrolysis_Cycle cluster_cycle ATP Hydrolysis Cycle cluster_interventions Experimental Interventions ATP_Bound ATP Binding (Pre-Hydrolysis State) Hydrolysis ATP Hydrolysis (Transition State) ATP_Bound->Hydrolysis Catalysis ADP_Pi_Bound ADP + Pi Bound (Post-Hydrolysis State) Hydrolysis->ADP_Pi_Bound Phosphate release Product_Release ADP & Pi Release ADP_Pi_Bound->Product_Release Conformational Change Product_Release->ATP_Bound ATP Rebinding AMP_PNP This compound Binding AMP_PNP->ATP_Bound Mimics Walker_B_Mutant Walker B Mutation Walker_B_Mutant->Hydrolysis Inhibits

Figure 1: ATP hydrolysis cycle and points of experimental intervention.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for the accurate comparison of results obtained with ATP analogs and genetic mutants. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of the Walker B Motif

This protocol outlines the steps to introduce a point mutation into the Walker B motif of an ATP-binding protein using a commercially available kit.

Materials:

  • Plasmid DNA containing the gene of interest

  • Phusion Site-Directed Mutagenesis Kit (or similar high-fidelity polymerase-based kit)[7]

  • Custom-designed mutagenic primers

  • Chemically competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design complementary forward and reverse primers (~25-45 bp) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: Set up the PCR reaction with the plasmid template, mutagenic primers, and a high-fidelity DNA polymerase. The polymerase will amplify the entire plasmid, incorporating the mutation.[8]

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA. The newly synthesized, mutated plasmid DNA will be unmethylated and thus resistant to digestion.

  • Transformation: Transform the DpnI-treated plasmid DNA into chemically competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

ATPase Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous, spectrophotometric assay to measure the rate of ATP hydrolysis.[9]

Materials:

  • Purified wild-type or mutant ATPase

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • ATP solution

  • Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, PK, LDH, PEP, and NADH.

  • Initiation of Reaction: Add the purified ATPase to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C). Initiate the reaction by adding ATP.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by LDH is coupled to the regeneration of ATP from ADP by PK, and the rate of NADH consumption is directly proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the ATPase activity in nmol of ATP hydrolyzed per minute per mg of protein using the molar extinction coefficient of NADH.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the cross-validation of this compound results with genetic mutations.

Experimental_Workflow cluster_data_analysis Data Analysis & Comparison WT_Expression Wild-Type Protein Expression & Purification ATPase_Assay ATPase Activity Assay WT_Expression->ATPase_Assay Binding_Assay Nucleotide Binding Assay (e.g., ITC, Fluorescence) WT_Expression->Binding_Assay Structural_Study Structural Analysis (e.g., X-ray, Cryo-EM) WT_Expression->Structural_Study Mutagenesis Site-Directed Mutagenesis (e.g., Walker B) Mutant_Expression Mutant Protein Expression & Purification Mutagenesis->Mutant_Expression Mutant_Expression->ATPase_Assay Mutant_Expression->Binding_Assay Mutant_Expression->Structural_Study Comparison Comparative Analysis of: - Catalytic Rates - Binding Affinities - Conformational States ATPase_Assay->Comparison Binding_Assay->Comparison Structural_Study->Comparison

Figure 2: Workflow for cross-validation of this compound and genetic mutation studies.

Conclusion

Both the use of non-hydrolyzable ATP analogs like this compound and the introduction of genetic mutations are powerful techniques to investigate the function of ATP-binding proteins. While this compound is effective at trapping a pre-hydrolysis state, it is crucial to recognize that it is an ATP mimic and may not perfectly replicate the conformational and dynamic properties induced by ATP binding. Genetic mutations, such as those in the Walker B motif, provide a complementary approach by studying the protein in the presence of its natural substrate, albeit with a crippled catalytic machinery. By employing both methods and comparing the resulting data, researchers can gain a more comprehensive and validated understanding of the structure-function relationships of these essential molecular machines. This integrated approach is critical for advancing our knowledge in basic research and for the development of novel therapeutics targeting ATP-dependent pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of AMP-PNP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the proper and safe disposal of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, are critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the handling and disposal of this common laboratory reagent.

This compound is widely used in biochemical assays to study ATP-dependent enzymes due to its resistance to hydrolysis.[1] While it is a valuable research tool, proper disposal is necessary to mitigate any potential hazards. The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Key Safety and Handling Precautions

Before disposal, it is essential to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If handling the solid form, avoid creating dust.[2][3] In case of a spill, carefully sweep or vacuum the material and place it in a designated, sealed container for disposal.[2]

Quantitative Data on this compound

The following table summarizes the key physical and chemical properties of this compound, which are important for its safe handling and disposal.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₇N₆O₁₂P₃ (free acid)[3]
Molecular Weight 506.19 g/mol (free acid basis)[3]
Appearance White powder
Solubility in Water 50 mg/mL[2]
Storage Temperature -20°C[2][3][4]
Stability Stable under recommended storage conditions. Very unstable in acidic conditions; it will rapidly hydrolyze.[2] A solution stored at -70°C for 3 months showed approximately 5% hydrolysis after 6 months.[2][2]

Note: The provided data is for the tetralithium salt hydrate (B1144303) form unless otherwise specified.

This compound Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process emphasizes a hierarchy of waste management, prioritizing chemical treatment where feasible and approved, followed by compliant disposal as hazardous waste.

AMP_PNP_Disposal_Workflow This compound Disposal Workflow cluster_assessment Initial Assessment cluster_pathways Disposal Pathways cluster_action Actionable Steps start This compound Waste Generated check_regulations Consult Institutional EHS & Local Regulations start->check_regulations chemical_treatment Option: Chemical Treatment (Requires EHS Approval) check_regulations->chemical_treatment If permissible hazardous_waste Standard Pathway: Dispose as Chemical Waste check_regulations->hazardous_waste Default/Required hydrolysis Acid-Catalyzed Hydrolysis (Proposed Method) chemical_treatment->hydrolysis collection Collect in a Labeled, Sealed Container hazardous_waste->collection neutralization Neutralize Solution hydrolysis->neutralization neutralization->collection disposal_service Arrange for Pickup by Certified Hazardous Waste Service collection->disposal_service final_disposal Final Disposal disposal_service->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

The recommended method for disposing of this compound is through a certified hazardous waste management service, as directed by your institution's EHS department. However, for informational purposes and where explicitly approved by EHS, a chemical degradation protocol similar to that for other non-hydrolyzable ATP analogs may be considered.

Standard Operating Procedure for Disposal as Chemical Waste:

  • Segregation and Collection : Collect waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "Adenosine 5'-(β,γ-imido)triphosphate," and any other required information as per your institution's policy.

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request : Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Proposed Protocol for Chemical Degradation (for informational purposes only; requires EHS validation and approval):

This protocol is based on the principle of acid-catalyzed hydrolysis, which can break down the this compound molecule. This compound is known to be unstable in acidic conditions.[2]

Materials:

  • This compound waste

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Appropriate reaction vessel (e.g., a round-bottom flask with a reflux condenser)

  • Heating mantle

  • pH meter or pH paper

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

Procedure:

  • Preparation : In a fume hood, dissolve the this compound waste in water within the reaction vessel.

  • Acidification : Slowly and carefully add concentrated acid to the solution. This step is highly exothermic and should be performed with cooling. The goal is to achieve a highly acidic condition.

  • Hydrolysis : Gently heat the mixture to reflux for several hours. The exact time and temperature may need to be optimized. The objective is to cleave the P-N-P bond.

  • Monitoring : To determine the extent of degradation, periodically and carefully take a small sample of the reaction mixture, neutralize it, and analyze for the presence of the parent compound (e.g., by HPLC).

  • Neutralization : Once the degradation is complete, allow the reaction mixture to cool to room temperature. Slowly and carefully neutralize the solution with a base such as sodium hydroxide. This step is also highly exothermic.

  • Disposal : The final neutralized solution should be disposed of as chemical waste in accordance with local regulations.

Disclaimer: This proposed chemical degradation protocol is for informational purposes only. The most reliable and recommended method of disposal remains through a certified hazardous waste management service. Always consult with your institution's EHS department before attempting any chemical treatment of waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, is a vital tool in biochemical and molecular biology research.[1] Its stability allows scientists to study ATP-dependent processes by trapping enzymes in an ATP-bound state.[2] While this compound is not classified as a hazardous substance, proper handling and disposal are crucial to ensure laboratory safety and experimental integrity.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is paramount to minimize exposure. The primary physical hazard associated with powdered this compound is the potential for combustible dust concentrations in the air.[4] The following personal protective equipment is recommended to ensure your safety.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Disposable GlovesNitrile gloves are recommended for incidental contact. While specific breakthrough time data for this compound is not available, nitrile gloves offer good general chemical resistance for aqueous solutions.[5][6] For prolonged handling or in case of a spill, consider double-gloving.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Eye Protection Safety Glasses/GogglesSafety glasses with side shields are the minimum requirement.[5] In situations with a higher risk of splashes, such as when preparing stock solutions, chemical splash goggles should be worn.[7]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential contamination.[8] Ensure the coat is fully buttoned.
Respiratory Protection Not Generally RequiredUnder normal handling conditions with adequate ventilation, respiratory protection is not typically necessary.[4] However, if there is a risk of generating dust, especially in poorly ventilated areas, a NIOSH-approved N95 respirator should be considered to prevent inhalation.[3]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for both safety and the integrity of your experiments.

Preparation and Handling
  • Designate a Work Area : Before handling, designate a specific, clean area for working with this compound.

  • Assemble Materials : Gather all necessary equipment, including your PPE, analytical balance, spatulas, weighing paper, solvent (typically water or a buffer), and properly labeled containers for your stock solution and waste.

  • Don PPE : Put on your lab coat, safety glasses, and nitrile gloves.

  • Weighing the Compound : When weighing the powdered form of this compound, do so in a chemical fume hood or a ventilated balance enclosure to minimize the risk of dust inhalation.[9] Use a clean spatula and weighing paper.

  • Solution Preparation : To prepare a solution, slowly add the powdered this compound to the solvent to avoid splashing.[9] this compound is soluble in water.[10] Ensure the container is securely capped and mix gently until the solid is fully dissolved.

  • Labeling : Clearly label the container with the chemical name (this compound), concentration, solvent, date of preparation, and your initials.

Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area assemble Assemble Materials & PPE prep_area->assemble don_ppe Don PPE assemble->don_ppe weigh Weigh this compound Powder (in ventilated enclosure) don_ppe->weigh dissolve Prepare Solution weigh->dissolve label_container Label Solution Container dissolve->label_container clean Clean Work Area label_container->clean doff_ppe Doff PPE clean->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Workflow for the safe handling of this compound from preparation to disposal.
Storage

Proper storage is essential to maintain the stability of this compound.

  • Short-term storage : Aliquoted stock solutions can be stored at -20°C for up to one month.[11]

  • Long-term storage : For longer-term stability, it is recommended to store aliquots at -70°C or -80°C for up to six months.[1][11] Avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and any contaminated materials is necessary to prevent environmental contamination and ensure regulatory compliance.

  • Aqueous Waste : In many cases, aqueous solutions of this compound can be disposed of as wastewater, provided it is in compliance with local regulations.[4] Always check with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Solid Waste : Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste.[9]

  • Waste Segregation : Collect all solid waste in a designated, clearly labeled, and sealed container.

  • Container Disposal : Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be recycled or disposed of according to your institution's policies.[4]

PPE_Decision_Tree PPE Selection for Handling this compound cluster_ppe Standard PPE start Start: Handling this compound lab_coat Lab Coat start->lab_coat safety_glasses Safety Glasses (with side shields) start->safety_glasses nitrile_gloves Nitrile Gloves start->nitrile_gloves is_powder Handling Powdered Form? nitrile_gloves->is_powder ventilation Adequate Ventilation? is_powder->ventilation Yes is_splash_risk Risk of Splash? is_powder->is_splash_risk No (Solution) fume_hood Use Fume Hood or Ventilated Enclosure ventilation->fume_hood Yes respirator Consider N95 Respirator ventilation->respirator No fume_hood->is_splash_risk respirator->is_splash_risk goggles Wear Chemical Splash Goggles is_splash_risk->goggles Yes end Proceed with Experiment is_splash_risk->end No goggles->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMP-PNP
Reactant of Route 2
AMP-PNP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。